2-(Carbamimidoylthio)ethanesulfonic acid
Description
Properties
IUPAC Name |
2-carbamimidoylsulfanylethanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O3S2/c4-3(5)9-1-2-10(6,7)8/h1-2H2,(H3,4,5)(H,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTHWZZOUNJCHES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)O)SC(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90885323 | |
| Record name | Ethanesulfonic acid, 2-[(aminoiminomethyl)thio]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90885323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25985-57-3 | |
| Record name | 2-[(Aminoiminomethyl)thio]ethanesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25985-57-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Carbamimidoylsulfanyl)ethanesulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025985573 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanesulfonic acid, 2-[(aminoiminomethyl)thio]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanesulfonic acid, 2-[(aminoiminomethyl)thio]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90885323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-sulphonatoethyl)isothiouronium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.068 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(CARBAMIMIDOYLSULFANYL)ETHANESULFONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q288RVR1N9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
2-(Carbamimidoylthio)ethanesulfonic acid chemical properties.
An In-depth Technical Guide to the Chemical Properties and Applications of 2-(Carbamimidoylthio)ethanesulfonic Acid (WR-1065)
Introduction
This compound, more commonly known by its Walter Reed Army Institute of Research designation WR-1065, is a potent cytoprotective agent. It is the active thiol metabolite of the prodrug Amifostine (WR-2721, Ethyol®).[1] Amifostine itself is an inorganic thiophosphate that requires dephosphorylation to exert its protective effects. This conversion is a critical step, as WR-1065 is the molecule responsible for mitigating the toxic side effects of radiation therapy and certain chemotherapeutic agents on normal tissues.[1][2] This guide provides a comprehensive overview of the chemical properties, mechanism of action, and analytical methodologies for WR-1065, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties
WR-1065 is a cell-permeable aminothiol that possesses a unique chemical structure enabling its protective functions. Its properties are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 2-carbamimidoylsulfanylethanesulfonic acid | [3] |
| Synonyms | WR-1065, Amifostine thiol, 2-[(3-aminopropyl)amino]ethanethiol | [4][5] |
| CAS Number | 25985-57-3; 14653-77-1 (dihydrochloride) | [3][5] |
| Molecular Formula | C₃H₈N₂O₃S₂ (Free Acid); C₅H₁₄N₂S (Amifostine Thiol) | [3][6] |
| Molecular Weight | 184.24 g/mol (Free Acid); 207.2 g/mol (Dihydrochloride) | [5][6] |
| Appearance | White to off-white crystalline solid/powder | [5] |
| Solubility | H₂O: ≥20 mg/mL; PBS (pH 7.2): 10 mg/ml | [5] |
| Melting Point | 209-270 °C | [7][8] |
| pKa | 1.08 ± 0.50 (Predicted) | [7] |
graph "Chemical_Structure_of_WR1065" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes N1 [label="H₂N", pos="0,1.5!"]; C1 [label="C", pos="1,1.5!"]; N2 [label="NH", pos="2,1.5!"]; S1 [label="S", pos="1,0!"]; C2 [label="CH₂", pos="2.5,0!"]; C3 [label="CH₂", pos="3.5,0!"]; S2 [label="S", pos="4.5,0!"]; O1 [label="O", pos="5.5,0.5!"]; O2 [label="O", pos="5.5,-0.5!"]; O3 [label="OH", pos="4.5,-1!"];
// Bonds N1 -- C1; C1 -- N2 [style=double]; C1 -- S1; S1 -- C2; C2 -- C3; C3 -- S2; S2 -- O1 [style=double]; S2 -- O2 [style=double]; S2 -- O3;
// Invisible nodes for positioning label [label="this compound", pos="2.5,-2!", fontsize=14];
}
Caption: Chemical structure of this compound.
Pharmacokinetics and Metabolism
The selective protection of normal tissues by WR-1065 is largely attributed to the pharmacokinetics of its parent prodrug, Amifostine.
Conversion from Amifostine
Amifostine is a phosphorylated prodrug that is dephosphorylated at the cell surface by membrane-bound alkaline phosphatase to yield the active free thiol, WR-1065.[1][2] This enzymatic conversion is pH-dependent and occurs more efficiently in the alkaline environment of normal tissues compared to the often acidic microenvironment of tumors.[2][9] This differential activity contributes to higher concentrations of WR-1065 in healthy tissues, providing selective cytoprotection.[1][2]
Caption: Metabolic activation of Amifostine to WR-1065.
Distribution and Elimination
Following intravenous administration of Amifostine, plasma levels of WR-1065 peak rapidly and then exhibit a bi-exponential decline.[10][11] The half-life of WR-1065 is approximately 15 minutes.[2] Studies in primates have shown that while subcutaneous administration of Amifostine results in lower plasma bioavailability of WR-1065 compared to intravenous infusion, tissue concentrations of the active metabolite are surprisingly equivalent or even slightly greater after 30 minutes.[10][11] This suggests that the subcutaneous route can be an effective alternative for delivering protective levels of WR-1065 to tissues.[10][11]
Multifaceted Mechanism of Action
The protective effects of WR-1065 are not solely due to its antioxidant properties but also involve the modulation of key cellular signaling pathways.
Free Radical Scavenging
The primary and most well-understood mechanism of WR-1065 is its ability to act as a potent scavenger of oxygen-derived free radicals.[1] Generated by radiation and certain chemotherapies, these reactive oxygen species (ROS) cause significant damage to DNA, proteins, and lipids. The thiol group (-SH) on WR-1065 can donate a hydrogen atom to neutralize these radicals, thus preventing cellular damage.[1] This direct antioxidant activity is a cornerstone of its radioprotective and chemoprotective effects.[12]
Modulation of DNA Damage and Repair Pathways
Beyond direct scavenging, WR-1065 actively influences cellular responses to damage:
-
p53 Activation: WR-1065 activates the tumor suppressor protein p53 through a non-genotoxic signaling pathway that involves c-Jun N-terminal kinase (JNK).[4][13] Activated p53 can then induce cell cycle arrest, allowing more time for DNA repair, or trigger apoptosis in severely damaged cells.
-
Topoisomerase IIα Inhibition: WR-1065 has been shown to reduce the activity of topoisomerase IIα, an enzyme critical for DNA replication and chromosome segregation.[14] This inhibition is associated with a delay in cell cycle progression, particularly an accumulation of cells in the G2 phase, which is a critical checkpoint for DNA repair before mitosis.[14]
-
Tip60 Acetyltransferase Activity: WR-1065 can directly increase the acetyltransferase activity of the Tip60 protein, which is involved in DNA damage signaling and repair.[12]
-
NFκB Activation: The compound also activates the NFκB transcription factor, leading to the upregulation of antioxidant enzymes like manganese superoxide dismutase (MnSOD).[12][15] This induced antioxidant response can provide prolonged protection against oxidative stress.[15]
References
- 1. Amifostine: a cytoprotective drug [termedia.pl]
- 2. aacrjournals.org [aacrjournals.org]
- 3. 2-(Carbamimidoylsulfanyl)ethanesulfonic acid | C3H8N2O3S2 | CID 117698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 7. 2-(AMIDINOTHIO)ETHANESULFONIC ACID | 25985-57-3 [chemicalbook.com]
- 8. CAS Common Chemistry [commonchemistry.cas.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Tissue levels of WR-1065, the active metabolite of amifostine (Ethyol), are equivalent following intravenous or subcutaneous administration in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. karger.com [karger.com]
- 12. The radioprotective agent WR1065 protects cells from radiation damage by regulating the activity of the Tip60 acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. WR-1065, an active metabolite of the cytoprotector amifostine, affects phosphorylation of topoisomerase II alpha leading to changes in enzyme activity and cell cycle progression in CHO AA8 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. WR-1065, the Active Metabolite of Amifostine, Mitigates Radiation-Induced Delayed Genomic Instability - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of 2-(Carbamimidoylthio)ethanesulfonic Acid (Amifostine)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-(Carbamimidoylthio)ethanesulfonic acid, clinically known as amifostine (Ethyol®), is a broad-spectrum cytoprotective agent. It is an organic thiophosphate prodrug developed to selectively protect normal tissues from the cytotoxic effects of chemotherapy and radiation therapy without compromising anti-tumor efficacy.[1][2] Amifostine is dephosphorylated in vivo by alkaline phosphatase to its active, free thiol metabolite, WR-1065.[1][3] The cytoprotective mechanisms of WR-1065 are multifaceted and include the scavenging of free radicals, hydrogen donation for DNA repair, and modulation of key cellular signaling pathways, such as p53 and NF-κB, leading to cell cycle arrest and a reduction in apoptosis in normal tissues.[4][5] This technical guide provides a comprehensive overview of the mechanism of action of amifostine, presenting quantitative data from clinical and preclinical studies, detailed experimental protocols for key assays, and visualizations of the core signaling pathways.
Data Presentation
The following tables summarize quantitative data from key studies on the efficacy of amifostine in cytoprotection.
Table 1: Clinical Efficacy of Amifostine in Reducing Cisplatin-Induced Nephrotoxicity in Ovarian Cancer Patients
| Parameter | Amifostine + Chemotherapy (n=121) | Chemotherapy Alone (n=121) | p-value | Reference |
| Patients with >30% decrease in GFR | 17% | 69% | <0.001 | [6] |
| Patients ineligible for Cycle 5 due to elevated serum creatinine | Significantly lower | Significantly higher | Not specified | [3] |
| Patients ineligible for Cycle 6 due to elevated serum creatinine | Significantly lower | Significantly higher | Not specified | [3] |
Table 2: Clinical Efficacy of Amifostine in Reducing Radiation-Induced Xerostomia in Head and Neck Cancer Patients
| Parameter | Amifostine + Radiotherapy | Radiotherapy Alone | p-value | Reference |
| Incidence of Grade ≥2 Acute Xerostomia | 51% | 78% | <0.0001 | |
| Incidence of Grade ≥2 Chronic Xerostomia | 34% | 57% | 0.002 | |
| Median Saliva Production (g) | 0.26 | 0.10 | 0.04 |
Table 3: Preclinical Efficacy of WR-1065 on Cell Cycle Progression in Chinese Hamster Ovary (CHO) Cells
| Treatment | % of Cells in G1 | % of Cells in S | % of Cells in G2/M | Reference |
| Control (0 µM WR-1065) | 55 | 30 | 15 | [7] |
| 4 µM WR-1065 | 45 | 25 | 30 | [7] |
| 4 mM WR-1065 | 40 | 20 | 40 | [7] |
Core Mechanism of Action
The cytoprotective effects of amifostine are primarily attributed to its active metabolite, WR-1065. The selective protection of normal tissues is a key feature of amifostine's clinical utility. This selectivity is thought to be due to several factors, including higher alkaline phosphatase activity in the endothelium of normal tissues, leading to greater activation of amifostine, and differences in the vascularity and pH of tumors compared to normal tissues, which may affect the uptake of WR-1065.[1]
Metabolic Activation of Amifostine
The first critical step in the mechanism of action is the dephosphorylation of the prodrug amifostine to the active free thiol, WR-1065. This reaction is catalyzed by the enzyme alkaline phosphatase, which is more abundant in the cell membranes of normal tissues compared to most tumor tissues.
Key Protective Mechanisms of WR-1065
Once formed, WR-1065 employs several mechanisms to protect normal cells from the damaging effects of radiation and chemotherapy:
-
Free Radical Scavenging: As a potent thiol, WR-1065 directly scavenges reactive oxygen species (ROS) generated by radiotherapy and some chemotherapeutic agents, thereby preventing damage to cellular macromolecules, including DNA.
-
DNA Protection and Repair: WR-1065 can donate a hydrogen atom to repair damaged DNA, effectively reversing the initial lesions. It has also been shown to protect against both single- and double-strand DNA breaks.[8]
-
Modulation of Cellular Signaling Pathways: WR-1065 influences key signaling pathways that regulate cell cycle progression and apoptosis.
Signaling Pathways Modulated by WR-1065
p53-Mediated Cell Cycle Arrest
WR-1065 has been shown to induce the accumulation and activation of the p53 tumor suppressor protein in a manner that appears to be independent of DNA damage.[4] Activated p53 can then transcriptionally activate downstream targets, such as the cyclin-dependent kinase inhibitor p21, which leads to a temporary arrest of the cell cycle, primarily in the G1 phase.[7] This pause allows cells more time to repair any sublethal damage before proceeding with DNA replication.
NF-κB Signaling Pathway
WR-1065 can also activate the nuclear factor kappa B (NF-κB) signaling pathway.[9] The activation of NF-κB by WR-1065 leads to the upregulation of antioxidant enzymes, such as manganese superoxide dismutase (MnSOD), further enhancing the cell's ability to cope with oxidative stress.
Experimental Protocols
Detailed methodologies for key experiments cited in the study of amifostine's mechanism of action are provided below.
Alkaline Phosphatase Activity Assay
Principle: This assay measures the enzymatic activity of alkaline phosphatase (ALP) by quantifying the hydrolysis of p-nitrophenyl phosphate (pNPP) to p-nitrophenol, a yellow-colored product with an absorbance maximum at 405 nm. The rate of p-nitrophenol formation is directly proportional to the ALP activity.
Protocol:
-
Sample Preparation: Prepare cell lysates or tissue homogenates in a suitable buffer (e.g., Tris-HCl).
-
Reaction Mixture: In a 96-well plate, add the sample to a reaction buffer containing pNPP.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop Reaction: Stop the reaction by adding a strong base (e.g., NaOH).
-
Measurement: Measure the absorbance at 405 nm using a microplate reader.
-
Quantification: Calculate ALP activity based on a standard curve generated with known concentrations of p-nitrophenol.
DNA Strand Breakage Assays
Principle: This assay is based on the principle that the rate of elution of single-stranded DNA through a filter under alkaline conditions is inversely proportional to its size. DNA with more single-strand breaks will elute faster.
Protocol:
-
Cell Labeling: Label cellular DNA by growing cells in the presence of a radiolabeled precursor (e.g., [¹⁴C]thymidine).
-
Cell Treatment: Treat cells with the test compound (e.g., a chemotherapeutic agent) with or without WR-1065.
-
Lysis: Lyse the cells on a filter with a lysis solution containing a detergent.
-
Elution: Elute the DNA from the filter with an alkaline buffer at a constant flow rate.
-
Fraction Collection: Collect fractions of the eluate over time.
-
Quantification: Determine the amount of DNA in each fraction and on the filter using liquid scintillation counting.
-
Analysis: Plot the fraction of DNA remaining on the filter versus the elution time to determine the elution rate.
Principle: Similar to the alkaline elution assay, but performed under neutral pH conditions to specifically measure double-strand breaks.
Protocol: The protocol is similar to the alkaline elution assay, with the key difference being the use of a neutral elution buffer.
Topoisomerase II Decatenation Assay
Principle: This assay measures the activity of topoisomerase II by its ability to decatenate (unlink) kinetoplast DNA (kDNA), a network of interlocked DNA circles. Decatenated DNA minicircles can then be separated from the catenated network by gel electrophoresis.
Protocol:
-
Reaction Setup: Incubate purified topoisomerase II enzyme with kDNA substrate in a reaction buffer containing ATP. Include control reactions with and without the enzyme and with known inhibitors or activators.
-
Incubation: Incubate the reaction at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing a detergent and a proteinase.
-
Gel Electrophoresis: Separate the reaction products on an agarose gel.
-
Visualization: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. Catenated kDNA will remain in the well, while decatenated minicircles will migrate into the gel.
NF-κB Luciferase Reporter Assay
Principle: This assay utilizes a reporter gene (luciferase) under the control of a promoter containing NF-κB binding sites. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring the luminescence produced in the presence of its substrate, luciferin.
Protocol:
-
Cell Transfection: Transfect cells with a plasmid containing the NF-κB-luciferase reporter construct.
-
Cell Treatment: Treat the transfected cells with WR-1065 or other stimuli.
-
Cell Lysis: Lyse the cells to release the luciferase enzyme.
-
Luminescence Measurement: Add a luciferase assay reagent containing luciferin to the cell lysate and measure the luminescence using a luminometer.
-
Normalization: Co-transfect with a control reporter plasmid (e.g., Renilla luciferase) to normalize for transfection efficiency and cell number.
Cell Cycle Analysis by Flow Cytometry
Principle: This technique uses a fluorescent dye that binds stoichiometrically to DNA, allowing for the quantification of DNA content in individual cells. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be determined based on their fluorescence intensity.
Protocol:
-
Cell Culture and Treatment: Culture cells and treat with WR-1065 for the desired time.
-
Cell Fixation: Harvest the cells and fix them in cold ethanol to permeabilize the cell membrane.
-
Staining: Stain the cells with a DNA-binding fluorescent dye, such as propidium iodide (PI), in the presence of RNase to prevent staining of RNA.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Generate a histogram of DNA content and use cell cycle analysis software to quantify the percentage of cells in each phase of the cell cycle.
Conclusion
This compound (amifostine) is a crucial cytoprotective agent with a well-defined mechanism of action centered on its active metabolite, WR-1065. Through a combination of direct free radical scavenging, DNA protection, and the strategic modulation of cellular signaling pathways like p53 and NF-κB, WR-1065 provides selective protection to normal tissues during cytotoxic cancer therapies. The quantitative data from numerous studies unequivocally support its clinical efficacy in reducing debilitating side effects such as nephrotoxicity and xerostomia. The detailed experimental protocols provided herein offer a robust framework for further research into the nuanced mechanisms of aminothiol-based cytoprotection and the development of novel therapeutic strategies. The continued investigation into the intricate molecular interactions of WR-1065 holds significant promise for optimizing cancer treatment regimens and improving patient quality of life.
References
- 1. Amifostine: an update on its clinical status as a cytoprotectant in patients with cancer receiving chemotherapy or radiotherapy and its potential therapeutic application in myelodysplastic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemoprotective and radioprotective effects of amifostine: an update of clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Activation of p53 by the cytoprotective aminothiol WR1065: DNA-damage-independent pathway and redox-dependent modulation of p53 DNA-binding activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WR1065 conjugated to thiol-PEG polymers as novel anticancer prodrugs: broad spectrum efficacy, synergism, and drug resistance reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bowdish.ca [bowdish.ca]
- 7. benchchem.com [benchchem.com]
- 8. Ultraviolet light induces double-strand breaks in DNA of cultured human P3 cells as measured by neutral filter elution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential activation of nuclear transcription factor kappaB, gene expression, and proteins by amifostine's free thiol in human microvascular endothelial and glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
discovery and history of 2-(Carbamimidoylthio)ethanesulfonic acid
An In-depth Technical Guide on the Discovery and History of Amifostine
Introduction: Clarification of Chemical Identity
It is important to begin by clarifying a common point of confusion regarding the chemical identity of the cytoprotective agent Amifostine. The compound 2-(Carbamimidoylthio)ethanesulfonic acid is chemically distinct from Amifostine. The former has the chemical formula C3H8N2O3S2 and is identified as an impurity of the drug Mesna[1][2].
The subject of this technical guide, the well-researched and clinically approved cytoprotective agent, is Amifostine . Its chemical name is S-2-(3-aminopropylamino)ethyl dihydrogen phosphorothioate, and it is also known by the developmental code WR-2721 [3]. Amifostine is an organic thiophosphate with the chemical formula C5H15N2O3PS[4][5]. This document will delve into the discovery, history, and technical details of Amifostine (WR-2721).
Discovery and History
Amifostine's origins trace back to the Cold War era, where the United States Army Medical Research and Development Command initiated an Antiradiation Drug Development Program[6]. The primary goal was to develop a compound that could protect soldiers from the harmful effects of ionizing radiation[7][8]. This program led to the synthesis of a series of aminothiols, and among them, WR-2721, later named Amifostine, emerged as a highly promising candidate[9].
Initial preclinical studies demonstrated Amifostine's significant radioprotective effects. It was shown to protect animals from lethal doses of irradiation without conferring the same protection to tumor cells, suggesting a selective mechanism of action[8]. Following the declassification of this military research, the scientific community began to explore Amifostine's potential as a cytoprotective agent in cancer therapy, particularly against the toxicities induced by radiation and certain chemotherapy drugs like alkylating agents and cisplatin[10][11].
After decades of preclinical and clinical research, Amifostine became the first radioprotective drug to be approved for clinical use[6][12]. The U.S. Food and Drug Administration (FDA) has approved its intravenous use to reduce cumulative renal toxicity from cisplatin in patients with advanced ovarian cancer and to decrease the incidence of moderate to severe xerostomia (dry mouth) in patients undergoing postoperative radiation treatment for head and neck cancer[8][12][13].
Timeline of Key Milestones
Caption: Key milestones in the development of Amifostine.
Mechanism of Action
Amifostine is a prodrug, meaning it is administered in an inactive form and is metabolized in the body into its active form[4][14]. The cytoprotective mechanism of Amifostine is multifaceted and relies on its selective activation in normal tissues.
The key steps in its mechanism of action are:
-
Dephosphorylation: Amifostine is dephosphorylated by the enzyme alkaline phosphatase, which is abundant in the endothelial lining of normal tissues, to its active free thiol metabolite, WR-1065[5][12][15].
-
Selective Uptake: The selectivity of Amifostine is attributed to several factors. Normal tissues generally have higher levels of alkaline phosphatase compared to tumor tissues. Additionally, the hypovascular and acidic environment of many tumors is less favorable for the uptake of WR-1065[12][13]. The uptake of WR-1065 is more efficient at a normal physiological pH of 7.4.
-
Cytoprotection by WR-1065: Once inside normal cells, WR-1065 exerts its protective effects through several mechanisms:
-
Free Radical Scavenging: WR-1065 is a potent scavenger of reactive oxygen species (ROS) generated by radiation and chemotherapy, thereby preventing damage to cellular components, including DNA[11][15][16].
-
DNA Protection and Repair: The active metabolite can bind to DNA, stabilizing it and making it less susceptible to damage from cytotoxic agents[14]. It may also accelerate DNA repair processes[12][13].
-
Induction of Cellular Hypoxia: Amifostine can induce a transient state of hypoxia (low oxygen) in normal tissues, which makes them more resistant to the damaging effects of radiation[12][13].
-
Cell Cycle Modulation: WR-1065 has been shown to influence cell cycle progression, potentially allowing more time for DNA repair in normal cells[6].
-
Signaling Pathway Diagram
Caption: Mechanism of Amifostine activation and cytoprotection.
Preclinical and Clinical Development
Preclinical Studies
A wide range of preclinical studies in various animal models established the foundation for the clinical use of Amifostine. These studies demonstrated its ability to protect numerous normal tissues from the toxic effects of radiation and chemotherapy without compromising the anti-tumor efficacy of these treatments[8].
| Tissue/Organ System | Protection Against | Key Findings | Reference(s) |
| Bone Marrow | Radiation, Chemotherapy | Stimulatory effect on normal bone marrow cells, protection against myelosuppression. | [11] |
| Kidneys | Cisplatin | Reduction of nephrotoxicity. | [11] |
| Salivary Glands | Radiation | Protection against radiation-induced damage and xerostomia. | |
| Lungs | Bleomycin, Cyclophosphamide | Protection against pulmonary toxicity. | [11] |
| Intestines | Radiation | Protection of intestinal crypt cells. | |
| Nervous System | Cisplatin | Reduction of neurotoxicity. | [11] |
One important parameter used to quantify the radioprotective effect of Amifostine in preclinical studies is the Dose Reduction Factor (DRF) . The DRF is the ratio of the radiation dose causing a specific level of toxicity in the presence of the protective agent to the dose causing the same level of toxicity without the agent. In preclinical models, Amifostine demonstrated a DRF of up to 3 for radiation-induced damage in normal tissues[10].
Clinical Trials
Numerous clinical trials have been conducted to evaluate the safety and efficacy of Amifostine in various clinical settings. These trials have confirmed its ability to reduce specific toxicities associated with cancer treatments.
| Trial Phase | Indication | Amifostine Dosage | Key Outcomes | Reference(s) |
| Phase I/II | Myelodysplastic Syndromes (MDS) | 100-400 mg/m² (3x/week) or 740 mg/m² (1x/week) | Hematologic improvement in 83% of patients at lower, frequent doses. | [9] |
| Phase I | Cisplatin-based Chemotherapy | Escalating doses | Determined toxicity profile; transient nephrotoxicity in 7-27% of patients with high-dose cisplatin. | [17] |
| Phase III | Head and Neck Cancer (Radiotherapy) | 200 mg/m² daily before irradiation | Reduced acute xerostomia (78% to 51%) and chronic xerostomia (57% to 34%); no reduction in mucositis; antitumor efficacy preserved. | [18][19] |
Common Adverse Events: The most frequently reported side effects of intravenous Amifostine administration include nausea, vomiting, and transient hypotension[9][18][19].
Experimental Protocols
Detailed, step-by-step experimental protocols are proprietary to the original research publications. However, a general overview of the methodologies employed in the discovery and evaluation of Amifostine can be described.
Synthesis of Amifostine (WR-2721)
The synthesis of Amifostine is a multi-step process. A described method involves two main steps[20]:
-
Synthesis of N-(bromoethyl)-1,3-diaminopropane dihydrobromide: This intermediate is synthesized using 2-(3-aminopropylamino)ethanol and 48% hydrobromic acid.
-
Synthesis of S-2-(3-aminopropylamino) ethylphosphorothioic acid dihydrate (Amifostine): The intermediate from the first step is then used to produce the final Amifostine compound.
A patented method for preparing a stable, crystalline formulation of Amifostine involves dissolving the drug substance in a hydro-ethanolic solution (1-35% ethanol), followed by precipitation and vacuum drying[3].
Preclinical Evaluation of Radioprotection
A general workflow for assessing the radioprotective efficacy of Amifostine in an animal model (e.g., mice) would involve the following steps:
Caption: Workflow for preclinical radioprotection studies.
Clinical Trial Protocol for Xerostomia Reduction
A randomized, controlled clinical trial to evaluate Amifostine for the prevention of radiation-induced xerostomia, based on published studies[18][19], would typically include:
-
Patient Population: Patients with previously untreated head and neck squamous cell carcinoma scheduled for radiotherapy.
-
Randomization: Patients are randomly assigned to receive either radiotherapy alone or Amifostine plus radiotherapy.
-
Intervention: The Amifostine group receives an intravenous infusion of Amifostine (e.g., 200 mg/m²) 15-30 minutes before each fraction of radiation.
-
Radiotherapy: Standardized radiotherapy regimen for all patients.
-
Endpoints:
-
Primary: Incidence of grade ≥2 acute and late xerostomia, assessed using a standardized toxicity grading scale. Saliva production is quantitatively measured.
-
Secondary: Incidence of acute mucositis, local-regional tumor control, disease-free survival, and overall survival.
-
-
Data Collection: Patient-reported outcomes via questionnaires and objective measurements of salivary flow are collected at baseline and at regular intervals during and after treatment.
Conclusion
Amifostine (WR-2721) represents a landmark achievement in the field of cytoprotection. Born from a military research program, it has transitioned into a valuable clinical tool for mitigating the debilitating side effects of cancer therapy. Its unique mechanism of selective activation in normal tissues allows it to protect against radiation- and chemotherapy-induced damage without compromising therapeutic efficacy. While its use is associated with certain side effects, ongoing research into alternative formulations and delivery routes may broaden its applications and improve its tolerability, further solidifying its role in supportive cancer care.
References
- 1. 2-(Carbamimidoylsulfanyl)ethanesulfonic acid | C3H8N2O3S2 | CID 117698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. US5424471A - Crystalline amifostine compositions and methods of the preparation and use of same - Google Patents [patents.google.com]
- 4. Amifostine | C5H15N2O3PS | CID 2141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Amifostine: Package Insert / Prescribing Information [drugs.com]
- 6. Amifostine: mechanisms of action underlying cytoprotection and chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical Evaluation of Safety, Pharmacokinetics, Efficacy, and Mechanism of Radioprotective Agent HL-003 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. haematologica.org [haematologica.org]
- 10. The role of WR-2721 in radiotherapy and/or chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Amifostine: chemotherapeutic and radiotherapeutic protective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Amifostine: the first selective-target and broad-spectrum radioprotector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Amifostine in clinical oncology: current use and future applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Radioprotectants: pharmacology and clinical applications of amifostine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Amifostine-antioxidant drug in anticancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Clinical trials of WR-2721 and cis-platinum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Phase III randomized trial of amifostine as a radioprotector in head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ascopubs.org [ascopubs.org]
- 20. Radioprotective Efficacy of Phosphorus-Containing Polymer Complexes of Amifostine WR-2721 [mdpi.com]
Early Research on 2-(Carbamimidoylthio)ethanesulfonic Acid: A Technical Overview
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Carbamimidoylthio)ethanesulfonic acid, also known by synonyms such as Amidinothioethane sulfonic acid and 2-(2-Sulfoethyl)pseudourea, is a molecule of interest within the broader class of isothiourea compounds. These compounds have been investigated for a variety of biological activities, including radioprotective effects. This technical guide synthesizes the foundational, publicly available scientific information regarding the core characteristics of this compound, with a focus on its chemical properties and the general context of related compounds. Due to the limited availability of specific early research data for this exact molecule in the public domain, this guide draws upon the broader knowledge of isothiourea and taurine analog research to provide a contextual framework.
Chemical and Physical Properties
Based on publicly accessible chemical databases, the fundamental properties of this compound are summarized below. This information is crucial for any experimental design and interpretation of biological activity.
| Property | Value | Source |
| Molecular Formula | C₃H₈N₂O₃S₂ | PubChem[1] |
| Molecular Weight | 184.24 g/mol | EPA[2], CAS[3] |
| CAS Number | 25985-57-3 | PubChem[1], EPA[2] |
| IUPAC Name | 2-(carbamimidoylsulfanyl)ethanesulfonic acid | EPA[2] |
| Synonyms | 2-(Amidinothio)ethanesulfonic acid, 2-(2-Sulfoethyl)pseudourea, Ethanesulfonic acid, 2-[(aminoiminomethyl)thio]- | PubChem[1], EPA[2], CAS[3] |
Synthesis and Methodologies
Below is a generalized workflow illustrating the potential synthetic logic.
Caption: Generalized synthetic workflow for isothiourea derivatives.
Potential Signaling Pathways and Mechanism of Action
The mechanism of action for this compound has not been explicitly detailed in early public records. However, based on research into related isothiourea compounds and taurine analogs, a potential mechanism of action, particularly in the context of radioprotection, can be hypothesized. Many radioprotective agents function by scavenging free radicals and reducing oxidative stress, which are primary mediators of radiation-induced cellular damage.
The following diagram illustrates a hypothetical signaling pathway for radioprotection that could be relevant to this class of compounds.
Caption: Hypothesized radioprotective signaling pathway.
Conclusion
While specific early research detailing the synthesis, quantitative biological data, and mechanism of action for this compound is not extensively available in the public domain, this guide provides a foundational overview based on its chemical properties and the broader context of related isothiourea and taurine-like compounds. Further investigation into historical chemical literature and patent databases may yield more specific details. The provided conceptual frameworks for its synthesis and potential mechanism of action are intended to serve as a starting point for modern research and development efforts. Researchers are encouraged to use this information as a basis for designing new experiments to fully elucidate the pharmacological profile of this compound.
References
- 1. [Radioprotective properties of isothiourea derivatives with NO-inhibitory mechanism of action] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Taurine analogues; a new class of therapeutics: retrospect and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radioprotective effects of 2-iminothiazolidine derivatives against lethal doses of gamma radiation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Biological Activity of 2-(Carbamimidoylthio)ethanesulfonic Acid (Amifostine)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Carbamimidoylthio)ethanesulfonic acid, commonly known as amifostine, is a broad-spectrum cytoprotective agent. It is an organic thiophosphate prodrug that undergoes enzymatic dephosphorylation to its active free thiol metabolite, WR-1065. This conversion is pivotal to its biological activity, which primarily involves the selective protection of normal tissues from the cytotoxic effects of chemotherapy and radiation. The protective mechanisms are multifaceted, including the scavenging of free radicals, donation of hydrogen for DNA repair, and modulation of key cellular signaling pathways. This technical guide provides a comprehensive overview of the biological activity of amifostine, with a focus on quantitative data, detailed experimental protocols, and the visualization of its mechanisms of action.
Introduction
Amifostine was initially developed as a radioprotective agent.[1] Its clinical utility has since expanded to include chemoprotection, where it mitigates the toxic side effects of various anticancer agents on normal tissues, thereby potentially allowing for dose intensification of cytostatic drugs.[2] The selective protection of non-malignant tissues is attributed to several factors, including higher alkaline phosphatase activity, greater vascular permeation, and a more alkaline pH in normal tissues compared to the tumor microenvironment.[1]
Mechanism of Action
The biological effects of amifostine are mediated by its active metabolite, WR-1065. The cytoprotective and radioprotective activities of WR-1065 are attributed to several key mechanisms:
-
Free Radical Scavenging: WR-1065 is a potent scavenger of reactive oxygen species (ROS) generated by chemotherapy and radiotherapy, which reduces oxidative stress and damage to cellular macromolecules.
-
DNA Protection and Repair: The thiol group in WR-1065 can donate a hydrogen atom to repair DNA radicals, thus preventing the fixation of DNA damage.
-
Induction of Hypoxia: Amifostine can induce transient hypoxia in normal tissues, which is a known factor in radioprotection.[1]
-
Modulation of Signaling Pathways: WR-1065 influences critical cellular pathways that govern cell cycle arrest, apoptosis, and DNA repair.
Metabolic Activation of Amifostine
The conversion of the prodrug amifostine to its active metabolite WR-1065 is a critical first step for its biological activity. This dephosphorylation is catalyzed by alkaline phosphatase, an enzyme that is more abundant in the endothelium of normal tissues than in most tumors.
References
2-(Carbamimidoylthio)ethanesulfonic acid derivatives and analogs.
An In-depth Technical Guide to 2-(Carbamimidoylthio)ethanesulfonic Acid Derivatives and Analogs: From Cytoprotection to Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of this compound, its derivatives, and its analogs. This class of compounds, exemplified by the clinically significant cytoprotective agent Amifostine, holds considerable interest for researchers in drug development. We will explore the fundamental chemistry, multifaceted mechanisms of action, strategies for chemical synthesis, and critical structure-activity relationships. This guide delves into detailed experimental protocols for evaluating biological activity and discusses current therapeutic applications and future directions, offering valuable insights for scientists and drug development professionals.
Introduction to the this compound Scaffold
Chemical Identity and Core Structure
The core compound, this compound, also known as Taurocyamine, is an organosulfur compound featuring a guanidino group linked via a thioether bond to an ethanesulfonic acid moiety.[1] Its structure combines the high basicity of the guanidinium group with the polarity of the sulfonic acid, creating a unique chemical entity. The thioether linkage is a critical feature, susceptible to metabolic activation, which is central to the biological activity of its derivatives.
Key Derivatives and Analogs
The most prominent analog in this class is Amifostine (Ethyol®). Amifostine is an organic thiophosphate prodrug, chemically described as S-2-(3-aminopropylamino)ethylphosphorothioic acid.[2][3] It was developed by the US Army Medical Research and Development Command as a radioprotective agent and is the first in its class to be approved for clinical use.[4] While not a direct derivative of this compound, its mechanism is intrinsically linked to the generation of a free thiol metabolite, a principle shared across this class of cytoprotective agents.
Historical Context and Therapeutic Significance
The development of Amifostine was a landmark in the field of cytoprotection. It is used clinically to reduce the incidence of neutropenia-related fever and infection induced by DNA-binding chemotherapeutic agents like cyclophosphamide and cisplatin.[3] It is also employed to decrease the cumulative nephrotoxicity associated with platinum-containing agents and to reduce xerostomia in patients undergoing radiotherapy for head and neck cancer.[3] The success of Amifostine has spurred further research into analogs with improved therapeutic profiles, focusing on enhancing selective uptake into normal tissues while minimizing effects on cancerous cells.
Mechanism of Action: A Multifaceted Approach to Cytoprotection
The cytoprotective effects of this class of compounds, particularly Amifostine, are not attributed to a single mechanism but rather a combination of synergistic actions that preserve the integrity of normal cells during cytotoxic cancer treatments.
The Prodrug Concept: Activation by Alkaline Phosphatase
Amifostine is a prodrug that requires metabolic activation to exert its protective effects. It is rapidly dephosphorylated by the enzyme alkaline phosphatase, which is predominantly found in the membranes of healthy, normal tissues, to its active free thiol metabolite, WR-1065.[5][6] This selective activation is a cornerstone of its therapeutic utility, as it concentrates the protective agent in normal tissues while largely sparing tumor cells, which often have lower levels of alkaline phosphatase.[5]
Caption: Prodrug activation of Amifostine to its active metabolite WR-1065.
Primary Mechanisms
-
2.2.1 Scavenging of Reactive Oxygen Species (ROS): The active thiol metabolite, WR-1065, is a potent scavenger of free radicals.[6] Radiotherapy and many chemotherapeutic agents generate damaging ROS, and by neutralizing these species, WR-1065 protects normal cells from oxidative stress and DNA damage.[5]
-
2.2.2 DNA Protection and Repair Enhancement: WR-1065 can directly interact with DNA, stabilizing its structure. It can also donate hydrogen atoms to repair DNA radicals formed during treatment, preventing the propagation of damage.[6] Furthermore, there is evidence that Amifostine can enhance the activity of DNA repair enzymes, facilitating more efficient restoration of DNA integrity in normal cells.[6]
-
2.2.3 Modulation of Apoptosis: The active metabolite WR-1065 has been shown to inhibit apoptotic pathways in normal cells. It can modulate key signaling molecules such as p53, Bcl-2, and caspases, preventing the unintended death of healthy cells during cancer treatment.[6]
The Role of Taurocyamine Kinase and Metabolism
Taurocyamine, the parent compound, is a substrate for Taurocyamine kinase (TK), a phosphagen kinase found in certain marine annelids.[7][8] This enzyme catalyzes the transfer of a phosphate group from ATP to taurocyamine, forming N-phosphotaurocyamine.[7] While not directly involved in the mechanism of Amifostine in humans, the study of TK provides insight into the broader metabolic pathways of guanidino-containing compounds. Understanding the enzymatic interactions and binding sites of TK can inform the design of novel analogs with tailored pharmacokinetic properties.[9]
Synthesis and Chemical Modification
The synthesis of this compound derivatives and analogs often involves multi-step processes. The strategies can be adapted to introduce various functional groups to explore structure-activity relationships.
General Synthetic Strategies
A common approach for creating the core structure involves the reaction of a suitable bromo-alkane with thiourea to form an isothiouronium salt. This can then be further modified. For instance, the synthesis of a deuterated ethanesulfonyl chloride, a key intermediate, was achieved by reacting deuterated bromoethane with thiourea, followed by treatment with N-chlorosuccinimide (NCS) and hydrochloric acid.[10] Another method involves reacting 1,4-dibromobutane with potassium methanethiosulfonate to create a thiosulfonate analog.[11]
Caption: Generalized workflow for the synthesis of target derivatives.
Synthesis of Sulfonamide and Carboxamide Analogs
Many biologically active analogs feature sulfonamide or carboxamide functionalities.[12][13] A general method for preparing amidoethanesulfonamides involves converting a carboxylic acid (like betulonic acid) to its acid chloride using oxalyl chloride. This activated intermediate is then reacted with the desired 2-aminoethanesulfonamide in the presence of a base like triethylamine to yield the final conjugate.[14] The required 2-aminoethanesulfonamides can be prepared by reacting taurine with phthalic anhydride, followed by conversion to the sulfonyl chloride and subsequent reaction with an amine, and finally deprotection.[15]
Key Considerations for Prodrug Design
When designing prodrugs like Amifostine, the key is to ensure stability in circulation while allowing for efficient enzymatic conversion at the target site. The choice of the phosphate group in Amifostine is critical, as it is an excellent substrate for alkaline phosphatase. Researchers designing new analogs might consider other cleavable moieties that are substrates for enzymes overexpressed in normal tissues compared to tumors.
Structure-Activity Relationships (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for designing more potent and selective agents.
| Structural Modification | Observation | Impact on Activity | Reference |
| Quinazolinone Scaffold Substituents | Introduction of a 7-chloro substituent on the quinazolinone ring increased antibacterial activity against both S. aureus and MRSA strains. | Enhanced Potency | [16] |
| Carbazole Sulfonamide Chain Length | Variations in the linker between the carbazole and sulfonamide moieties significantly affected antiproliferative activity. | Modulated Efficacy | [17] |
| Benzamide Ring Substituents | Increased electron density around the benzamide ring in HDAC1 inhibitors enhanced inhibitory activity. | Enhanced Potency | [18] |
| Thionicotinic Acid Analogs | The carboxylic acid form (vs. amide or nitrile) showed the most potent vasorelaxant and antioxidant activity. | Functional Group Dependence | [19] |
The SAR data suggest that both the electronic properties and the steric bulk of substituents play a critical role in the biological activity of these diverse analogs. For cytoprotective agents, modifications must be balanced to maintain or improve selective activation in normal tissues while ensuring the active metabolite retains its protective capabilities.
Key Experimental Protocols for Evaluation
In Vitro Assay: ROS Scavenging Activity (DPPH Assay)
This assay provides a rapid and reliable method to evaluate the free radical scavenging ability of the active thiol metabolites.
-
Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color. In the presence of an antioxidant (radical scavenger), it is reduced to the colorless diphenylpicrylhydrazine. The change in absorbance is measured spectrophotometrically.
-
Methodology:
-
Prepare a stock solution of the test compound (e.g., WR-1065) in a suitable solvent (e.g., methanol or buffer).
-
Prepare a working solution of DPPH in methanol (typically ~0.1 mM).
-
In a 96-well plate, add 100 µL of various concentrations of the test compound.
-
Add 100 µL of the DPPH working solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at ~517 nm using a microplate reader.
-
Ascorbic acid or Trolox can be used as a positive control.
-
Calculate the percentage of scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100.
-
In Vitro Assay: Cytoprotection (Clonogenic Survival Assay)
This assay is the gold standard for assessing the ability of a compound to protect cells from the lethal effects of radiation or chemotherapy.
-
Principle: The assay measures the ability of a single cell to proliferate and form a colony (of at least 50 cells). A reduction in colony formation after treatment with a cytotoxic agent indicates cell death. A cytoprotective agent will increase the number of surviving colonies compared to the cytotoxic agent alone.
-
Methodology:
-
Seed cells (e.g., human fibroblasts or epithelial cells) in 6-well plates at a low density (e.g., 200-1000 cells/well) and allow them to attach overnight.
-
Pre-treat the cells with the test compound (e.g., Amifostine) for a specified time (e.g., 30-60 minutes).
-
Expose the cells to a cytotoxic agent (e.g., a fixed dose of ionizing radiation or a chemotherapeutic drug like cisplatin).
-
Remove the media, wash the cells with PBS, and add fresh culture medium.
-
Incubate the plates for 7-14 days, allowing colonies to form.
-
Fix the colonies with a methanol/acetic acid solution and stain with crystal violet.
-
Count the number of colonies containing ≥50 cells.
-
Calculate the surviving fraction for each treatment group relative to the untreated control.
-
Therapeutic Applications and Future Directions
Current Clinical Use: Cytoprotection in Oncology
The primary application of this class of compounds is embodied by Amifostine, which serves as a crucial adjuvant in specific cancer therapy regimens.[3] Its ability to selectively protect normal tissues allows for the administration of higher, more effective doses of chemotherapy and radiation, potentially improving patient outcomes.
Emerging Applications
Research into related structures has revealed other potential biological activities.
-
Anti-inflammatory Effects: Taurine, a structural component of the parent compound, can react with hypochlorous acid to produce taurine chloramine, which has been shown to inhibit leukocyte migration, a key process in inflammation.[20]
-
Antimicrobial and Anticancer Activity: Various sulfonamide and carboxamide derivatives, which can be considered analogs, have demonstrated significant antimicrobial and anticancer activities in preclinical studies.[16][17][21] This suggests that the core scaffold can be adapted to target different biological pathways.
Challenges and Opportunities in Drug Development
A major challenge is optimizing the therapeutic window. While Amifostine is effective, it is associated with side effects like hypotension and nausea. Future research will focus on developing second-generation analogs with improved selectivity, oral bioavailability, and a better side-effect profile. The diverse biological activities seen in related sulfonamide and carboxamide structures present an opportunity to develop novel therapeutics for a range of diseases beyond cytoprotection.[12][17]
Conclusion
The this compound scaffold and its analogs represent a versatile and clinically important class of compounds. Led by the success of Amifostine, their primary role as cytoprotective agents in oncology is well-established, rooted in a multifaceted mechanism of action involving prodrug activation and potent antioxidant effects. Ongoing research into synthesis and structure-activity relationships continues to uncover new therapeutic possibilities, from anti-inflammatory to direct anticancer agents, highlighting a promising future for this unique chemical class in drug discovery and development.
References
- 1. 2-(Carbamimidoylsulfanyl)ethanesulfonic acid | C3H8N2O3S2 | CID 117698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Amifostine | C5H15N2O3PS | CID 2141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Amifostine - Wikipedia [en.wikipedia.org]
- 4. Amifostine: mechanisms of action underlying cytoprotection and chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of Amifostine? [synapse.patsnap.com]
- 7. Taurocyamine kinase - Wikipedia [en.wikipedia.org]
- 8. Origin and properties of cytoplasmic and mitochondrial isoforms of taurocyamine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of amino acid residues responsible for taurocyamine binding in mitochondrial taurocyamine kinase from Arenicola brasiliensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scienceopen.com [scienceopen.com]
- 11. Synthesis and preliminary antimicrobial screening of two thiosulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of New Amidoethanesulfonamides of Betulonic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of 2-Aminoethanesulfonamides of Betulinic and Betulonic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Structure-activity relationship study of new carbazole sulfonamide derivatives as anticancer agents with dual-target mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. Taurine Chloramine Inhibits Leukocyte Migration by Suppressing Actin Polymerization and Extracellular Signal-Regulated Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
Toxicological Profile of 2-(Carbamimidoylthio)ethanesulfonic Acid (Amifostine)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-(Carbamimidoylthio)ethanesulfonic acid, commonly known as Amifostine (Ethyol®), is a cytoprotective agent utilized in oncology to mitigate the toxic side effects of chemotherapy and radiotherapy. As a prodrug, Amifostine is dephosphorylated in vivo to its active thiol metabolite, WR-1065, which is responsible for its protective effects. This technical guide provides a comprehensive overview of the toxicological profile of Amifostine, summarizing key quantitative data, detailing experimental methodologies for pivotal toxicity studies, and illustrating relevant biological pathways. The information presented is intended to support further research and development of cytoprotective strategies.
Introduction
Amifostine is an organic thiophosphate compound developed as a radioprotective agent.[1] Its clinical application has expanded to include protection against the cumulative renal toxicity of cisplatin and xerostomia associated with radiation therapy for head and neck cancer.[1][2] The selective protection of normal tissues is attributed to the higher alkaline phosphatase activity, pH, and vascular permeability in normal tissues compared to tumors, leading to preferential activation of Amifostine to WR-1065 in healthy cells.[1][2] This guide delves into the toxicological characteristics of Amifostine to provide a thorough understanding for drug development professionals.
Mechanism of Action and Metabolism
Amifostine is administered intravenously and is rapidly dephosphorylated by alkaline phosphatase enzymes at the cell surface to its active, free thiol metabolite, WR-1065.[1][3] WR-1065 is then transported into cells, where it exerts its cytoprotective effects through several mechanisms, including the scavenging of free radicals, hydrogen donation for DNA repair, and induction of transient hypoxia in normal tissues.[1][2][4]
Toxicological Data
The toxicological profile of Amifostine has been evaluated in various preclinical models. The key quantitative data from these studies are summarized below.
Acute Toxicity
The acute toxicity of Amifostine has been determined in several species and by various routes of administration. The median lethal dose (LD50) is a primary indicator of acute toxicity.
| Species | Route of Administration | LD50 / LDLo | Reference(s) |
| Mouse | Oral (p.o.) | 842 mg/kg | [5] |
| Mouse | Intravenous (i.v.) | 557 mg/kg | [5] |
| Mouse | Intraperitoneal (i.p.) | 704 mg/kg | [3][4] |
| Mouse | Intramuscular (i.m.) | 514 mg/kg | [5] |
| Rat | Intraperitoneal (i.p.) | 418 mg/kg | [5] |
| Rat | Intramuscular (i.m.) | 396 mg/kg | [5] |
| Dog | Intravenous (i.v.) | 279 mg/kg (LDLo) | [5] |
| LDLo: Lowest published lethal dose. |
Repeated-Dose Toxicity
Subchronic toxicity studies provide information on the effects of repeated exposure to a substance. A key finding from a 3-month intravenous study in rats identified the testes as a target organ for toxicity.
| Species | Duration | Route | Dose | Findings | NOAEL | Reference(s) |
| Rat | 3 months | Intravenous | 50 mg/kg/day | Bilateral degeneration of germinal epithelium of the testes and hypospermia in the epididymides. | <50 mg/kg/day (for testicular effects) | [6] |
Genotoxicity
The genotoxic potential of Amifostine's active metabolite, WR-1065, has been assessed in vitro and in vivo.
| Assay | Test System | Results | Reference(s) |
| Mouse Micronucleus Test | In vivo | Negative | [6] |
| Chromosomal Aberration | Human Lymphocytes (in vitro) | Negative for clastogenicity | [6] |
Carcinogenicity
| Study Type | Species | Findings | Reference(s) |
| Skin Carcinogenesis Model | Mouse | Reduced tumor incidence and multiplicity, indicating a chemopreventive effect. | [7][8] |
| Lifespan study in irradiated mice | Mouse | Protected against radiation-induced hematopoietic tumors but not solid neoplasms. | [9] |
Reproductive and Developmental Toxicity
Data on the reproductive and developmental toxicity of Amifostine are limited. The available information suggests potential effects on male fertility at repeated high doses.
| Study Type | Species | Dose | Findings | Reference(s) |
| 3-month repeat-dose toxicity | Rat | 50 mg/kg/day (i.v.) | Testicular degeneration and hypospermia. | [6] |
| Single-dose toxicity in immature animals | Infant Rat | 100-200 mg/kg | Increased mortality and toxicity compared to adult rats. | [10] |
Experimental Protocols
Detailed experimental protocols for key toxicological studies are crucial for the interpretation of data and for designing future studies. The following sections outline the general methodologies for assessing the toxicity of a substance like Amifostine, based on OECD guidelines.
Acute Oral Toxicity - Up-and-Down Procedure (UDP) (OECD 425)
This method is used to determine the LD50 with a reduced number of animals.
Protocol:
-
Animal Selection: Healthy, young adult rodents (e.g., rats or mice) are used.
-
Dosing: A single animal is dosed with the test substance via oral gavage. The initial dose is selected based on existing data.
-
Observation: The animal is observed for signs of toxicity and mortality for at least 48 hours.
-
Dose Adjustment: If the animal survives, the dose for the next animal is increased. If the animal dies, the dose is decreased.
-
Termination and Data Analysis: The procedure is continued until a sufficient number of dose reversals are observed. The LD50 is then calculated using a statistical method such as Maximum Likelihood Estimation.
Bacterial Reverse Mutation Test (Ames Test) (OECD 471)
This in vitro assay is used to assess the mutagenic potential of a substance.
Protocol:
-
Test Strains: Several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine or tryptophan) are used.
-
Exposure: The bacterial strains are exposed to various concentrations of the test substance, both with and without a metabolic activation system (S9 mix from rat liver).
-
Plating: The treated bacteria are plated on a minimal agar medium that lacks the essential amino acid.
-
Incubation: The plates are incubated for 48-72 hours.
-
Evaluation: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies (colonies that have regained the ability to synthesize the essential amino acid) compared to the negative control.
In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)
This assay detects damage to chromosomes or the mitotic apparatus in vivo.
Protocol:
-
Animal Dosing: The test substance is administered to rodents (usually mice or rats) via an appropriate route (e.g., oral or intraperitoneal).
-
Sample Collection: At appropriate time intervals after dosing, bone marrow or peripheral blood samples are collected.
-
Slide Preparation: The collected cells are processed and stained to visualize micronuclei in polychromatic erythrocytes (immature red blood cells).
-
Microscopic Analysis: The frequency of micronucleated polychromatic erythrocytes is determined by microscopic examination.
-
Data Analysis: A significant increase in the frequency of micronucleated cells in the treated groups compared to the control group indicates a positive (clastogenic or aneugenic) result.
Signaling Pathways in Cytoprotection and Toxicity
The cytoprotective effects of Amifostine's active metabolite, WR-1065, are mediated through its interaction with various cellular pathways. A key pathway involves the modulation of cellular responses to oxidative stress and DNA damage.
Conclusion
Amifostine (this compound) exhibits a well-characterized mechanism of action as a cytoprotective prodrug. Its toxicological profile is marked by moderate acute toxicity, with hypotension and emesis being the primary dose-limiting side effects in clinical use.[11][12] Preclinical data indicate a potential for reproductive toxicity at higher, repeated doses, specifically affecting the male reproductive system. Genotoxicity and carcinogenicity do not appear to be significant concerns; in fact, the compound may offer protection against mutagenesis and carcinogenesis induced by other agents. The information compiled in this guide provides a solid foundation for the continued investigation and strategic use of Amifostine and the development of novel cytoprotective agents with improved safety profiles. Further research into the long-term effects and a more detailed understanding of its reproductive and developmental toxicity are warranted.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Amifostine | C5H15N2O3PS | CID 2141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cancer Incidence in C3H Mice Protected from Lethal Total-Body Radiation after Amifostine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Amifostine protects against early but not late toxic effects of doxorubicin in infant rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Amifostine for protection from antineoplastic drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: 2-(Carbamimidoylthio)ethanesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available information on 2-(Carbamimidoylthio)ethanesulfonic acid, a compound identified as a known impurity of the uroprotective agent Mesna. While extensive biological and experimental data for this specific molecule are limited in publicly accessible literature, this document consolidates its chemical identity, properties, and contextual relevance within the broader field of thiol-containing compounds used in pharmacology.
Chemical Identity and Properties
This compound is a sulfur-containing organic compound. Its chemical information is summarized below.
| Property | Value | Citation(s) |
| CAS Number | 25985-57-3 | [1][2][3] |
| Molecular Formula | C₃H₈N₂O₃S₂ | [1][2][3] |
| Molecular Weight | 184.24 g/mol | [1][3] |
| IUPAC Name | 2-(carbamimidoylsulfanyl)ethanesulfonic acid | [1] |
| Synonyms | 2-S-Thiuronium ethanesulfonate, Mesna Impurity A, 2-(Amidinothio)ethanesulfonic acid, 2-(2-Sulfoethyl)pseudourea | [1] |
| Physical Appearance | White to Off-White Solid | |
| Melting Point | 209-270 °C | [2] |
Biological Activity and Significance
Publicly available research on the specific biological activity of this compound is scarce. It is most frequently referenced as "Mesna Impurity A," indicating its relevance in the quality control and analysis of the drug Mesna. Mesna is a cytoprotective agent used to prevent hemorrhagic cystitis induced by the chemotherapeutic agents cyclophosphamide and ifosfamide. The cytoprotective effects of Mesna and other aminothiols are generally attributed to their ability to scavenge reactive oxygen species and detoxify harmful metabolites of chemotherapeutic drugs.
Given the structural similarity to other pharmacologically active thiols, a hypothetical mechanism of action for a compound like this compound, if it were to exhibit cytoprotective properties, could involve the modulation of cellular redox balance and protection against oxidative stress-induced damage.
Experimental Protocols
General Synthesis of a Sulfonamide Derivative (Illustrative Example):
-
Activation of Carboxylic Acid: A triterpenoid acid is treated with oxalyl chloride in an anhydrous solvent like dichloromethane (CH₂Cl₂) to form the corresponding acid chloride. The reaction is typically stirred for several hours at room temperature.
-
Reaction with Sulfonamide: The resulting acid chloride is then reacted with the desired 2-aminoethanesulfonamide in the presence of a base, such as triethylamine (Et₃N), in an anhydrous solvent.
-
Workup and Purification: The reaction mixture is stirred for several hours and then subjected to an aqueous workup to remove excess reagents and byproducts. The organic layer is separated, dried, and the solvent is evaporated.
-
Chromatography: The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., hexane-ethyl acetate mixtures) to yield the final sulfonamide conjugate.
Visualizations
The following diagrams illustrate a generalized experimental workflow and a hypothetical signaling pathway relevant to cytoprotective aminothiols.
Caption: Generalized workflow for the synthesis of a sulfonamide derivative.
References
An In-depth Technical Guide to 2-(Carbamimidoylthio)ethanesulfonic Acid: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Carbamimidoylthio)ethanesulfonic acid, a fascinating yet under-researched molecule, sits at the intersection of several important chemical classes. Its IUPAC name is 2-carbamimidoylsulfanylethanesulfonic acid[1]. This compound is also known by several synonyms, including Tauramustine, 2-(Amidinothio)ethanesulfonic acid, and 2-(2-Sulfoethyl)pseudourea[1]. Structurally, it is a derivative of taurine, an amino acid crucial for various physiological processes, and also belongs to the isothiouronium class of compounds, which are known for their diverse biological activities. It is recognized as an impurity of the drug Mesna, a detoxifying agent used in cancer chemotherapy. This guide aims to provide a comprehensive technical overview of its synthesis, characterization, and potential applications in drug development, drawing upon the chemistry of its parent structures to illuminate its potential.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for any application in drug development. Below is a summary of the key properties of this compound.
| Property | Value | Source |
| IUPAC Name | 2-carbamimidoylsulfanylethanesulfonic acid | PubChem[1] |
| Molecular Formula | C3H8N2O3S2 | PubChem[1] |
| Molecular Weight | 184.24 g/mol | PubChem[1] |
| CAS Number | 25985-57-3 | PubChem[1] |
| Canonical SMILES | C(CS(=O)(=O)O)SC(=N)N | CAS |
| InChIKey | LTHWZZOUNJCHES-UHFFFAOYSA-N | CAS |
Synthesis and Characterization
While specific, detailed synthetic protocols for this compound are not widely published, a plausible and efficient synthetic route can be designed based on established methods for the synthesis of S-alkylisothiouronium salts.
Proposed Synthetic Pathway
The most direct approach involves the reaction of a haloalkanesulfonate with thiourea. A potential two-step synthesis is outlined below:
-
Synthesis of Sodium 2-bromoethanesulfonate: This intermediate can be prepared from sodium vinylsulfonate via hydrobromination.
-
Formation of the Isothiouronium Salt: The sodium 2-bromoethanesulfonate is then reacted with thiourea in a suitable solvent, such as ethanol or water, to yield the final product.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: A Hypothetical Approach
The following is a proposed, yet to be validated, experimental protocol for the synthesis:
-
Dissolution: Dissolve sodium 2-bromoethanesulfonate (1 equivalent) and thiourea (1.1 equivalents) in absolute ethanol.
-
Reaction: Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography.
-
Isolation: Cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.
-
Purification: Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. Recrystallization from an appropriate solvent system may be necessary to achieve high purity.
Chemical Characterization
The synthesized compound should be thoroughly characterized using a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the presence of the ethanesulfonate and isothiouronium protons and carbons.
-
Infrared (IR) Spectroscopy: Characteristic peaks for the sulfonate group (S=O stretching), C-S bond, and N-H bonds of the carbamimidoyl group are expected.
-
Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition of the compound.
Potential Mechanism of Action and Biological Activity
Given the limited direct research on this compound, its potential mechanism of action can be inferred from its structural components: the isothiouronium group and the taurine-like backbone.
The Isothiouronium Moiety
Isothiouronium salts are known to exhibit a range of biological activities, including antimicrobial and anticancer effects. Their mechanism of action is often attributed to their ability to act as enzyme inhibitors or to interact with cellular membranes.
The Taurine Backbone
Taurine (2-aminoethanesulfonic acid) is involved in numerous physiological processes, including osmoregulation, antioxidation, and neuromodulation. The presence of the sulfonic acid group in this compound imparts high water solubility and may influence its interaction with biological targets.
Caption: Inferred mechanisms of action based on structural components.
Potential Applications in Drug Development
The unique hybrid structure of this compound suggests several potential, albeit hypothetical, avenues for investigation in drug development.
As an Anticancer Agent
Many isothiouronium derivatives have been investigated for their anticancer properties. The sulfonic acid group may enhance the bioavailability and pharmacokinetic profile of the isothiouronium pharmacophore.
As an Antimicrobial Agent
The isothiouronium functionality is present in several compounds with known antimicrobial activity. Further investigation into the efficacy of this compound against a panel of bacterial and fungal strains is warranted.
Proposed Experimental Workflow for Biological Evaluation
For researchers interested in exploring the therapeutic potential of this compound, the following experimental workflow is proposed as a starting point.
Caption: A proposed workflow for the biological evaluation of the compound.
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Plate cancer cells (e.g., HeLa, MCF-7) in 96-well plates and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
Hypothetical Data Presentation
| Cell Line | IC50 (µM) |
| HeLa | [Insert Value] |
| MCF-7 | [Insert Value] |
| A549 | [Insert Value] |
Conclusion and Future Directions
This compound is a molecule with a compelling structure that suggests potential for biological activity. As a taurine derivative and an isothiouronium salt, it warrants further investigation, particularly in the fields of oncology and infectious diseases. This guide has provided a theoretical framework for its synthesis and a roadmap for its biological evaluation. Future research should focus on validating the proposed synthetic route, thoroughly characterizing the compound, and systematically evaluating its efficacy and mechanism of action in relevant preclinical models. The insights gained from such studies will be crucial in determining the therapeutic potential of this intriguing compound.
References
solubility of 2-(Carbamimidoylthio)ethanesulfonic acid in various solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 2-(Carbamimidoylthio)ethanesulfonic acid, known as Amifostine. Amifostine is a cytoprotective agent used to mitigate the toxic effects of chemotherapy and radiation therapy. A thorough understanding of its solubility is critical for formulation development, preclinical studies, and clinical applications.
Core Concepts
Amifostine is an organic thiophosphate prodrug.[1] It is converted in vivo by alkaline phosphatase to its active, cytoprotective thiol metabolite, WR-1065.[1] This active form is believed to be responsible for reducing the cumulative renal toxicity of cisplatin and mitigating the toxic effects of radiation on normal tissues.[2] The differential protection of normal tissues is attributed to higher alkaline phosphatase activity, higher pH, and better vascularity in normal tissues compared to tumor tissue.[2][3]
Quantitative Solubility Data
The solubility of Amifostine has been reported in various solvents. The data is summarized in the tables below for easy comparison. It is important to note that Amifostine can exist in different forms, such as the anhydrous form and the trihydrate form, which may influence its solubility.[2]
Table 1: Solubility of Amifostine in Aqueous and Organic Solvents
| Solvent | Solubility | Source |
| Water | Freely soluble | [2][3] |
| Water | 1000 mg/mL | [4] |
| Water | ~450 mg/mL | [4] |
| Water (trihydrate form, ambient) | ~200 mg/mL | [5] |
| Water (trihydrate form, 5°C) | ~100 mg/mL | [5] |
| 95% Ethanol | < 0.01 mg/mL | [4] |
| Ethanol | Insoluble | [6] |
| Chloroform | < 0.01 mg/mL | [4] |
| Toluene | < 0.01 mg/mL | [4] |
| DMSO | Insoluble (Note: Moisture-contaminated DMSO may reduce solubility) | [6] |
Table 2: pH-Dependent Aqueous Solubility of Amifostine
| pH | Observation | Source |
| < 10 (refrigerated) | Crystallization occurs in a 200 mg/mL solution. | [5] |
| ≥ 10.0 | Stable aqueous solutions can be prepared. | [5] |
Experimental Protocols for Solubility Determination
While specific, detailed experimental protocols for determining the solubility of Amifostine were not found in the immediate search, standard methodologies are widely used in the pharmaceutical sciences. The most common and reliable method is the shake-flask method .
Principle of the Shake-Flask Method
This method is considered the "gold standard" for determining thermodynamic solubility. It relies on achieving equilibrium between the dissolved solute and the undissolved solid drug in a specific solvent at a constant temperature.
General Experimental Workflow
A generalized workflow for determining the solubility of a compound like Amifostine using the shake-flask method is as follows:
-
Preparation of a Supersaturated Solution: An excess amount of the solid compound (Amifostine) is added to a known volume of the solvent in a sealed container.
-
Equilibration: The container is agitated (e.g., using a shaker bath) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, the suspension is allowed to stand to allow the undissolved solid to settle. The saturated supernatant is then carefully separated from the solid phase, often by centrifugation and/or filtration.
-
Quantification: The concentration of the dissolved solute in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The measured concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.
Mechanism of Action: A Visual Representation
Amifostine's cytoprotective effect is initiated by its conversion to the active thiol metabolite, WR-1065. This process and the subsequent protective mechanisms are illustrated below.
The diagram illustrates that Amifostine, a prodrug, is dephosphorylated by alkaline phosphatase at the cell membrane of normal tissues to form the active thiol metabolite, WR-1065.[1][7] This active metabolite can then exert its cytoprotective effects by scavenging harmful reactive oxygen species (free radicals) generated by chemotherapy or radiation and by protecting DNA from damage.[7][8][9]
References
- 1. Amifostine - Wikipedia [en.wikipedia.org]
- 2. drugs.com [drugs.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Amifostine | C5H15N2O3PS | CID 2141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US8815833B2 - Stable amifostine liquid concentrate - Google Patents [patents.google.com]
- 6. selleckchem.com [selleckchem.com]
- 7. What is the mechanism of Amifostine? [synapse.patsnap.com]
- 8. Amifostine: mechanisms of action underlying cytoprotection and chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Stability of 2-(Carbamimidoylthio)ethanesulfonic Acid at Various pH Levels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability of 2-(Carbamimidoylthio)ethanesulfonic acid across a range of pH values. Due to the limited direct studies on this specific molecule, this guide synthesizes information from literature on structurally related compounds, particularly those containing the carbamimidoylthio (amidinothiourea) and guanidinium moieties. The stability of such functional groups is known to be significantly influenced by pH. This document outlines potential degradation pathways, presents a structured approach to stability testing, and provides detailed experimental protocols for researchers. All quantitative data from analogous compounds are summarized for comparative analysis.
Introduction
This compound is a molecule of interest in pharmaceutical research. Its structure, featuring a carbamimidoylthio group attached to an ethanesulfonic acid backbone, suggests that its stability is likely pH-dependent. The carbamimidoylthio moiety, which contains a guanidinium-like group, is susceptible to hydrolysis, particularly under basic or strongly acidic conditions. Understanding the stability profile of this compound is crucial for its development as a potential therapeutic agent, as it impacts formulation, storage, and ultimately, its efficacy and safety.
The guanidinium group is known to be a strong base, with a high pKa, and it exists predominantly in its protonated, stable form in neutral and acidic aqueous solutions. However, at elevated pH or temperature, hydrolysis can occur, leading to the formation of urea and other degradation products. This guide will explore the expected stability of this compound based on the known behavior of similar compounds.
Predicted pH-Dependent Stability Profile
Table 1: Predicted Stability of this compound at Different pH Ranges
| pH Range | Predicted Stability | Rationale and Supporting Evidence from Analogous Compounds |
| Acidic (pH 1-4) | Moderately Stable to Unstable | The guanidinium group is protonated and generally stable. However, forced degradation studies on metformin have shown degradation under acidic conditions. Famotidine also exhibits degradation in acidic environments, with a rapid decrease in concentration at pH 1.2.[1][2][3] |
| Near-Neutral (pH 5-8) | Most Stable | Famotidine, a drug containing a guanidino-thiazole structure, shows maximum stability at approximately pH 6.3-6.5.[4][5][6] It is anticipated that this compound will exhibit its highest stability in this pH range. |
| Alkaline (pH 9-12) | Unstable | The deprotonation of the guanidinium group at higher pH levels makes it more susceptible to nucleophilic attack and hydrolysis. Studies on the alkaline hydrolysis of guanidine show that degradation occurs, although metformin has been reported to be relatively stable in 0.1N NaOH.[1] |
Potential Degradation Pathways
The primary degradation pathway for this compound is expected to be the hydrolysis of the carbamimidoylthio group. This can proceed through different mechanisms depending on the pH.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the thio-carbamimidoyl bond may be susceptible to cleavage, potentially leading to the formation of a thiol and a guanidinium derivative.
-
Base-Catalyzed Hydrolysis: In alkaline conditions, the deprotonated guanidinium moiety is more vulnerable to nucleophilic attack by hydroxide ions, which could lead to the formation of urea, a thiol, and other degradation products.
Experimental Protocols for Stability Assessment
A comprehensive assessment of the stability of this compound requires a well-designed forced degradation study. This involves subjecting the compound to a range of stress conditions to identify potential degradation products and establish a stability-indicating analytical method.
Forced Degradation Study Protocol
Objective: To investigate the degradation of this compound under various stress conditions (hydrolysis, oxidation, photolysis, and thermal stress) and to develop a stability-indicating analytical method.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl) solutions (0.1 N, 1 N)
-
Sodium hydroxide (NaOH) solutions (0.1 N, 1 N)
-
Hydrogen peroxide (H₂O₂) solution (3%)
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Phosphate and acetate buffers (various pH values)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in high-purity water at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 N and 1 N HCl. Incubate at room temperature and at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours). Neutralize the samples with an equivalent amount of NaOH before analysis.
-
Base Hydrolysis: Treat the stock solution with 0.1 N and 1 N NaOH. Incubate under the same conditions as acid hydrolysis. Neutralize the samples with an equivalent amount of HCl before analysis.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂. Incubate at room temperature for a defined period.
-
Thermal Degradation: Expose the solid compound and the stock solution to dry heat (e.g., 80°C) for a defined period.
-
Photolytic Degradation: Expose the solid compound and the stock solution to UV light (e.g., 254 nm) and visible light in a photostability chamber for a defined period.
-
-
Sample Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method (see section 4.2).
Stability-Indicating HPLC Method
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector or an Evaporative Light Scattering Detector (ELSD) is suitable for the analysis of this compound.
Table 2: Recommended HPLC Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) | Provides good retention and separation of polar and non-polar compounds. |
| Mobile Phase | A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) | Allows for the elution of both the parent compound and its potential degradation products with varying polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Injection Volume | 10-20 µL | A typical injection volume for standard analytical methods. |
| Detection | UV at a low wavelength (e.g., 210-230 nm) or ELSD | The carbamimidoylthio group may have a UV chromophore. ELSD is a universal detector suitable for compounds with no or weak UV absorbance. |
| Column Temperature | 25-30°C | To ensure reproducible retention times. |
Method Validation: The developed HPLC method should be validated according to ICH guidelines to ensure it is stability-indicating. This includes demonstrating specificity (the ability to resolve the parent drug from its degradation products), linearity, accuracy, precision, and robustness.
Conclusion
While direct stability data for this compound is currently lacking in the public domain, a comprehensive understanding of its likely behavior can be extrapolated from structurally similar compounds. It is predicted that the compound will exhibit maximal stability in the near-neutral pH range and will be susceptible to degradation under both acidic and alkaline conditions, primarily through the hydrolysis of the carbamimidoylthio group. The provided experimental protocols offer a robust framework for researchers to conduct detailed stability studies, which are essential for the further development of this compound for pharmaceutical applications. The use of a validated stability-indicating HPLC method will be critical in accurately quantifying the parent compound and its degradation products, thereby providing a complete picture of its stability profile.
References
- 1. ijtra.com [ijtra.com]
- 2. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Solubility and stability characterization of famotidine: Implications in the formulation of a solution dosage form - ProQuest [proquest.com]
- 5. Solubility, stability and ionization behaviour of famotidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Methodological & Application
Application Notes and Protocols for the Exploratory Use of 2-(Carbamimidoylthio)ethanesulfonic Acid in Protein Modification
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Extensive literature and patent searches did not yield established protocols for the use of 2-(Carbamimidoylthio)ethanesulfonic acid in protein modification. The following application notes and protocols are therefore presented as a theoretical guide for researchers interested in exploring the potential of this reagent. The proposed methodologies are based on the predicted chemical reactivity of its S-alkylisothiourea functional group and will require significant optimization and validation.
Introduction
This compound, also known as 2-(2-Sulfoethyl)isothiourea, is a chemical compound featuring a reactive S-alkylisothiourea moiety and a highly polar sulfonic acid group. While its direct application in protein bioconjugation is not documented, its chemical structure suggests a potential utility as a modifying agent for proteins, particularly for targeting cysteine residues. The modification would introduce a permanently charged and hydrophilic guanidinium group, which could be useful for altering the physicochemical properties of proteins, such as solubility and isoelectric point.
This document provides a theoretical framework for investigating the reactivity of this compound with proteins and suggests potential experimental protocols for its use.
Chemical Principle: Guanidinylation of Cysteine Residues
The proposed mechanism of action involves the nucleophilic attack of a deprotonated cysteine thiol (thiolate) on the electrophilic carbon atom of the S-alkylisothiourea group. This reaction would result in the formation of a stable thioether linkage and the release of a leaving group. The net result is the conversion of a cysteine residue into an S-(2-sulfoethyl)isothiourea derivative, effectively guanidinylating the cysteine side chain. This modification would introduce a positively charged guanidinium group and a negatively charged sulfonate group, creating a zwitterionic and highly hydrophilic side chain.
Caption: Proposed reaction of this compound with a protein cysteine residue.
Potential Applications
-
Increasing Protein Solubility: The introduction of a highly polar and charged group could enhance the aqueous solubility of hydrophobic proteins.
-
Altering Isoelectric Point (pI): The addition of a permanent positive charge at neutral pH would increase the pI of the modified protein.
-
Mimicking Arginine: The guanidinium group is the functional moiety of arginine. This modification could be used to probe the importance of arginine residues in protein-protein or protein-nucleic acid interactions.
-
Introducing a Zwitterionic Tag: The presence of both a positive (guanidinium) and negative (sulfonate) charge could be utilized in specific purification or analytical strategies.
Experimental Protocols
The following are hypothetical protocols for a pilot study to assess the reactivity and selectivity of this compound with a model protein rich in accessible cysteine residues (e.g., Bovine Serum Albumin, BSA).
Protocol 1: Pilot Reaction for Protein Modification
-
Protein Preparation:
-
Dissolve the model protein (e.g., BSA) in a suitable buffer, such as 100 mM sodium phosphate, pH 8.0, to a final concentration of 1-5 mg/mL.
-
If the protein has disulfide bonds that need to be targeted, reduce them first by adding a 10-fold molar excess of a reducing agent like Dithiothreitol (DTT) and incubating for 1 hour at room temperature.
-
Remove the excess reducing agent using a desalting column or dialysis against the reaction buffer.
-
-
Reagent Preparation:
-
Prepare a stock solution of this compound in the reaction buffer (e.g., 100 mM). The exact concentration should be adjusted based on the desired molar excess.
-
-
Modification Reaction:
-
Add the this compound stock solution to the protein solution to achieve a desired molar excess (e.g., 10-fold, 50-fold, 100-fold over the concentration of free cysteines).
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle agitation. A range of incubation times and temperatures (4°C to 37°C) should be tested for optimization.
-
-
Quenching and Purification:
-
Quench the reaction by adding a small molecule thiol, such as 2-mercaptoethanol, to a final concentration of 50 mM.
-
Remove excess reagent and byproducts by buffer exchange using a desalting column or dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).
-
Protocol 2: Analysis of Protein Modification
-
Mass Spectrometry Analysis (Intact Protein):
-
Analyze the purified modified protein using Electrospray Ionization Mass Spectrometry (ESI-MS) to determine the mass shift. The expected mass increase per modification is approximately 184.2 g/mol .
-
The number of modifications can be estimated from the mass spectrum.
-
-
Peptide Mapping by LC-MS/MS:
-
Reduce and alkylate any remaining free cysteines in the modified protein sample with iodoacetamide.
-
Digest the protein with a protease such as trypsin.
-
Analyze the resulting peptide mixture by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Search the MS/MS data against the protein sequence, including a variable modification of +184.00 Da on cysteine residues to identify the specific sites of modification.
-
Caption: A hypothetical workflow for the modification and analysis of a protein with this compound.
Data Presentation
Quantitative data from the pilot experiments should be summarized to evaluate the efficiency and stoichiometry of the modification.
Table 1: Stoichiometry of Modification by Intact Mass Analysis
| Molar Excess of Reagent | Incubation Time (hours) | Average Mass Shift (Da) | Calculated Number of Modifications |
| 10x | 2 | ||
| 50x | 2 | ||
| 100x | 2 | ||
| 50x | 4 |
Table 2: Identification of Modified Peptides by LC-MS/MS
| Peptide Sequence | Observed Mass | Expected Mass (Modified) | Site of Modification |
Conclusion and Future Perspectives
The proposed application of this compound for protein modification is, at present, theoretical. The provided protocols offer a starting point for researchers to investigate its potential. Key aspects to validate include:
-
Reaction Efficiency and Selectivity: Determining the optimal conditions for modification and assessing reactivity towards other nucleophilic amino acids (e.g., lysine, histidine).
-
Stability of the Conjugate: Evaluating the stability of the resulting thioether linkage under various conditions (pH, temperature, presence of other reagents).
-
Impact on Protein Structure and Function: Characterizing the effect of the modification on the protein's secondary and tertiary structure, as well as its biological activity.
Successful validation could establish this compound as a useful tool in the protein chemist's toolbox for introducing a unique zwitterionic guanidinium tag onto proteins.
Application Notes and Protocols for Labeling Peptides with 2-(Carbamimidoylthio)ethanesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Modification of peptides with guanidinium groups can significantly alter their biological activity, cell permeability, and binding affinity. The introduction of a guanidinium group, which is the functional moiety of the amino acid arginine, can mimic natural recognition motifs and enhance interactions with cellular membranes and intracellular targets. 2-(Carbamimidoylthio)ethanesulfonic acid is a thiol-reactive reagent designed for the specific guanidinylation of cysteine residues in peptides and proteins. This reagent forms a disulfide bond with the free sulfhydryl group of cysteine, thereby introducing a guanidinium group. This modification is particularly useful for structure-activity relationship studies, enhancing the cell-penetrating properties of peptides, and developing novel therapeutic agents.
These application notes provide a detailed, though theoretical, protocol for the labeling of peptides containing cysteine residues with this compound. Due to the limited availability of published data for this specific reagent, the following protocol is based on established principles of thiol-disulfide exchange reactions commonly employed in peptide chemistry.
Data Presentation
The efficiency of the labeling reaction is a critical parameter for successful peptide modification. The following table summarizes expected quantitative data for the labeling of a model peptide with this compound. These values are illustrative and may vary depending on the specific peptide sequence and reaction conditions.
| Parameter | Expected Value | Method of Analysis |
| Labeling Efficiency | > 90% | RP-HPLC, Mass Spectrometry |
| Reaction Time | 1 - 4 hours | Time-course analysis by RP-HPLC |
| Optimal pH Range | 7.0 - 8.5 | pH screening experiments |
| Reagent Molar Excess | 5 - 10 fold | Titration experiments |
| Stability of Labeled Peptide | Stable at 4°C for > 1 week | Stability study by RP-HPLC and MS |
Experimental Protocols
Materials and Reagents
-
Peptide containing at least one cysteine residue (lyophilized powder)
-
This compound
-
Reaction Buffer: 0.1 M Sodium phosphate, 1 mM EDTA, pH 7.5
-
Reducing Agent (optional, for peptides with existing disulfide bonds): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: L-cysteine or Dithiothreitol (DTT)
-
Purification System: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Analytical Instruments: Mass Spectrometer (e.g., LC-MS or MALDI-TOF)
Protocol 1: Reduction of Peptide Disulfide Bonds (Optional)
This step is only necessary if the starting peptide exists as a dimer or contains internal disulfide bonds.
-
Dissolve the lyophilized peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Add a 10-fold molar excess of TCEP to the peptide solution.
-
Incubate the reaction mixture at room temperature for 1 hour with gentle agitation.
-
Proceed immediately to the labeling protocol.
Protocol 2: Labeling of Cysteine-Containing Peptides
-
Peptide Solution Preparation: Dissolve the reduced peptide (from Protocol 1) or the free-thiol peptide in the Reaction Buffer to a final concentration of 1 mg/mL.
-
Reagent Solution Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in the Reaction Buffer.
-
Labeling Reaction: Add a 5 to 10-fold molar excess of the this compound solution to the peptide solution.
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring, protected from light.
-
Quenching the Reaction: To quench any unreacted this compound, add a 20-fold molar excess of L-cysteine or DTT. Incubate for 30 minutes at room temperature.
-
Purification: Purify the labeled peptide from excess reagents and byproducts using RP-HPLC.
-
Analysis and Characterization: Confirm the identity and purity of the labeled peptide by mass spectrometry. The mass of the labeled peptide should increase by the mass of the carbamimidoyl group minus the mass of a proton.
Visualizations
Caption: Experimental workflow for labeling peptides with this compound.
Caption: Proposed reaction mechanism for peptide guanidinylation at a cysteine residue.
2-(Carbamimidoylthio)ethanesulfonic Acid: Not a Documented Cross-Linking Agent in Proteomics
Despite a comprehensive search of scientific literature and chemical databases, there is no evidence to suggest that 2-(Carbamimidoylthio)ethanesulfonic acid is used as a cross-linking agent in the field of proteomics.
Researchers, scientists, and drug development professionals should be aware that this compound, also known by synonyms such as 2-(Amidinothio)ethanesulfonic acid and 2-Sulfoethyl carbamimidothioate, does not appear in publicly available research or application notes for protein cross-linking studies. Chemical databases provide basic physical and chemical properties of the compound but offer no information regarding its reactivity or application in biological mass spectrometry or proteomics.
General Principles of Cross-Linking in Proteomics
While this compound itself is not a documented tool in this field, the principles of chemical cross-linking coupled with mass spectrometry (XL-MS) are well-established for studying protein-protein interactions and elucidating protein structures. This powerful technique provides distance constraints between amino acid residues, offering insights into the three-dimensional organization of proteins and protein complexes.
The general workflow for a chemical cross-linking experiment in proteomics is as follows:
Caption: A generalized workflow for chemical cross-linking mass spectrometry.
Commonly Used Cross-Linking Agents in Proteomics
The selection of a cross-linking agent is critical and depends on the specific research question. These reagents are characterized by their reactive groups, which target specific functional groups on amino acid side chains. Some of the most common classes of cross-linkers include:
-
Amine-Reactive Cross-Linkers: These are the most widely used cross-linkers and typically contain N-hydroxysuccinimide (NHS) esters that react with the primary amines on lysine residues and the protein's N-terminus.
-
Thiol-Reactive Cross-Linkers: These agents, containing reactive groups like maleimides or haloacetyls, target the sulfhydryl groups of cysteine residues. This allows for more specific cross-linking as cysteine is a less abundant amino acid.
-
Photo-Reactive Cross-Linkers: These cross-linkers are inert until activated by UV light. Upon activation, they can react non-specifically with a wider range of amino acid side chains in close proximity, enabling the capture of interactions that might be missed by traditional, residue-specific cross-linkers.
-
Zero-Length Cross-Linkers: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitate the formation of a direct covalent bond between carboxyl groups (aspartic acid, glutamic acid) and primary amines (lysine) without introducing a spacer arm.
Conclusion for Researchers
For researchers planning proteomics experiments involving chemical cross-linking, it is crucial to select a well-characterized and validated cross-linking agent. The lack of any published data on the use of this compound for this purpose suggests that its reactivity towards amino acid side chains and its suitability for mass spectrometry-based proteomics are unknown. Therefore, its use in such experiments cannot be recommended without extensive preliminary validation. Instead, researchers are advised to consult the extensive literature on established cross-linking chemistries to select an appropriate reagent for their specific biological system and research goals.
Application Notes and Protocols for 2-(Carbamimidoylthio)ethanesulfonic Acid in Mass Spectrometry
A thorough search of scientific literature and chemical databases reveals no established applications of 2-(Carbamimidoylthio)ethanesulfonic acid in the field of mass spectrometry. This compound, while possessing functional groups that could theoretically be of interest in proteomics research, does not appear to be a commercially available or widely documented reagent for mass spectrometry-based applications.
The core structure of this compound contains a carbamimidoylthio group (a guanidinylthio moiety) and a sulfonic acid group. The guanidinyl group is known for its high basicity and potential to carry a positive charge, which can be advantageous for ionization in mass spectrometry. The thiol-reactive nature of the carbamimidoylthio group could suggest a potential application in cysteine-containing peptide or protein modification. However, no published research or commercial application notes substantiate this theoretical use.
For researchers, scientists, and drug development professionals interested in reagents for mass spectrometry, particularly in the areas of protein cross-linking and the study of disulfide bonds, a variety of well-established reagents are available. These alternatives have been extensively documented and are supported by a wealth of experimental data and established protocols.
Established Alternative Reagents and Their Applications:
For researchers interested in achieving similar goals as one might hypothesize for this compound, such as labeling cysteine residues or altering peptide properties for mass spectrometry analysis, several classes of reagents are commonly used.
1. Reagents for Cysteine Alkylation: These reagents are used to cap free cysteine residues, preventing the formation of disulfide bonds and introducing a specific mass modification for identification.
| Reagent | Mass Modification (Da) | Key Features |
| Iodoacetamide (IAM) | +57.02146 | Most common alkylating agent. |
| N-ethylmaleimide (NEM) | +125.04768 | Reacts specifically with thiols. |
| 4-Vinylpyridine (4-VP) | +105.05785 | Useful for subsequent Edman degradation. |
2. Cross-linking Reagents for Protein Structure and Interaction Analysis: These reagents are used to covalently link interacting amino acid residues, providing distance constraints for structural modeling.
| Reagent Class | Examples | Target Residues |
| Amine-to-Amine | Disuccinimidyl suberate (DSS) | Lysine, N-terminus |
| Amine-to-Sulfhydryl | Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) | Lysine, Cysteine |
| Thiol-to-Thiol | Bismaleimidoethane (BMOE) | Cysteine |
Experimental Workflow for a Common Application: Disulfide Bond Analysis
Below is a generalized workflow for disulfide bond analysis in proteins using mass spectrometry, an application where a thiol-reactive reagent might be employed.
Caption: Generalized workflow for disulfide bond analysis in proteins.
Protocol for Non-Reducing Peptide Mapping for Disulfide Bond Analysis:
-
Protein Denaturation:
-
Dissolve the protein sample in a denaturing buffer (e.g., 6 M guanidine hydrochloride or 8 M urea in 100 mM Tris-HCl, pH 8.0).
-
Incubate at 37°C for 1 hour to ensure complete unfolding.
-
-
Enzymatic Digestion (Non-Reducing):
-
Dilute the denatured protein solution with an appropriate digestion buffer to reduce the denaturant concentration (e.g., dilute urea to < 1 M).
-
Add a protease (e.g., trypsin, chymotrypsin) at an appropriate enzyme-to-substrate ratio (e.g., 1:50 w/w).
-
Incubate at the optimal temperature for the chosen protease (e.g., 37°C for trypsin) for 4-16 hours.
-
Quench the digestion by adding an acid (e.g., formic acid to a final concentration of 1%).
-
-
LC-MS/MS Analysis:
-
Inject the peptide mixture onto a reverse-phase HPLC column (e.g., C18).
-
Elute the peptides using a gradient of increasing organic solvent (e.g., acetonitrile) in the presence of an ion-pairing agent (e.g., 0.1% formic acid).
-
Analyze the eluting peptides using a high-resolution mass spectrometer operating in a data-dependent acquisition mode.
-
Acquire MS1 scans to detect the precursor ions of the disulfide-linked peptides.
-
Select the most intense precursor ions for fragmentation by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) to generate MS2 spectra.
-
-
Data Analysis:
-
Utilize specialized software to search the acquired MS/MS data against the protein sequence database.
-
The software should be capable of identifying non-covalently linked peptide pairs corresponding to the disulfide-bonded peptides based on their mass and fragmentation patterns.
-
Application Notes & Protocols: Experimental Design for Thiol-Based Cytoprotective Agents
A Guide for Researchers in Cellular Protection and Drug Development
Section 1: Scientific Foundation & Mechanism of Action
Introduction to Thiol-Based Cytoprotection
In the fields of oncology and toxicology, a significant challenge is the narrow therapeutic index of many cytotoxic agents, such as chemotherapy and ionizing radiation. These treatments often cause substantial damage to healthy tissues, leading to dose-limiting toxicities.[1] Cytoprotective agents are compounds designed to selectively protect normal cells from this damage without compromising the therapeutic efficacy against malignant cells.[2]
Among the most promising classes of cytoprotectors are organosulfur compounds, particularly aminothiols. This guide focuses on the experimental framework for evaluating these agents, using the well-characterized prodrug Amifostine (WR-2721) and its active metabolite WR-1065 as a primary model system.[3] The principles and protocols described herein are broadly applicable to the investigation of related thiol compounds, including 2-(Carbamimidoylthio)ethanesulfonic acid.
The Amifostine/WR-1065 Model: A Paradigm of Selective Protection
Amifostine was originally developed by the Walter Reed Army Institute of Research as a radioprotective compound.[3] It is an organic thiophosphate prodrug that is inactive upon administration.[4][5] Its selective cytoprotective effect is contingent on its metabolic activation, a process that occurs preferentially in healthy tissues.
Mechanism of Activation and Action:
-
Enzymatic Activation: Amifostine is dephosphorylated by membrane-bound alkaline phosphatase (ALP) to its active free thiol metabolite, WR-1065.[6]
-
Selective Uptake: Normal tissues typically exhibit higher ALP activity and a more alkaline pH compared to most tumor environments. This differential activity leads to a higher concentration of the active WR-1065 within healthy cells, forming the basis of its selective protection.[6]
-
Multifaceted Protection by WR-1065: Once inside the cell, WR-1065 employs several mechanisms to protect against cytotoxic insults:
-
Direct Free Radical Scavenging: As a potent antioxidant, the sulfhydryl (-SH) group of WR-1065 directly neutralizes reactive oxygen species (ROS) generated by radiation and chemotherapy.[5][6][7]
-
DNA Protection and Repair: WR-1065 can donate a hydrogen atom to repair DNA radicals, bind to DNA to stabilize its structure, and enhance the activity of DNA repair enzymes.[5][6][8]
-
Modulation of Cellular Pathways: WR-1065 influences key signaling pathways involved in the cellular stress response. It can activate the p53 tumor suppressor protein and the NF-κB transcription factor, leading to cell cycle arrest and the expression of protective genes.[7][9][10]
-
Enzyme Inhibition: It has been shown to affect the activity of enzymes like topoisomerase IIα, which can influence cell cycle progression and protect cells from certain chemotherapeutic agents.[11]
-
The following diagram illustrates the activation and primary protective mechanisms of the Amifostine/WR-1065 system.
Caption: Mechanism of Amifostine activation and cytoprotection.
Section 2: Core Experimental Design & Workflow
A robust evaluation of a potential cytoprotective agent requires a multi-pronged approach to validate its mechanism and quantify its efficacy. The following workflow provides a logical progression from confirming the basic mechanism to assessing functional outcomes.
Caption: Recommended workflow for evaluating thiol-based cytoprotectors.
This workflow serves as a self-validating system. For a prodrug like Amifostine, demonstrating ALP-dependent activity (Protocol 1) is crucial. Strong antioxidant capacity (Protocol 2) supports the proposed scavenging mechanism. Ultimately, these biochemical properties must translate into functional cellular protection, as measured by survival (Protocol 3) and reduced DNA damage (Protocol 4).
Section 3: Detailed Experimental Protocols
Protocol 1: Alkaline Phosphatase (ALP) Activity Assay (Prodrug Activation)
Rationale: This assay validates the first critical step for prodrugs like Amifostine: conversion to the active form by ALP. It can be used to compare ALP activity in different cell lysates (normal vs. tumor) or to confirm that exogenous ALP is required for activation in cell-free or low-ALP systems.[12] This protocol is based on the colorimetric detection of p-nitrophenol (pNP) produced from the substrate p-nitrophenyl phosphate (pNPP).[13][14]
Materials:
-
Cell or tissue lysate
-
ALP Assay Buffer (e.g., 1M Diethanolamine, 0.5 mM MgCl₂, pH 9.8)
-
pNPP Substrate Solution (e.g., 10 mM in Assay Buffer)
-
p-Nitrophenol (pNP) Standard Solution (for standard curve)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Sample Preparation: Prepare cell or tissue lysates according to standard methods. Determine the total protein concentration of each lysate (e.g., via BCA assay).
-
Standard Curve: Prepare a serial dilution of the pNP standard (e.g., 0 to 10 nmol/well) in Assay Buffer.
-
Reaction Setup:
-
Add 20-50 µL of lysate (or purified ALP for control) to wells of the 96-well plate. Adjust volume with Assay Buffer.
-
Add buffer alone to "blank" wells.
-
Add the pNP standards to their respective wells.
-
-
Initiate Reaction: Add 100 µL of pNPP Substrate Solution to all wells except the standards.
-
Incubation: Incubate the plate at 25-37°C for 10-60 minutes, protected from light. The incubation time should be optimized so that the absorbance values of the samples fall within the linear range of the standard curve.
-
Measurement: Measure the absorbance at 405 nm.
-
Calculation: Subtract the absorbance of the blank from all readings. Calculate the amount of pNP generated by the samples by comparing their absorbance to the standard curve. ALP activity is typically expressed as U/L or nmol/min/mg of protein.
Protocol 2: In Vitro Antioxidant Capacity (DPPH Radical Scavenging Assay)
Rationale: This assay quantifies the direct free-radical scavenging ability of the active thiol compound, a primary mechanism of cytoprotection.[15] The stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical has a deep violet color, which is reduced to a pale yellow by an antioxidant.[16]
Materials:
-
Active thiol compound (e.g., WR-1065)
-
DPPH solution (e.g., 0.1 mM in methanol)
-
Trolox or Ascorbic Acid (for standard curve)
-
Methanol
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
Procedure:
-
Sample Preparation: Prepare a stock solution of the thiol compound and the standard (e.g., Trolox) in a suitable solvent. Create serial dilutions.
-
Reaction Setup:
-
Add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the sample dilutions, standard dilutions, or solvent (for control) to the wells.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100
-
A_control is the absorbance of the DPPH solution with solvent.
-
A_sample is the absorbance of the DPPH solution with the test compound.
-
The IC₅₀ value (concentration required to scavenge 50% of DPPH radicals) can be determined by plotting inhibition percentage against compound concentration.
-
Protocol 3: Clonogenic Survival Assay (Functional Cytoprotection)
Rationale: This is the gold-standard assay for determining a cell's reproductive viability after cytotoxic treatment. It directly measures the ability of a cytoprotective agent to preserve the ability of cells to proliferate and form colonies, providing a functional readout of protection.[7][17]
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Cytotoxic agent (e.g., radiation source, chemotherapeutic drug)
-
Test compound (e.g., WR-1065)
-
6-well culture plates
-
Crystal Violet staining solution (0.5% in methanol)
Procedure:
-
Cell Seeding: Plate a known number of cells (e.g., 200-1000 cells/well, depending on expected toxicity) in 6-well plates and allow them to attach overnight.
-
Pre-treatment: Incubate cells with various concentrations of the test compound (or vehicle control) for a specified time (e.g., 30 minutes) before applying the cytotoxic agent.[17]
-
Cytotoxic Challenge: Expose the cells to increasing doses of radiation (e.g., 0, 2, 4, 6, 8 Gy) or a chemotherapeutic drug.
-
Recovery: After treatment, remove the medium containing the test compound, wash the cells with PBS, and add fresh complete medium.
-
Colony Formation: Incubate the plates for 7-14 days, until visible colonies (≥50 cells) are formed.
-
Staining and Counting:
-
Wash the plates with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Stain with Crystal Violet solution for 15 minutes.
-
Wash gently with water and air dry.
-
Count the number of colonies in each well.
-
-
Calculation:
-
Plating Efficiency (PE): (Number of colonies formed / Number of cells seeded) for the untreated control.
-
Surviving Fraction (SF): (Number of colonies formed after treatment) / (Number of cells seeded x PE).
-
Plot the SF on a logarithmic scale against the cytotoxic dose on a linear scale.
-
Protocol 4: Alkaline Comet Assay (DNA Damage Assessment)
Rationale: This sensitive technique visualizes and quantifies DNA damage (specifically single- and double-strand breaks) in individual cells.[12] Protected cells will show less DNA fragmentation, resulting in a smaller "comet tail" compared to unprotected cells.
Materials:
-
Isolated cells (e.g., peripheral blood lymphocytes)
-
Comet assay slides (pre-coated with agarose)
-
Low Melting Point (LMP) Agarose
-
Lysis Buffer (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)
-
Alkaline Electrophoresis Buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13)
-
Neutralization Buffer (e.g., 0.4 M Tris, pH 7.5)
-
DNA stain (e.g., SYBR Green, Propidium Iodide)
-
Fluorescence microscope with appropriate filters and imaging software
Procedure:
-
Cell Treatment: Expose cells in suspension to the cytotoxic agent with or without pre-treatment with the test compound.
-
Embedding: Mix a small number of treated cells (~10,000) with molten LMP agarose and quickly pipette onto a comet assay slide. Allow to solidify on ice.
-
Lysis: Immerse the slides in cold Lysis Buffer and incubate at 4°C for at least 1 hour to remove cell membranes and proteins, leaving behind the nucleoid.
-
DNA Unwinding: Place the slides in a horizontal electrophoresis tank filled with cold Alkaline Electrophoresis Buffer for 20-40 minutes to allow the DNA to unwind.
-
Electrophoresis: Apply a voltage (e.g., 25 V, ~300 mA) for 20-30 minutes. Damaged, fragmented DNA will migrate out of the nucleoid, forming the comet tail.
-
Neutralization and Staining: Gently wash the slides with Neutralization Buffer, then stain with a fluorescent DNA dye.
-
Visualization and Analysis:
-
Image the comets using a fluorescence microscope.
-
Use specialized software to quantify the extent of DNA damage. Common metrics include % Tail DNA and Tail Moment.
-
Section 4: Data Interpretation & Quantitative Analysis
Table 1: Key Metrics for Evaluating Cytoprotective Efficacy
| Parameter | Assay | Calculation | Interpretation |
| IC₅₀ | DPPH / Antioxidant Assays | Concentration of compound that causes 50% inhibition of the signal. | A lower IC₅₀ value indicates higher antioxidant potency. |
| Surviving Fraction (SF) | Clonogenic Assay | (Colonies counted) / (Cells seeded x Plating Efficiency) | The fraction of cells retaining their reproductive integrity after treatment. |
| Dose Modifying Factor (DMF) | Clonogenic Assay | (Dose of toxin for a given SF with protector) / (Dose of toxin for the same SF without protector) | A DMF > 1 indicates a protective effect. A DMF of 1.5 means 50% more radiation is needed to achieve the same level of cell kill when the protector is present.[12][18] |
| % Tail DNA | Comet Assay | (Tail DNA Intensity / Total DNA Intensity) x 100 | Represents the proportion of fragmented DNA. A lower % Tail DNA in treated groups indicates protection from DNA damage. |
Example Data Summary (Hypothetical)
| Compound Concentration | Cytotoxic Agent | Surviving Fraction (at 4 Gy) | DMF (at SF=0.1) | % Tail DNA (at 4 Gy) |
| Vehicle Control | Radiation | 0.10 | 1.0 (Reference) | 45% |
| 40 µM WR-1065 | Radiation | 0.25 | 1.4 | 22% |
| 4 mM WR-1065 | Radiation | 0.55 | 1.8 | 10% |
Section 5: Safety & Handling of Thiol Compounds
Researchers must handle all chemicals with care. While this compound itself has limited specific hazard data, general precautions for related thiol and sulfonic acid compounds should be followed.[19]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[20][21][22]
-
Handling: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust or vapors.[21][23] Avoid contact with skin, eyes, and clothing.[20]
-
Storage: Store compounds in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[21][24]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not let the product enter drains.[20]
-
First Aid:
-
Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.[22]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[24]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[24]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[22]
-
Always consult the specific Safety Data Sheet (SDS) for the compound you are using before beginning any experiment.
Section 6: References
-
Grgic, M. et al. (2000). Amifostine: mechanisms of action underlying cytoprotection and chemoprevention. Drug Metabolism and Drug Interactions, 16(4), 237-79. --INVALID-LINK--
-
Al-Benna, S. et al. (2023). The mechanism of action of amifostine, a radioprotective agent. ResearchGate. --INVALID-LINK--
-
Büntzel, J. et al. (2016). Prevention of Toxicities by Cytoprotection: The Role of Amifostine in the Supportive Care of Cancer for Patients with Head and Neck Cancer. Clinigen. --INVALID-LINK--
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2141, Amifostine. PubChem. --INVALID-LINK--
-
Patsnap Synapse (2024). What is the mechanism of Amifostine?. Patsnap. --INVALID-LINK--
-
Gogna, R. et al. (2012). The radioprotective agent WR1065 protects cells from radiation damage by regulating the activity of the Tip60 acetyltransferase. Radiation Research, 178(5), 450-9. --INVALID-LINK--
-
BenchChem (2025). A Comparative Guide to the Antioxidant Properties of Thiol Compounds. BenchChem. --INVALID-LINK--
-
Abcam (n.d.). Alkaline Phosphatase Assay Kit (Colorimetric) / pNPP assay (ab83369). Abcam. --INVALID-LINK--
-
RayBiotech (n.d.). Alkaline Phosphatase (ALP) Activity Assay Kit (Colorimetric). RayBiotech. --INVALID-LINK--
-
MedChemExpress (n.d.). Amifostine thiol (WR-1065). MedChemExpress. --INVALID-LINK--
-
Sigma-Aldrich (n.d.). Alkaline Phosphatase Assay Kit. Sigma-Aldrich. --INVALID-LINK--
-
Thermo Fisher Scientific (n.d.). Alkaline Phosphatase (ALP) Activity Assay Kit. Thermo Fisher Scientific. --INVALID-LINK--
-
ScienCell Research Laboratories (n.d.). Alkaline Phosphatase Activity Assay (ALP). ScienCell. --INVALID-LINK--
-
Lee, Y. et al. (2023). WR1065 conjugated to thiol-PEG polymers as novel anticancer prodrugs: broad spectrum efficacy, synergism, and drug resistance reversal. Frontiers in Oncology, 13, 1199343. --INVALID-LINK--
-
Culy, C. R. & Spencer, C. M. (2001). A risk-benefit assessment of amifostine in cytoprotection. Drug Safety, 24(5), 389-411. --INVALID-LINK--
-
Murley, J. S. et al. (1997). WR-1065, an active metabolite of the cytoprotector amifostine, affects phosphorylation of topoisomerase II alpha leading to changes in enzyme activity and cell cycle progression in CHO AA8 cells. Cell Proliferation, 30(6-7), 283-94. --INVALID-LINK--
-
Fomenko, A. et al. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Molecules, 29(10), 2322. --INVALID-LINK--
-
Ciubotaru, A. D. et al. (2023). INVESTIGATION OF THE ANTIOXIDANT CAPACITY OF THIOL-CONTAINING COMPOUNDS USING THE PHOTOCHEMILUMINESCENCE TECHNIQUE. Romanian Journal of Oral Rehabilitation, 15(4), 417-422. --INVALID-LINK--
-
Ciubotaru, A. D. et al. (2024). investigation of the antioxidant capacity of thiol-containing compounds using the photochemiluminescence technique. ResearchGate. --INVALID-LINK--
-
Niki, E. et al. (2012). Reactivity toward oxygen radicals and antioxidant action of thiol compounds. BioFactors, 38(4), 257-63. --INVALID-LINK--
-
Dziegielewski, J. et al. (2008). WR-1065, the Active Metabolite of Amifostine, Mitigates Radiation-Induced Delayed Genomic Instability. Free Radical Biology and Medicine, 45(12), 1674-1681. --INVALID-LINK--
-
Singh, V. K. & Seed, T. M. (2019). The efficacy and safety of amifostine for the acute radiation syndrome. Expert Opinion on Drug Safety, 18(10), 905-917. --INVALID-LINK--
-
Sigma-Aldrich (2025). Safety Data Sheet for 2-Mercaptoethylamine hydrochloride. Sigma-Aldrich. --INVALID-LINK--
-
Fisher Scientific (2011). Safety Data Sheet for 1,2-Ethanedithiol. Fisher Scientific. --INVALID-LINK--
-
Müller, A. et al. (2004). Radioprotective effects of amifostine in vitro and in vivo measured with the comet assay. Strahlentherapie und Onkologie, 180(8), 505-11. --INVALID-LINK--
-
Mabro, M. et al. (1999). Amifostine: an update on its clinical status as a cytoprotectant in patients with cancer receiving chemotherapy or radiotherapy and its potential therapeutic application in myelodysplastic syndrome. Drugs, 57(1), 1-15. --INVALID-LINK--
-
Fisher Scientific (2025). Safety Data Sheet for Ethanesulfonic acid. Fisher Scientific. --INVALID-LINK--
-
Vladimirov, V. G. et al. (1971). [Some principles of evaluating the effectiveness of radioprotective agents in humans]. Meditsinskaia Radiologiia, 16(9), 54-60. --INVALID-LINK--
-
Singh, P. K. et al. (2018). Appraisal of biochemical classes of radioprotectors: evidence, current status and guidelines for future development. Journal of Biochemical Technology, 9(1), 13-26. --INVALID-LINK--
-
Diversey (2019). Safety Data Sheet. Diversey SDS. --INVALID-LINK--
-
Azytus Material Sciences (n.d.). Safety Data Sheet for Ethanesulfonic acid. Azytus. --INVALID-LINK--
-
Wang, H. et al. (2023). Time lines for the development of radioprotectors. ResearchGate. --INVALID-LINK--
-
Lawrence, Y. R. et al. (2010). Radioprotectors and Mitigators of Radiation-Induced Normal Tissue Injury. Seminars in Radiation Oncology, 20(4), 262-269. --INVALID-LINK--
-
Landauer, M. R. (2007). Characteristics of radioprotective prophylactic agents currently under test. ResearchGate. --INVALID-LINK--
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 117698, 2-(Carbamimidoylsulfanyl)ethanesulfonic acid. PubChem. --INVALID-LINK--
References
- 1. A risk-benefit assessment of amifostine in cytoprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amifostine: an update on its clinical status as a cytoprotectant in patients with cancer receiving chemotherapy or radiotherapy and its potential therapeutic application in myelodysplastic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amifostine: mechanisms of action underlying cytoprotection and chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amifostine | C5H15N2O3PS | CID 2141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Amifostine? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. The radioprotective agent WR1065 protects cells from radiation damage by regulating the activity of the Tip60 acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. WR1065 conjugated to thiol-PEG polymers as novel anticancer prodrugs: broad spectrum efficacy, synergism, and drug resistance reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 11. WR-1065, an active metabolite of the cytoprotector amifostine, affects phosphorylation of topoisomerase II alpha leading to changes in enzyme activity and cell cycle progression in CHO AA8 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Radioprotective effects of amifostine in vitro and in vivo measured with the comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. raybiotech.com [raybiotech.com]
- 14. sigmaaldrich.cn [sigmaaldrich.cn]
- 15. benchchem.com [benchchem.com]
- 16. Reactivity toward oxygen radicals and antioxidant action of thiol compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. WR-1065, the Active Metabolite of Amifostine, Mitigates Radiation-Induced Delayed Genomic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Appraisal of biochemical classes of radioprotectors: evidence, current status and guidelines for future development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 2-(Carbamimidoylsulfanyl)ethanesulfonic acid | C3H8N2O3S2 | CID 117698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. fishersci.com [fishersci.com]
- 22. azytus.com [azytus.com]
- 23. sds.diversey.com [sds.diversey.com]
- 24. fishersci.com [fishersci.com]
Application Notes and Protocols for the Synthesis of Novel 2-(Carbamimidoylthio)ethanesulfonic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Carbamimidoylthio)ethanesulfonic acid and its derivatives, belonging to the class of isothiouronium salts, are compounds of significant interest in medicinal chemistry. These molecules have garnered attention for their potential therapeutic applications, including radioprotective and antioxidant activities. Their structural similarity to endogenous molecules allows for interaction with various biological targets. The core structure consists of a carbamimidoylthio (isothiourea) group linked to an ethanesulfonic acid moiety. The synthesis of novel derivatives, particularly by substitution on the thiourea nitrogen atoms, allows for the modulation of their physicochemical properties and biological activity.
This document provides a detailed protocol for the synthesis of a representative novel derivative, N-phenyl-2-(carbamimidoylthio)ethanesulfonic acid, and outlines a general strategy for the synthesis of other derivatives. It also includes potential applications and a summary of hypothetical characterization data for a series of novel compounds.
General Synthetic Strategy
The synthesis of novel this compound derivatives is primarily achieved through the S-alkylation of a corresponding thiourea or its substituted analogue with a 2-haloethanesulfonate salt. This reaction is a straightforward and efficient method for constructing the desired isothiouronium salt framework.
A general workflow for the synthesis is depicted below.
Caption: General workflow for the synthesis of novel this compound derivatives.
Experimental Protocols
Protocol 1: Synthesis of a Novel Derivative - N-phenyl-2-(carbamimidoylthio)ethanesulfonic acid
This protocol describes the synthesis of a representative novel derivative using N-phenylthiourea and sodium 2-bromoethanesulfonate.
Materials:
-
N-phenylthiourea
-
Sodium 2-bromoethanesulfonate
-
Ethanol, anhydrous
-
Deionized water
-
Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-phenylthiourea (1.52 g, 10 mmol) and sodium 2-bromoethanesulfonate (2.31 g, 10 mmol).
-
Solvent Addition: To the flask, add a mixture of anhydrous ethanol (50 mL) and deionized water (10 mL).
-
Reaction: The reaction mixture is heated to reflux (approximately 80-85 °C) with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Cooling and Precipitation: After the reaction is complete, the flask is cooled to room temperature, and then further cooled in an ice bath for 1 hour to facilitate precipitation of the product.
-
Isolation: The precipitate is collected by vacuum filtration using a Büchner funnel. The collected solid is washed with cold ethanol (2 x 10 mL) followed by diethyl ether (2 x 15 mL) to remove any unreacted starting materials and impurities.
-
Drying: The product is dried under vacuum to yield N-phenyl-2-(carbamimidoylthio)ethanesulfonic acid as a white solid.
Characterization:
The structure and purity of the synthesized compound should be confirmed by spectroscopic methods:
-
¹H NMR: To confirm the presence of aromatic and aliphatic protons.
-
¹³C NMR: To identify the carbon skeleton.
-
FT-IR: To identify characteristic functional groups such as N-H, S-C=N, and S=O.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
Data Presentation
The following table summarizes hypothetical quantitative data for a series of synthesized novel this compound derivatives.
| Compound ID | R¹ Substituent | R² Substituent | Yield (%) | Purity (%) | Melting Point (°C) |
| I | H | H | 85 | >98 | 210-212 |
| II | Phenyl | H | 78 | >97 | 195-197 |
| III | 4-Chlorophenyl | H | 75 | >98 | 201-203 |
| IV | Methyl | Methyl | 82 | >99 | 188-190 |
| V | Ethyl | H | 80 | >97 | 192-194 |
Application Notes: Potential as Radioprotective Agents
Derivatives of this compound have shown promise as radioprotective agents.[1][2] The proposed mechanism of action involves the scavenging of reactive oxygen species (ROS) generated by ionizing radiation, thereby protecting cells from oxidative damage. The isothiourea moiety is thought to play a crucial role in this antioxidant activity.
Proposed Mechanism of Radioprotection
Ionizing radiation leads to the radiolysis of water, generating highly reactive free radicals such as hydroxyl radicals (•OH). These radicals can damage critical cellular components, including DNA, proteins, and lipids, leading to cell death. The synthesized derivatives are hypothesized to act as radical scavengers, donating a hydrogen atom to neutralize the free radicals and thus mitigating their damaging effects. This action helps to maintain cellular integrity and improve cell survival following radiation exposure. Some isothiourea derivatives have also been found to inhibit nitric oxide synthase (NOS), which may contribute to their radioprotective effects by inducing circulatory hypoxia.[1]
The potential signaling pathway involved in the radioprotective effect is illustrated below.
Caption: Proposed mechanism of radioprotection by this compound derivatives.
These application notes suggest that the novel synthesized derivatives warrant further investigation as potential radioprotective agents for use in clinical settings, such as protecting healthy tissues during radiation therapy for cancer. Further studies should focus on in vitro and in vivo models to evaluate their efficacy and safety profiles.
References
Application Notes and Protocols for the Quantification of 2-(Carbamimidoylthio)ethanesulfonic Acid in Biological Matrices
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(Carbamimidoylthio)ethanesulfonic acid, commonly known as Amifostine (WR-2721), is a cytoprotective agent used in cancer therapy to mitigate the toxic side effects of chemotherapy and radiotherapy. As a prodrug, Amifostine is dephosphorylated in tissues by alkaline phosphatase to its active free thiol metabolite, WR-1065[1]. This active form is responsible for scavenging free radicals, which helps to protect normal tissues from the damaging effects of cancer treatments[1]. Accurate quantification of Amifostine and its active metabolite, WR-1065, in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding its mechanism of action.
This document provides detailed application notes and protocols for the quantification of Amifostine and WR-1065 in various biological matrices, primarily focusing on High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometric (MS) detection.
Quantitative Data Summary
The following table summarizes various validated methods for the quantification of Amifostine and its metabolite WR-1065 in different biological matrices.
| Analyte(s) | Biological Matrix | Analytical Method | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| Amifostine & WR-1065 | Human Plasma | HPLC-UV | 0.5 µg/mL | 90 ± 0.9 | [1][2][3] |
| Amifostine | Human Saliva | HPLC-MS/MS | 0.938 mg/L | > 85 | [4] |
| WR-1065 | Rat Plasma | UPLC-MS/MS | 7.4 nM | Not Reported | [5] |
| Amifostine & WR-1065 | Human Plasma | HPLC with Electrochemical Detection | 0.25 µM (for WR-1065) | 95.4 - 101.7 | [6] |
| Free WR-1065 | Primate Tissues | HPLC with Electrochemical Detection | Not Reported | Not Reported | [7] |
Metabolic Pathway of Amifostine
Amifostine undergoes a critical metabolic conversion to exert its cytoprotective effects. The following diagram illustrates this pathway.
Caption: Metabolic conversion of Amifostine to its active metabolite WR-1065.
Experimental Protocols
Protocol 1: Quantification of Amifostine and WR-1065 in Human Plasma by HPLC-UV
This protocol is based on a method involving derivatization with o-phthaldialdehyde (OPA) followed by UV detection[1][2][3].
1. Materials and Reagents
-
Amifostine and WR-1065 standards
-
Iodoacetic acid (IAA)
-
o-phthaldialdehyde (OPA)
-
2-mercaptoethanol (2-ME)
-
Methanol (HPLC grade)
-
Phosphate buffer (0.03 M, pH 2.7)
-
Human plasma (drug-free)
-
Internal Standard (IS): L-cysteine
2. Sample Preparation
-
To 100 µL of plasma, add the internal standard (L-cysteine).
-
Perform protein precipitation with a suitable organic solvent (e.g., acetonitrile).
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Alkylation: Add iodoacetic acid to the supernatant to alkylate the free sulfhydryl group of WR-1065.
-
Derivatization: Add OPA/2-ME reagent to the mixture to derivatize Amifostine and the alkylated WR-1065. The reaction is rapid.
3. HPLC-UV Conditions
-
Mobile Phase: Methanol and 0.03 M phosphate buffer (pH 2.7) (40:60 v/v)[1][3].
-
Injection Volume: 20 µL.
4. Calibration and Quantification
-
Prepare a series of calibration standards by spiking known concentrations of Amifostine and WR-1065 into drug-free plasma.
-
Process the calibration standards and quality control (QC) samples along with the unknown samples.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the nominal concentration.
-
Determine the concentration of the analytes in the unknown samples from the calibration curve.
Protocol 2: Quantification of Amifostine in Human Saliva by HPLC-MS/MS
This protocol is adapted from a direct, rapid, and sensitive method for the determination of Amifostine in saliva[4].
1. Materials and Reagents
-
Amifostine standard
-
Acetonitrile (HPLC grade)
-
Internal Standard (IS): Huperzine-A
-
Human saliva (drug-free)
2. Sample Preparation
-
Collect saliva samples.
-
To a known volume of saliva, add the internal standard (Huperzine-A).
-
Perform protein precipitation by adding acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for HPLC-MS/MS analysis.
3. HPLC-MS/MS Conditions
-
Column: ZIC-HILIC analytical column (2.1 mm × 100 mm, 3.5 µm)[4].
-
Mobile Phase: A suitable gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).
-
Flow Rate: A typical flow rate for this column dimension would be in the range of 0.2-0.4 mL/min.
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Monitor specific precursor-to-product ion transitions for Amifostine and the IS.
-
4. Calibration and Quantification
-
Prepare calibration standards by spiking known concentrations of Amifostine into drug-free saliva.
-
Process calibration standards and QC samples with the unknown samples.
-
Generate a calibration curve by plotting the peak area ratio of Amifostine to the IS against the concentration.
-
Quantify Amifostine in the unknown samples using the regression equation from the calibration curve.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the bioanalysis of Amifostine and its metabolites.
Caption: General workflow for quantification in biological matrices.
References
- 1. Development and Validation of an HPLC Method for Determination of Amifostine and/or Its Metabolite (WR-1065) In Human Plasma Using OPA Derivatization and UV Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of an HPLC Method for Determination of Amifostine and/or Its Metabolite (WR-1065) In Human Plasma Using OPA Derivatization and UV Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Amifostine in Human Saliva by HPLC-MS/MS [journal11.magtechjournal.com]
- 5. Evaluation of a method for measuring the radioprotective metabolite WR-1065 in plasma using chemical derivatization combined with UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tissue levels of WR-1065, the active metabolite of amifostine (Ethyol), are equivalent following intravenous or subcutaneous administration in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-(Carbamimidoylthio)ethanesulfonic Acid for Enzyme Kinetics and Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Carbamimidoylthio)ethanesulfonic acid, also known as Guanidinoethanethiol, is a structural analog of L-arginine. Due to the presence of the guanidino group, a key pharmacophore in the interaction with nitric oxide synthases (NOS), this compound is a potential inhibitor of this enzyme family.[1][2] Nitric oxide synthases are critical enzymes in various physiological and pathological processes, including vasodilation, neurotransmission, and immune responses, making them a significant target for drug development.[3][4]
These application notes provide a comprehensive overview of the potential use of this compound in studying the kinetics and inhibition of nitric oxide synthase. The provided protocols and data presentation formats are designed to guide researchers in designing and interpreting their experiments.
Signaling Pathway of Nitric Oxide Synthase
Nitric oxide synthase catalyzes the conversion of L-arginine to L-citrulline and nitric oxide (NO). This process is a key step in numerous signaling pathways. NO, a short-lived gaseous signaling molecule, activates soluble guanylyl cyclase (sGC), leading to the production of cyclic guanosine monophosphate (cGMP), which in turn mediates various downstream effects.[5][6]
Caption: Nitric Oxide Synthase (NOS) signaling pathway and the inhibitory action of this compound.
Enzyme Kinetics and Inhibition Data
Table 1: Hypothetical IC50 Values for this compound against NOS Isoforms
| NOS Isoform | IC50 (µM) |
| nNOS (neuronal) | 15.2 |
| eNOS (endothelial) | 25.8 |
| iNOS (inducible) | 5.7 |
Table 2: Hypothetical Kinetic Parameters of a NOS Isoform in the Presence of this compound
| Inhibitor Concentration (µM) | Apparent K_m (µM) | Apparent V_max (µmol/min/mg) |
| 0 (Control) | 10.5 | 150 |
| 5 | 22.1 | 148 |
| 10 | 35.8 | 152 |
| 20 | 58.9 | 149 |
Note: The hypothetical data in Table 2 suggests a competitive inhibition mechanism, where the apparent K_m increases with inhibitor concentration while the apparent V_max remains relatively constant.[8]
Experimental Protocols
Protocol 1: Determination of IC50 for NOS Inhibition
This protocol outlines a colorimetric method for determining the IC50 value of this compound for a specific NOS isoform. The assay is based on the Griess reaction, which measures nitrite (NO₂⁻), a stable oxidation product of nitric oxide.[3][9][10]
Materials:
-
Purified NOS enzyme (nNOS, eNOS, or iNOS)
-
NOS Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
L-Arginine (substrate)
-
NADPH
-
(6R)-5,6,7,8-Tetrahydrobiopterin (BH4)
-
FAD
-
Calmodulin (for nNOS and eNOS)
-
This compound (inhibitor)
-
Griess Reagents 1 and 2
-
Sodium nitrite (for standard curve)
-
96-well microplate
-
Microplate reader
Experimental Workflow:
Caption: Experimental workflow for determining the IC50 of an inhibitor for Nitric Oxide Synthase.
Procedure:
-
Prepare a serial dilution of this compound in NOS Assay Buffer.
-
Prepare a reaction mixture containing L-arginine, NADPH, BH4, FAD, and calmodulin (if necessary) in the assay buffer.
-
To each well of a 96-well plate , add the reaction mixture and the inhibitor at various concentrations. Include control wells with no inhibitor and blank wells with no enzyme.
-
Initiate the reaction by adding the purified NOS enzyme to each well (except the blank).
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stopping reagent or by heating.
-
Perform the Griess reaction by adding Griess Reagent 1 followed by Griess Reagent 2 to each well.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Generate a nitrite standard curve to determine the concentration of nitrite produced in each well.
-
Calculate the percentage of inhibition for each inhibitor concentration compared to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[9]
Protocol 2: Determining the Mechanism of Inhibition
This protocol is designed to determine whether this compound acts as a competitive, non-competitive, or other type of inhibitor. This is achieved by measuring the initial reaction rates at various substrate and inhibitor concentrations.
Materials:
-
Same as in Protocol 1.
Procedure:
-
Set up a series of reactions with varying concentrations of L-arginine.
-
For each L-arginine concentration , set up parallel reactions with different fixed concentrations of this compound (including a zero-inhibitor control).
-
Measure the initial reaction rates for all conditions using the Griess assay as described in Protocol 1.
-
Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) or a Michaelis-Menten plot (velocity vs. [substrate]).
-
Analyze the plots to determine the effect of the inhibitor on the apparent K_m and V_max of the enzyme.
-
Competitive inhibition: Apparent K_m increases, V_max remains unchanged.[8]
-
Non-competitive inhibition: Apparent K_m remains unchanged, V_max decreases.
-
Uncompetitive inhibition: Both apparent K_m and V_max decrease.
-
Mixed inhibition: Both apparent K_m and V_max are affected.
-
Conclusion
This compound, due to its structural similarity to L-arginine, holds promise as a research tool for investigating the function and regulation of nitric oxide synthases. The protocols and guidelines presented here provide a framework for characterizing its inhibitory activity and mechanism of action. Such studies are crucial for understanding the therapeutic potential of targeting the NOS pathway in various diseases.
References
- 1. L-arginine binding to nitric-oxide synthase. The role of H-bonds to the nonreactive guanidinium nitrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of guanidino compounds on the endothelium-derived relaxing factor inhibitor NG-monomethyl L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 6. Post-translational regulation of endothelial nitric oxide synthase in vascular endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. IC50 - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. bioassaysys.com [bioassaysys.com]
proper handling and storage procedures for 2-(Carbamimidoylthio)ethanesulfonic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the proper handling and storage of 2-(Carbamimidoylthio)ethanesulfonic acid (CAS No. 25985-57-3). Adherence to these protocols is crucial to ensure the safety of laboratory personnel and maintain the integrity of the compound for research and development purposes.
Compound Information
| Property | Value | Source |
| Chemical Name | This compound | [1][2] |
| CAS Number | 25985-57-3 | [1][2] |
| Molecular Formula | C3H8N2O3S2 | [1][2] |
| Molecular Weight | 184.24 g/mol | [2] |
| Appearance | White to off-white powder | [3] |
| Known Hazards | May cause skin irritation, serious eye irritation, and respiratory irritation.[4][5] It is also classified as harmful if swallowed.[5] |
Personal Protective Equipment (PPE)
A comprehensive approach to safety involves the use of appropriate personal protective equipment.
| Equipment | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile rubber) |
| Eye Protection | Safety glasses with side-shields or goggles. A face shield may be required for splash hazards. |
| Lab Coat | Standard laboratory coat. |
| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate cartridge if ventilation is inadequate or if handling large quantities. |
Handling Procedures
Proper handling techniques are essential to minimize exposure and prevent contamination.
General Handling Protocol
-
Work Area Preparation :
-
Ensure a well-ventilated work area, preferably a chemical fume hood.
-
Cover the work surface with absorbent, disposable bench paper.
-
Have an emergency eyewash station and safety shower readily accessible.
-
-
Personal Protective Equipment (PPE) :
-
Don the appropriate PPE as specified in Section 2 before handling the compound.
-
-
Weighing and Aliquoting :
-
Handle the solid compound in a designated area to prevent the generation of dust.
-
Use a spatula or other appropriate tool to transfer the powder. Avoid scooping directly from the primary container with weighing paper.
-
Close the container tightly immediately after use to prevent moisture absorption, as the compound may be hygroscopic.[6]
-
-
Solution Preparation :
-
When dissolving the compound, add the solid to the solvent slowly while stirring.
-
If the dissolution is exothermic, cool the solution in an ice bath.
-
-
Post-Handling :
-
Thoroughly clean the work area with an appropriate solvent and decontaminate any spills.
-
Dispose of contaminated materials and waste in accordance with institutional and local regulations.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
-
First Aid Measures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5] |
| Skin Contact | Remove contaminated clothing and shoes. Wash skin immediately with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[5] |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[7] |
Storage Procedures
Correct storage is vital for maintaining the stability and purity of this compound.
| Parameter | Storage Condition | Rationale |
| Temperature | 2-8°C | To slow down potential degradation.[8] |
| Atmosphere | Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). | The compound is hygroscopic and may be sensitive to air and moisture.[6] |
| Light | Protect from light. | To prevent light-induced degradation. |
| Location | Store in a dry, well-ventilated area away from incompatible materials. | To ensure safety and stability. |
| Incompatible Materials | Strong oxidizing agents. | To prevent hazardous reactions. |
Experimental Workflow and Logic Diagrams
The following diagrams illustrate the key workflows for handling and decision-making.
References
- 1. Page loading... [guidechem.com]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. 2- Morpholinoethanesulfonic acid has high solubility - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 4. 2-(Carbamimidoylsulfanyl)ethanesulfonic acid | C3H8N2O3S2 | CID 117698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. aablocks.com [aablocks.com]
- 6. fishersci.com [fishersci.com]
- 7. azytus.com [azytus.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
Material Safety Data Sheet and Application Notes for 2-(Carbamimidoylthio)ethanesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the material safety data, potential applications, and relevant protocols for 2-(Carbamimidoylthio)ethanesulfonic acid. This information is intended to support research, development, and safety protocols in a laboratory setting.
Material Safety Data Sheet (MSDS)
Chemical Identification
| Property | Value | Reference |
| Chemical Name | This compound | [1] |
| Synonyms | Amidinothioureaethanesulfonic acid, 2-(Amidinothio)ethanesulfonic acid, Mesna Impurity A | [1][2] |
| CAS Number | 25985-57-3 | [1] |
| Molecular Formula | C₃H₈N₂O₃S₂ | [1] |
| Molecular Weight | 184.24 g/mol | [1] |
| Chemical Structure | (Image of the chemical structure can be generated based on the name) |
Physical and Chemical Properties
| Property | Value | Reference |
| Appearance | White to off-white solid | |
| Melting Point | 209-270 °C | [3] |
| Solubility | Slightly soluble in methanol and water (with heating) | [4] |
| pKa (Predicted) | 1.08 ± 0.50 | |
| LogP | -0.9 | [1] |
Hazard Identification
There are conflicting reports regarding the GHS hazard classification of this compound. While some sources indicate that it does not meet the criteria for hazard classification, others report the following potential hazards:
-
Skin Irritation: May cause skin irritation.[2]
-
Eye Irritation: May cause serious eye irritation.[2]
-
Respiratory Irritation: May cause respiratory irritation.[2]
It is recommended to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area.
First Aid Measures
| Exposure | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention. |
| Skin Contact | Wash the affected area with soap and water. Remove contaminated clothing. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek medical attention. |
Handling and Storage
-
Handling: Avoid contact with skin and eyes. Avoid inhalation of dust. Use in a well-ventilated area.
-
Storage: Store in a cool, dry place, away from incompatible materials. Keep container tightly closed. Recommended storage temperature is 2-8 °C.[4]
Application Notes
This compound is primarily known as Mesna Impurity A , a substance related to the uroprotective agent Mesna (Sodium 2-mercaptoethanesulfonate).[2] Mesna is used clinically to prevent hemorrhagic cystitis induced by the chemotherapy agents cyclophosphamide and ifosfamide.[5][6] The primary mechanism of Mesna's protective effect is the detoxification of acrolein, a urotoxic metabolite of these chemotherapeutic drugs.[5]
The biological activity of this compound itself has not been extensively studied. However, as a structural analogue and potential metabolite or degradation product of Mesna, its biological properties are of interest in the context of drug development and safety assessment.
Potential areas of research for this compound include:
-
Uroprotective Activity: Investigating whether it retains any of the uroprotective effects of Mesna or if it modulates Mesna's activity.
-
Toxicity Studies: Assessing its potential toxicity, particularly in the urinary tract, to understand the safety profile of Mesna formulations where it may be present as an impurity.
-
Antioxidant Properties: Evaluating its antioxidant capacity, given that Mesna exhibits antioxidant properties.[7][8]
Experimental Protocols
Due to the limited publicly available research on the specific biological activities of this compound, detailed experimental protocols for this compound are not well-established. However, researchers can adapt existing protocols used for its parent compound, Mesna, and for general in vitro screening.
Synthesis Protocol
Conceptual Synthesis Workflow:
References
- 1. 2-(Carbamimidoylsulfanyl)ethanesulfonic acid | C3H8N2O3S2 | CID 117698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Articles [globalrx.com]
- 5. What is the mechanism of Mesna? [synapse.patsnap.com]
- 6. Mesna - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. medmedchem.com [medmedchem.com]
- 8. A Review on Mesna Pharmacology and its Analytical Techniques [medmedchem.com]
- 9. Validated stability-indicating HPLC method for the determination of mesna in presence of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Detection of 2-(Carbamimidoylthio)ethanesulfonic acid (WR-1065)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Carbamimidoylthio)ethanesulfonic acid, also known as WR-1065 or amifostine thiol, is the active metabolite of the cytoprotective agent amifostine. Amifostine is administered as a prodrug and is dephosphorylated by alkaline phosphatase to its active form, WR-1065. This active thiol metabolite is responsible for scavenging free radicals and protecting normal tissues from the cytotoxic effects of radiation and chemotherapy. Accurate and sensitive quantification of WR-1065 in biological matrices is crucial for pharmacokinetic studies, dose optimization, and understanding its mechanism of action.
These application notes provide detailed protocols for the detection and quantification of WR-1065 using various analytical techniques, primarily focusing on High-Performance Liquid Chromatography (HPLC) with different detection methods and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).
Analytical Techniques Overview
The primary challenges in the analysis of WR-1065 are its high polarity and the instability of the thiol group, which is prone to oxidation. To overcome these challenges, most analytical methods employ a derivatization step to enhance stability and improve chromatographic retention and detection sensitivity.
The most common analytical approaches include:
-
High-Performance Liquid Chromatography (HPLC) coupled with:
-
Fluorescence Detection (FLD): Offers high sensitivity and selectivity, requiring derivatization with a fluorescent tag.
-
UV-Visible Detection (UV-Vis): A more common but generally less sensitive method that also requires derivatization.
-
Electrochemical Detection (ECD): A highly sensitive technique for electroactive compounds like thiols, though it can be susceptible to matrix interferences.
-
-
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): Provides excellent sensitivity and specificity, often considered the gold standard for bioanalytical assays.
Quantitative Data Summary
The following tables summarize the quantitative performance of various analytical methods for the determination of WR-1065 in biological matrices.
Table 1: HPLC-Based Methods for WR-1065 Quantification
| Method | Matrix | Derivatizing Agent | Detection Method | Limit of Quantification (LOQ) | Linearity Range | Recovery (%) | Reference |
| HPLC | Human Blood | ThioGlo3 | Fluorescence | 10 nM (deproteinized blood), 20 nM (whole blood) | Not Specified | Not Specified | [1] |
| HPLC | Human Plasma | o-phthaldialdehyde (OPA) | UV (340 nm) | 0.5 µg/mL | 1-200 µg/mL | 90 ± 0.9 | [2][3][4] |
| HPLC | Plasma | None (after disulfide reduction) | Electrochemical (Au electrode, +1.00 V) | 0.15 µM | Not Specified | 97.2-109.8 (within-day) | [5] |
| HPLC | Water & Plasma | Not Specified (pre-column derivatization) | Diode Laser Induced Fluorescence | 5 x 10⁻⁹ M | Not Specified | Not Specified | [6] |
| HPLC | Monkey Plasma | 7-benzo-2-oxa-1,3-diazole-4-sulfonate | Fluorescence | 10 µM | Not Specified | Not Specified | [7] |
Table 2: UHPLC-MS/MS Method for WR-1065 Quantification
| Method | Matrix | Derivatizing Agent | Detection Method | Limit of Quantification (LOQ) | Linearity Range | Recovery (%) | Reference |
| UHPLC-MS/MS | Rat Plasma | Chemical Derivatization | MS/MS | 7.4 nM | Not Specified | Not Specified | [8] |
Experimental Protocols
Protocol 1: HPLC with Fluorescence Detection using ThioGlo3 Derivatization
This method is highly sensitive for the determination of WR-1065 in human blood.[1]
1. Sample Preparation: a. Collect 100 µL of whole blood. b. Deproteinize the sample. (Specific deproteinization agent not detailed in the abstract, but perchloric acid or acetonitrile are common). c. Centrifuge to pellet the precipitated proteins. d. Collect the supernatant for derivatization.
2. Derivatization: a. Add ThioGlo3, a maleimide reagent, to the supernatant. b. The maleimide group of ThioGlo3 reacts with the thiol group of WR-1065 to form a stable, fluorescent derivative.
3. HPLC-FLD Analysis:
- HPLC System: A standard HPLC system with a fluorescence detector.
- Analytical Column: (Details not specified in the abstract, a C18 column is common for reversed-phase chromatography).
- Mobile Phase: (Details not specified).
- Flow Rate: (Details not specified).
- Fluorescence Detection: (Excitation and emission wavelengths specific to the ThioGlo3 derivative).
4. Stability:
- The derivatized WR-1065 in deproteinized blood samples is stable for at least four weeks at -20°C.[1]
Protocol 2: HPLC with UV Detection using OPA Derivatization
This method provides a rapid and reproducible analysis of WR-1065 in human plasma.[2][3][4]
1. Sample Preparation and Alkylation: a. To 100 µL of human plasma, add a known concentration of an internal standard (e.g., L-cysteine). b. Add iodoacetic acid to alkylate the free sulfhydryl group of WR-1065. This step stabilizes the thiol.
2. Derivatization: a. Derivatize the primary amine groups of the alkylated WR-1065 and the internal standard with o-phthaldialdehyde (OPA) in the presence of a thiol-containing reagent like 2-mercaptoethanol. This reaction forms a highly fluorescent and UV-absorbent isoindole derivative.
3. HPLC-UV Analysis:
- HPLC System: A standard HPLC system with a UV detector.
- Analytical Column: Eurosphere Performance RP-18e (100 x 4.6 mm).[2][3]
- Mobile Phase: A mixture of methanol and 0.03 M phosphate buffer (pH 2.7) at a ratio of 40:60 (v/v).[2][3][4]
- Flow Rate: 1.5 mL/min.[2][3][4]
- UV Detection: 340 nm.[2][3][4]
4. Performance:
- The derivatized WR-1065 elutes in less than 11 minutes.[2][3]
- The method shows good separation from endogenous plasma peaks.[2][3]
Protocol 3: UHPLC-MS/MS Analysis
This method offers very high sensitivity for measuring WR-1065 in rat plasma.[8]
1. Sample Preparation: a. To a plasma sample, add a chemical derivatizing agent to stabilize the thiol group. (The specific agent is not mentioned in the abstract). b. Perform protein precipitation.
2. UHPLC-MS/MS Analysis:
- UHPLC System: A standard UHPLC system.
- Mass Spectrometer: A tandem mass spectrometer.
- Ionization Mode: (Likely Electrospray Ionization - ESI, though not explicitly stated).
- Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
3. Performance:
- This method has a significantly lower limit of quantification (7.4 nM) compared to conventional LC-electrochemical detection methods (LOQ ≥ 150 nM).[8]
Visualizations
Caption: Workflow for WR-1065 analysis by HPLC-UV with OPA derivatization.
Caption: General logical workflow for the analysis of WR-1065.
References
- 1. Determination of WR-1065 in human blood by high-performance liquid chromatography following fluorescent derivatization by a maleimide reagent ThioGlo3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Validation of an HPLC Method for Determination of Amifostine and/or Its Metabolite (WR-1065) In Human Plasma Using OPA Derivatization and UV Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Validation of an HPLC Method for Determination of Amifostine and/or Its Metabolite (WR-1065) In Human Plasma Using OPA Derivatization and UV Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. High-performance liquid chromatographic assay using electrochemical detection for the combined measurement of amifostine, WR 1065 and the disulfides in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of the anticancer drug metabolite WR1065 using pre-column derivatization and diode laser induced fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. Evaluation of a method for measuring the radioprotective metabolite WR-1065 in plasma using chemical derivatization combined with UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-(Carbamimidoylthio)ethanesulfonic Acid
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals focused on the synthesis of 2-(Carbamimidoylthio)ethanesulfonic acid. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to help you navigate the common challenges and improve the yield and purity of your synthesis. Our approach is grounded in established chemical principles to ensure you not only solve problems but also understand the underlying causality of your experimental choices.
Overview of the Primary Synthesis Route
The most common and direct route for the synthesis of this compound involves the nucleophilic addition of a thiol to a guanidinylating agent. The primary pathway utilizes 2-aminoethanethiol (cysteamine) as the starting material, which reacts with a suitable source of the carbamimidoyl group, such as cyanamide or S-methylisothiourea.
The reaction proceeds via the nucleophilic attack of the thiol group of cysteamine on the electrophilic carbon of the guanidinylating agent. This forms an S-substituted isothiourea, which in this case is the desired product, this compound. The sulfonic acid group is typically present in the final product as it is a stable functional group that does not interfere with the main reaction.
Reaction Scheme:
Starting Materials: 2-Aminoethanethiol (Cysteamine) and a Guanidinylating Agent (e.g., Cyanamide)
Product: this compound
Troubleshooting Guide: Common Synthesis Issues
This section addresses specific problems you may encounter during the synthesis in a question-and-answer format, providing both solutions and the scientific reasoning behind them.
Question: My reaction yield is consistently low. What are the most likely causes?
Answer: Low yields in this synthesis can typically be traced to one of several factors: reagent quality, reaction conditions, or side reactions. A systematic approach to troubleshooting is recommended.
-
Reagent Quality and Stoichiometry:
-
Purity of 2-Aminoethanethiol: Cysteamine can readily oxidize to form cystamine (a disulfide). Ensure you are using a high-purity starting material. It is advisable to use freshly opened or properly stored cysteamine.
-
Guanidinylating Agent Activity: If using S-methylisothiourea, ensure it has not degraded. For cyanamide, use a fresh, high-quality source as it can polymerize on storage.
-
Accurate Stoichiometry: An excess of the guanidinylating agent is often used to drive the reaction to completion. However, a large excess can complicate purification. A molar ratio of 1:1.2 to 1:1.5 (Cysteamine:Guanidinylating agent) is a good starting point.
-
-
Reaction Conditions:
-
pH Control: The pH of the reaction medium is critical. The thiol group of cysteamine needs to be in its nucleophilic thiolate form for the reaction to proceed efficiently. A basic pH (around 8-10) is generally preferred to deprotonate the thiol without significantly hydrolyzing the guanidinylating agent. You can use a non-nucleophilic organic base like triethylamine or an inorganic base like sodium carbonate.
-
Temperature: The reaction is typically run at room temperature to slightly elevated temperatures (40-60 °C). Higher temperatures can increase the rate of side reactions, such as the formation of byproducts.
-
Solvent: The choice of solvent is important. A protic solvent like water or ethanol is often used to dissolve the starting materials.
-
-
Side Reactions:
-
Disulfide Formation: The most common side reaction is the oxidation of 2-aminoethanethiol to its disulfide, cystamine. This can be minimized by running the reaction under an inert atmosphere (e.g., nitrogen or argon) and by maintaining the appropriate pH.
-
Hydrolysis of Guanidinylating Agent: In aqueous solutions, guanidinylating agents can hydrolyze. This is why reaction times should be optimized and not unnecessarily long.
-
Question: I'm observing a significant amount of an insoluble white precipitate in my reaction mixture. What is it and how can I prevent it?
Answer: The insoluble white precipitate is likely the disulfide byproduct, cystamine. As mentioned above, the thiol group of 2-aminoethanethiol is susceptible to oxidation, especially in the presence of air (oxygen) and at a neutral or slightly acidic pH.
Prevention Strategies:
-
Inert Atmosphere: The most effective way to prevent oxidation is to perform the reaction under an inert atmosphere. This can be achieved by purging the reaction vessel with nitrogen or argon before adding the reagents and maintaining a positive pressure of the inert gas throughout the reaction.
-
Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas or by freeze-pump-thaw cycles to remove dissolved oxygen.
-
Control of pH: Maintaining a basic pH (8-10) not only facilitates the desired reaction but also helps to stabilize the thiolate form of cysteamine, which is less prone to oxidation than the thiol at neutral pH.
-
Addition of Antioxidants: In some cases, a small amount of a water-soluble antioxidant, such as sodium borohydride, can be added to the reaction mixture to reduce any disulfide that forms back to the thiol. However, this should be done cautiously as it can also react with the guanidinylating agent.
Question: The purification of the final product is challenging, and I'm getting a low recovery. What are the best purification strategies?
Answer: this compound is a highly polar and water-soluble compound, which can make its isolation and purification from aqueous reaction mixtures challenging.
-
Initial Work-up:
-
After the reaction is complete, the first step is often to remove any unreacted starting materials and byproducts. If a precipitate (likely cystamine) has formed, it can be removed by filtration.
-
The pH of the solution can be adjusted to neutral (around 7) with a suitable acid (e.g., HCl) to precipitate out any remaining basic impurities.
-
-
Purification Techniques:
-
Recrystallization: This is the most common method for purifying the final product. A suitable solvent system needs to be found. Given the polar nature of the product, a mixture of a polar solvent in which the product is soluble (like water or methanol) and a less polar solvent in which it is less soluble (like ethanol, isopropanol, or acetone) is often effective. The crude product is dissolved in a minimum amount of the hot polar solvent, and the less polar solvent is added until the solution becomes cloudy. The solution is then allowed to cool slowly to induce crystallization.
-
Ion-Exchange Chromatography: For very high purity, ion-exchange chromatography can be used. Since the product contains a sulfonic acid group, an anion-exchange resin can be employed. The crude product is loaded onto the column, and impurities are washed away with a low-ionic-strength buffer. The desired product is then eluted with a higher-ionic-strength buffer or by changing the pH.
-
Size-Exclusion Chromatography: This technique can be used to separate the product from smaller molecules (like salts and unreacted starting materials) or larger molecules (like polymerized cyanamide).[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal guanidinylating agent for this synthesis?
A1: Both cyanamide and S-methylisothiourea are commonly used. Cyanamide is simpler and more atom-economical, but it can be prone to dimerization and polymerization, especially under basic conditions. S-methylisothiourea is generally more stable and less prone to side reactions, but it generates methyl mercaptan as a byproduct, which has a strong, unpleasant odor and needs to be handled appropriately. The choice often depends on the scale of the reaction and the available resources.
Q2: How can I monitor the progress of the reaction?
A2: The progress of the reaction can be monitored by several techniques:
-
Thin Layer Chromatography (TLC): This is a quick and easy way to monitor the disappearance of the starting materials and the appearance of the product. A polar solvent system (e.g., a mixture of methanol and dichloromethane) is typically used. The spots can be visualized using a suitable stain, such as ninhydrin (for the amino group) or a potassium permanganate stain.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a more quantitative method that can provide information about the conversion of the starting materials and the formation of the product and any byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the reaction by observing the disappearance of the signals corresponding to the starting materials and the appearance of new signals for the product.
Q3: Are there any safety precautions I should be aware of?
A3: Yes, several safety precautions should be taken:
-
2-Aminoethanethiol (Cysteamine): This compound has a strong, unpleasant odor and is a skin and eye irritant. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Cyanamide: This compound is toxic and can be absorbed through the skin. It should be handled with care, and skin contact should be avoided.
-
S-Methylisothiourea: This compound can release methyl mercaptan, which is a flammable and toxic gas with a very strong odor. The reaction should be performed in a fume hood.
-
Inert Atmosphere: When using an inert gas like nitrogen or argon, ensure proper ventilation to prevent the displacement of oxygen in the laboratory.
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound using Cyanamide
-
Materials:
-
2-Aminoethanethiol (Cysteamine)
-
Cyanamide
-
Triethylamine
-
Deionized water (degassed)
-
Hydrochloric acid (1 M)
-
Ethanol
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 2-aminoethanethiol (1.0 eq) in degassed deionized water.
-
Add triethylamine (1.1 eq) to the solution and stir for 10 minutes at room temperature to form the thiolate.
-
In a separate container, dissolve cyanamide (1.2 eq) in a small amount of degassed deionized water.
-
Slowly add the cyanamide solution to the reaction mixture dropwise over 30 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture in an ice bath and slowly add 1 M HCl to adjust the pH to ~7.
-
If any precipitate (cystamine) is present, remove it by filtration.
-
Concentrate the filtrate under reduced pressure to obtain a crude solid.
-
Recrystallize the crude solid from a water/ethanol mixture to obtain pure this compound.
-
Data Presentation
Table 1: Troubleshooting Guide Summary
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Reagent impurity (cysteamine oxidation) | Use fresh, high-purity cysteamine; store properly. |
| Incorrect pH | Adjust pH to 8-10 with a non-nucleophilic base. | |
| Oxidation of thiol starting material | Run the reaction under an inert atmosphere (N₂ or Ar). | |
| Precipitate Formation | Disulfide (cystamine) byproduct | Use degassed solvents and an inert atmosphere. |
| Purification Difficulty | High polarity of the product | Use recrystallization from a polar/less-polar solvent mixture or ion-exchange chromatography. |
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A stepwise workflow for troubleshooting low reaction yields.
References
Technical Support Center: 2-(Carbamimidoylthio)ethanesulfonic acid Labeling Reactions
Welcome to the technical support center for 2-(Carbamimidoylthio)ethanesulfonic acid, also known as Guanidinoethyl-methanethiosulfonate (GEMTS), labeling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions.
Troubleshooting Guide
This section addresses common issues encountered during the labeling of biomolecules with this compound N-hydroxysuccinimide (NHS) esters.
Issue 1: Low or No Labeling Efficiency
Question: I am observing very low or no labeling of my protein/antibody with the this compound NHS ester. What could be the cause?
Answer: Low labeling efficiency is a frequent challenge and can stem from several factors related to your reaction conditions, reagents, and the target molecule itself.
Root Cause Analysis & Solutions
A. Incorrect Reaction Buffer pH
-
The "Why": The reaction between an NHS ester and a primary amine (a process called aminolysis) is highly pH-dependent.[1][2][3] For the reaction to be efficient, the primary amines on your target molecule (like the ε-amino group of lysine residues) must be in a deprotonated, nucleophilic state (R-NH2).[1] At a pH below 7.2, these amines are predominantly in their protonated form (R-NH3+), which is not reactive.[4][5] Conversely, at a pH above 8.5 to 9.0, the competing reaction of NHS ester hydrolysis (inactivation by water) increases dramatically, reducing the amount of active reagent available for labeling.[1][6][7]
-
The "How-To":
-
Verify Buffer pH: Use a calibrated pH meter to ensure your reaction buffer is within the optimal range of pH 7.2-8.5.[8][9][10] For many applications, a pH of 8.3-8.5 provides the best balance between amine reactivity and NHS ester stability.[1][2][4]
-
Choose the Right Buffer: Use a non-amine buffer such as Phosphate-Buffered Saline (PBS), sodium bicarbonate, or borate buffer.[5][9]
-
B. Presence of Competing Primary Amines in the Buffer
-
The "Why": Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with your target molecule for the NHS ester, effectively "quenching" the reaction and significantly reducing your labeling efficiency.[5][9][11]
-
The "How-To":
C. Hydrolyzed/Inactive NHS Ester Reagent
-
The "Why": NHS esters are moisture-sensitive.[9] Exposure to humidity can cause the ester to hydrolyze back to its carboxylic acid form, rendering it inactive.[6][13]
-
The "How-To":
-
Proper Handling: Always allow the vial of the NHS ester to warm to room temperature before opening.[9][13] This prevents moisture from the air from condensing inside the cold vial.
-
Fresh Solutions: Prepare stock solutions of the NHS ester in an anhydrous (dry), amine-free organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[4][6][9] Avoid using old stock solutions or those that have undergone multiple freeze-thaw cycles.[9]
-
Solvent Quality: Ensure the DMF is of high quality and does not have a "fishy" smell, which indicates degradation to dimethylamine, a primary amine that will react with your NHS ester.[2][3]
-
D. Suboptimal Reagent Concentrations
-
The "Why": The labeling reaction is a bimolecular process. Low concentrations of either the target molecule or the NHS ester can slow down the desired reaction, allowing the competing hydrolysis reaction to dominate.
-
The "How-To":
-
Protein Concentration: If possible, increase the concentration of your protein. A concentration of at least 1-2 mg/mL is often recommended.[8][9]
-
Molar Excess of NHS Ester: A 10- to 20-fold molar excess of the NHS ester over the protein is a common starting point.[4][8] However, this may need to be optimized for your specific protein and desired degree of labeling.
-
E. Inaccessible Primary Amines on the Target Molecule
-
The "Why": The primary amines on your protein may be sterically hindered or buried within its three-dimensional structure, making them inaccessible to the NHS ester.[9]
-
The "How-To":
-
Structural Analysis: If the structure of your protein is known, you can assess the accessibility of lysine residues.
-
Alternative Chemistries: If accessible primary amines are limited, consider using a different labeling chemistry that targets other functional groups, such as sulfhydryls (cysteines).
-
Issue 2: Protein Precipitation During or After Labeling
Question: My protein is precipitating out of solution during or after the labeling reaction. How can I prevent this?
Answer: Protein precipitation can occur if the labeling reaction alters the protein's net charge and solubility.
Root Cause Analysis & Solutions
A. Over-labeling of the Protein
-
The "Why": The addition of too many labels can significantly change the surface charge and hydrophobicity of the protein, leading to aggregation and precipitation.
-
The "How-To":
-
Reduce Molar Excess: Decrease the molar excess of the NHS ester in your reaction. You may need to perform a titration to find the optimal ratio that achieves sufficient labeling without causing precipitation.
-
Shorter Reaction Time: Reduce the incubation time of the labeling reaction.
-
B. Inappropriate Solvent Concentration
-
The "Why": While DMSO or DMF are necessary to dissolve many NHS esters, high concentrations of these organic solvents can denature proteins, causing them to precipitate.
-
The "How-To":
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a this compound NHS ester labeling reaction?
The optimal pH is a balance between maximizing the reactivity of the primary amines on your target molecule and minimizing the hydrolysis of the NHS ester.[4] Generally, a pH range of 7.2 to 8.5 is recommended.[8][9][10] Many protocols suggest a more specific range of 8.3 to 8.5 for the highest efficiency.[1][2][4]
Q2: Can I use Tris buffer for my labeling reaction?
No, it is not recommended to use Tris buffer or any other buffer containing primary amines (e.g., glycine) for the labeling reaction itself.[5][9] The primary amine in Tris will compete with your target molecule, leading to significantly lower labeling efficiency.[5] However, Tris buffer is commonly used to quench the reaction once it is complete.[7][10][11]
Q3: My this compound NHS ester won't dissolve in my aqueous buffer. What should I do?
Many NHS esters have poor water solubility.[5][7] The standard procedure is to first dissolve the NHS ester in a small amount of a dry, water-miscible organic solvent like DMSO or DMF to create a concentrated stock solution.[4][5][9] This stock solution is then added to your protein solution in the appropriate aqueous buffer.
Q4: How should I store my this compound NHS ester?
The solid form of the NHS ester should be stored at -20°C to -80°C, protected from moisture.[13][14] Once dissolved in an organic solvent like DMSO or DMF, the solution can often be stored at -20°C for a limited time, but it's always best to prepare fresh solutions for each experiment to ensure maximum reactivity.[3][9][15]
Q5: How do I stop or "quench" the labeling reaction?
To stop the reaction, you can add a small molecule containing a primary amine. Common quenching reagents include Tris, glycine, or lysine.[10][11] These are added in excess to react with and deactivate any remaining NHS ester.[10][11] A typical quenching step involves adding a quenching buffer to a final concentration of 20-100 mM and incubating for 15-30 minutes at room temperature.[8][10][11]
Q6: How do I remove the excess, unreacted label after the reaction is complete?
After quenching, it is crucial to remove the unreacted/hydrolyzed label and byproducts.[8] Common methods for purifying the labeled protein include:
-
Size-Exclusion Chromatography (SEC) / Desalting Columns: This is a very common and effective method for separating the larger labeled protein from the smaller, unreacted label molecules.[5][8][12]
-
Dialysis: This method is also effective but generally takes longer.[8][12]
Experimental Protocols & Data
General Protocol for Protein Labeling
This protocol provides a general guideline. Optimization may be required for your specific protein and application.
-
Protein Preparation: If your protein is in an amine-containing buffer, exchange it into an amine-free buffer (e.g., PBS, pH 7.4-8.0) using a desalting column or dialysis.[8] Adjust the protein concentration to 1-10 mg/mL.[8]
-
Prepare NHS Ester Solution: Allow the vial of this compound NHS ester to warm to room temperature before opening.[9] Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to create a 10 mM stock solution.[4]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution while gently mixing.[4][8] Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume.[8]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[8] Protect light-sensitive compounds from light.
-
Quenching the Reaction: To stop the labeling reaction, add a quenching buffer (e.g., 1 M Tris, pH 8.0) to a final concentration of 50-100 mM.[8][10] Incubate for an additional 15-30 minutes at room temperature.[10]
-
Purification: Immediately purify the labeled protein to remove unreacted label and byproducts using a desalting column or dialysis.[5][8][12]
Data Summary Table: pH and NHS Ester Stability
The stability of NHS esters is often described by their half-life (t½), which is the time it takes for half of the ester to hydrolyze. This is highly dependent on pH.
| pH | Half-life of NHS Ester at 4°C | Labeling Efficiency Implication |
| 7.0 | 4-5 hours | Low hydrolysis, but amine reactivity is also low, resulting in a slow and potentially incomplete reaction.[1][7] |
| 8.0 | ~1 hour | A good balance between amine reactivity and ester stability, leading to efficient labeling.[1] |
| 8.6 | ~10 minutes | The rate of hydrolysis significantly increases, leading to a rapid loss of active label.[1][7] |
| > 9.0 | Minutes | Very rapid hydrolysis makes this pH range unsuitable for efficient labeling.[1][13] |
Note: These values are approximate and can vary depending on the specific NHS ester and buffer conditions.
Visual Guides
Troubleshooting Logic for Low Labeling Efficiency
Caption: Troubleshooting workflow for low labeling efficiency.
General Experimental Workflow
Caption: Standard workflow for protein labeling with NHS esters.
References
- 1. benchchem.com [benchchem.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. interchim.fr [interchim.fr]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. NHS ester protocol for labeling proteins [abberior.rocks]
- 15. cdn2.sapphirebioscience.com [cdn2.sapphirebioscience.com]
Technical Support Center: Optimizing Reaction Conditions for 2-(Carbamimidoylthio)ethanesulfonic Acid (Amifostine)
Welcome to the technical support center for the synthesis and application of 2-(Carbamimidoylthio)ethanesulfonic acid, a cytoprotective agent also known as Amifostine. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to navigate challenges encountered during its synthesis and in experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis of this compound typically involves a multi-step process. A common route begins with the monoalkylation of 1,3-propanediamine with 2-chloroethanol to produce 2-[3-(aminopropyl)amino]ethanol. The hydroxyl group is then converted to a bromide using hydrobromic acid. This alkyl bromide intermediate is subsequently reacted with sodium thiophosphate, followed by acidification, to yield the final product.[1] An alternative patented method involves the reaction of N-(2-hydroxyethyl)-1,3-propanediamine with concentrated hydrochloric acid, followed by chlorination with thionyl chloride. The resulting chlorinated product is then reacted with sodium thiophosphate dodecahydrate to obtain amifostine.[2]
Q2: What is the active form of Amifostine and how is it generated?
A2: Amifostine is a prodrug that is converted to its active metabolite, the free thiol WR-1065 (2-((3-aminopropyl)amino)ethanethiol), by the enzyme alkaline phosphatase.[3][4] This dephosphorylation occurs in tissues and is crucial for its cytoprotective effects.[4] The selective protection of normal tissues is attributed to higher alkaline phosphatase activity, pH, and vascular permeation in these tissues compared to tumor tissues.
Q3: What are the primary mechanisms of cytoprotection by the active metabolite, WR-1065?
A3: The cytoprotective effects of WR-1065 are multifactorial. As a potent thiol, it is an effective scavenger of free radicals, which are generated by chemotherapy and radiotherapy.[5] Additionally, WR-1065 can influence DNA damage signaling pathways. It has been shown to activate the ATM (ataxia–telangiectasia mutated) kinase and the Tip60 acetyltransferase, which are key regulators of the DNA damage response.[5][6] WR-1065 can also activate p53, a tumor suppressor protein, through a DNA-damage-independent pathway, leading to cell cycle arrest and allowing more time for DNA repair.[7][8]
Q4: How should Amifostine and its active metabolite WR-1065 be handled and stored for in vitro experiments?
A4: For in vitro studies, it is often recommended to use the active metabolite WR-1065 directly to ensure consistent results, as the enzymatic conversion of Amifostine can vary between cell lines.[3] WR-1065 is prone to oxidation, so stock solutions should ideally be prepared fresh in a sterile buffer like PBS.[3] For short-term storage, aliquots can be stored at -80°C for up to six months or at -20°C for up to one month, protected from light and under a nitrogen atmosphere to minimize oxidation.[3] Reconstituted Amifostine for injection is chemically stable for up to 5 hours at room temperature (~25°C) or up to 24 hours under refrigeration (2°C to 8°C).[9]
Troubleshooting Guides
Synthesis and Purification
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low yield of the final product | - Incomplete reaction during the alkylation or phosphorylation steps.- Suboptimal reaction temperature or time.- Degradation of intermediates or final product. | - Ensure anhydrous conditions where necessary.- Optimize the molar ratio of reactants.- Monitor the reaction progress using techniques like TLC or HPLC.- Adjust reaction temperature and time based on monitoring. |
| Presence of impurities in the final product | - Side reactions, such as the formation of disulfides.- Unreacted starting materials.- Residual solvents from the reaction or purification steps. | - Purify intermediates at each step.- Employ recrystallization for the final product. A common method involves dissolving the crude product in water and then adding an alcohol solvent like ethanol to induce crystallization.[10]- Use analytical techniques such as HPLC and NMR to identify and quantify impurities.[1]- Perform final drying under vacuum to remove residual solvents. |
| Difficulty in crystallization/purification | - Inappropriate solvent system for recrystallization.- Presence of oily impurities that inhibit crystal formation.- Incorrect temperature control during crystallization. | - Screen different solvent systems. A water/ethanol mixture is often effective for amifostine trihydrate.[10]- Treat the crude product with activated carbon to remove colored and oily impurities.[11]- Control the cooling rate during crystallization; slow cooling generally yields larger, purer crystals.[12]- Ensure the pH of the solution is optimized for crystallization. |
In Vitro Experiments
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Inconsistent cytoprotective effect | - Degradation of WR-1065 due to oxidation.- Variation in the enzymatic conversion of Amifostine to WR-1065 between cell lines.- Suboptimal concentration of the protective agent. | - Always prepare fresh stock solutions of WR-1065 before each experiment.[3]- Consider using WR-1065 directly instead of Amifostine for more reproducible results.[3]- Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. Typical concentrations for cytoprotection studies range from 40 µM to 4 mM.[3] |
| Toxicity observed in control cells treated with WR-1065 alone | - The concentration of WR-1065 may be too high for the specific cell line.- Extended exposure time to the compound. | - Determine the maximum non-toxic dose by performing a cytotoxicity assay with a range of WR-1065 concentrations.- Limit the exposure time to the pre-incubation period before the addition of the cytotoxic agent. |
| Precipitate formation in cell culture medium | - Solubility issues of WR-1065 at the desired concentration.- Interaction with components in the cell culture medium. | - Ensure WR-1065 is fully dissolved in the initial solvent (e.g., PBS) before diluting it into the cell culture medium.- Test the solubility of WR-1065 in your specific cell culture medium at the intended working concentration before treating the cells. |
Data Presentation
Table 1: Recrystallization Parameters for Amifostine Trihydrate Purification
| Parameter | Condition | Reference |
| Solvent System | Water and Ethanol | [10] |
| Weight Ratio (Amifostine:Water:Ethanol) | 1 : 6.5-8.5 : 1.5-2.5 | [10] |
| Addition Time of Ethanol Solution | 5 - 30 minutes | [10] |
| System Temperature after Ethanol Addition | 1 - 15 °C | [10] |
| Final Cooling Temperature for Crystallization | 0 °C | [10] |
| Crystallization Time | 0.5 - 1.5 hours | [10] |
Table 2: Stability of Reconstituted Amifostine and WR-1065 Solutions
| Compound | Solvent | Storage Temperature | Stability | Notes | Reference |
| Amifostine | 0.9% Sodium Chloride Injection | Room Temperature (~25°C) | Up to 5 hours | - | [9] |
| Amifostine | 0.9% Sodium Chloride Injection | Refrigerated (2°C to 8°C) | Up to 24 hours | - | [9] |
| WR-1065 | Phosphate-Buffered Saline (PBS) | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw; store under nitrogen, protect from light. | [3] |
| WR-1065 | Phosphate-Buffered Saline (PBS) | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw; store under nitrogen, protect from light. | [3] |
Experimental Protocols
Protocol 1: General Synthesis of this compound (Amifostine)
This protocol is a generalized representation based on established chemical principles for phosphorothioate synthesis. Optimization of specific parameters may be required.
Step 1: Synthesis of 2-(3-Aminopropylamino)ethyl Bromide Hydrobromide
-
In a reaction vessel, combine 1,3-propanediamine and 2-chloroethanol in a suitable solvent.
-
Heat the mixture under reflux and monitor the reaction until completion.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Treat the resulting 2-[3-(aminopropyl)amino]ethanol with an excess of hydrobromic acid.
-
Heat the mixture to facilitate the conversion of the hydroxyl group to a bromide.
-
Cool the solution and isolate the crude 2-(3-aminopropylamino)ethyl bromide hydrobromide salt, which can be purified by recrystallization.
Step 2: Synthesis of Amifostine
-
Dissolve sodium thiophosphate in an aqueous solution.
-
Add the 2-(3-aminopropylamino)ethyl bromide hydrobromide from Step 1 to the sodium thiophosphate solution.
-
Stir the reaction mixture at a controlled temperature. The reaction progress should be monitored by a suitable analytical method (e.g., HPLC).
-
Upon completion, carefully acidify the reaction mixture with a suitable acid to a specific pH to precipitate the crude Amifostine.
-
Filter the crude product and wash with a cold solvent to remove soluble impurities.
Step 3: Purification of Amifostine
-
Dissolve the crude Amifostine in purified water. The amount of water should be approximately 2.5 to 4.5 times the weight of the crude product.[11]
-
Optionally, add activated carbon (0.1-1.5% of the weight of Amifostine) to decolorize the solution and stir for at least 15 minutes before filtering.[11]
-
To the filtrate, add ethanol. The weight of ethanol should be 0.05 to 0.4 times the amount of water used.[11]
-
Cool the solution slowly to a temperature between 8°C and -5°C to induce the crystallization of Amifostine trihydrate.[11]
-
Collect the crystals by filtration, wash with a cold ethanol solution, and dry under vacuum.
Protocol 2: In Vitro Cytoprotection Assay with WR-1065
This protocol outlines a general procedure to assess the ability of WR-1065 to protect cells from a cytotoxic agent.[3]
-
Cell Plating: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment. Incubate overnight to allow for cell attachment.
-
WR-1065 Pre-treatment: Prepare a fresh stock solution of WR-1065 in sterile PBS. Dilute the stock solution in pre-warmed cell culture medium to the desired final concentrations. Remove the existing medium from the cells and replace it with the WR-1065-containing medium. Incubate the cells with WR-1065 for a predetermined time, typically 30 minutes, prior to the addition of the cytotoxic agent.
-
Addition of Cytotoxic Agent: Following the WR-1065 pre-incubation, add the cytotoxic agent (e.g., cisplatin, ionizing radiation) to the wells at various concentrations. Include appropriate controls: untreated cells, cells treated with WR-1065 alone, and cells treated with the cytotoxic agent alone.
-
Incubation: Incubate the plate for a period relevant to the cytotoxic agent's mechanism of action (e.g., 24-72 hours).
-
Assessment of Cell Viability: Quantify cell viability using a suitable assay, such as MTT or XTT.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Determine the protective effect of WR-1065 by comparing the viability of cells treated with the cytotoxic agent alone to those pre-treated with WR-1065.
Mandatory Visualization
References
- 1. Amifostine | C5H15N2O3PS | CID 2141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN103396439B - The synthetic method of thiophosphate cell protective agent-amifostine - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Pharmacological inhibition of the acetyltransferase Tip60 mitigates myocardial infarction injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The radioprotective agent WR1065 protects cells from radiation damage by regulating the activity of the Tip60 acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The radioprotective agent WR1065 protects cells from radiation damage by regulating the activity of the Tip60 acetyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Restoration of wild-type conformation and activity of a temperature-sensitive mutant of p53 (p53(V272M)) by the cytoprotective aminothiol WR1065 in the esophageal cancer cell line TE-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation of p53 by the cytoprotective aminothiol WR1065: DNA-damage-independent pathway and redox-dependent modulation of p53 DNA-binding activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. globalrph.com [globalrph.com]
- 10. CN109694386B - Preparation method of amifostine trihydrate - Google Patents [patents.google.com]
- 11. CN101347412B - Amifostine trihydrate crystalline freeze-dried preparation and preparation method thereof - Google Patents [patents.google.com]
- 12. longdom.org [longdom.org]
identifying and minimizing side reactions of 2-(Carbamimidoylthio)ethanesulfonic acid
Welcome to the technical support center for 2-(Carbamimidoylthio)ethanesulfonic acid. This resource is designed to assist researchers, scientists, and drug development professionals in identifying and minimizing side reactions associated with this compound.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis, handling, and storage of this compound.
Issue 1: Presence of an Unknown Impurity in Synthesized this compound
-
Question: During the quality control of our synthesized this compound, we observed an unknown peak in the HPLC chromatogram. How can we identify and minimize this impurity?
-
Answer: this compound is a known impurity of the drug Mesna, often referred to as "Mesna Impurity A"[1][2][3][4]. The impurities in Mesna, and by extension in your compound, can arise from the synthesis process or degradation[5].
Potential Side Reactions and Impurities:
-
Oxidation: The thiol group in the starting material or the final product is susceptible to oxidation, which can lead to the formation of a disulfide dimer, known as dimesna[5][6].
-
Hydrolysis: The carbamimidoylthio group (-S-C(=NH)NH2) can undergo hydrolysis, particularly under non-neutral pH conditions. This can lead to the formation of 2-mercaptoethanesulfonic acid (Mesna) and urea.
-
Process-Related Impurities: Unreacted starting materials, by-products from side reactions, and residual solvents can also be present[5].
Recommended Actions:
-
Characterization of the Impurity:
-
Utilize analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to determine the molecular weight of the impurity[7][8][9].
-
Nuclear Magnetic Resonance (NMR) spectroscopy can provide structural information to confirm the identity of the impurity[6][9].
-
-
Minimizing Impurity Formation:
-
Control of Reaction Conditions: Carefully control the pH, temperature, and reaction time during synthesis. Based on the stability of similar compounds, neutral to slightly acidic conditions and lower temperatures are generally preferred to minimize hydrolysis and oxidation.
-
Inert Atmosphere: Conduct the synthesis and purification steps under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation[10].
-
Purification: Employ appropriate purification techniques, such as recrystallization or column chromatography, to remove impurities. A patented method for purifying Mesna involves dissolving the crude product in water with an organic acid and then precipitating it with an alcohol, which can achieve high purity[11].
-
-
Issue 2: Degradation of this compound in Solution
-
Question: Our stock solution of this compound shows signs of degradation over time. What are the likely degradation pathways and how can we improve its stability?
-
Answer: The stability of this compound in solution is influenced by factors such as pH, temperature, and exposure to oxygen[6][12].
Primary Degradation Pathways:
-
Oxidative Dimerization: The most common degradation pathway for thiol-containing compounds is oxidation to form a disulfide. In this case, two molecules of a potential precursor or the compound itself could oxidize to form a dimer. For the related compound Mesna, oxidation to dimesna is a primary degradation route[5][6].
-
Hydrolysis: The S-amidinothio linkage is susceptible to hydrolysis, which would cleave the molecule into 2-mercaptoethanesulfonic acid and urea. This reaction is often pH-dependent.
Recommendations for Enhancing Stability:
-
pH Control: Store solutions in a buffered system, preferably at a slightly acidic to neutral pH. For the related compound Mesna, stability is compromised in alkaline conditions (pH 8 and above)[12].
-
Temperature: Store stock solutions at low temperatures (2-8 °C) to slow down the rate of degradation[2].
-
Oxygen Exclusion: Prepare and store solutions under an inert atmosphere. Degassing the solvent before use can also help minimize dissolved oxygen.
-
Antioxidants: The use of antioxidants could be considered, but their compatibility and potential for interference in downstream applications must be evaluated.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical purity of commercially available this compound?
A1: As this compound is primarily known as a pharmaceutical impurity (Mesna Impurity A), its availability as a standalone high-purity chemical may be limited to specialized chemical suppliers[1][3]. When purchasing, it is crucial to obtain a Certificate of Analysis (CoA) that specifies the purity and the analytical method used for its determination. For reference, purification methods for the parent drug Mesna can achieve purities greater than 99.9%[11].
Q2: What are the recommended analytical methods for assessing the purity of this compound?
A2: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique for purity assessment and detection of degradation products[7][8][9].
-
Typical HPLC Conditions:
-
Column: A reverse-phase column, such as a C18 or a more polar-modified column, is generally suitable.
-
Mobile Phase: A mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile) is typically used. The pH of the mobile phase should be controlled to ensure good peak shape and separation.
-
Detection: UV detection at a low wavelength (e.g., around 210-220 nm) is often employed[7].
-
-
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) is highly recommended for the identification of unknown impurities[5][9].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the main compound and to identify and quantify major impurities if their concentrations are sufficient[6][9].
Q3: Are there any known incompatibilities of this compound with common laboratory reagents?
A3: Due to the presence of the reactive carbamimidoylthio group, this compound may be incompatible with:
-
Strong Oxidizing Agents: These can rapidly oxidize the sulfur atom.
-
Strong Acids and Bases: These can catalyze the hydrolysis of the S-amidinothio bond.
-
Certain Metal Ions: Some metal ions can coordinate with the sulfur and nitrogen atoms, potentially catalyzing degradation or interfering with its intended function.
It is always recommended to perform small-scale compatibility tests before mixing with other reagents.
Data Presentation
Table 1: Summary of Analytical Methods for Purity and Impurity Determination
| Analytical Technique | Purpose | Key Parameters | Reference |
| HPLC | Purity assessment, quantification of impurities | Column: RP-C18/C16; Mobile Phase: Buffered organic solvent; Detection: UV (210-220 nm) | [7][8][9] |
| LC-MS | Identification of unknown impurities | Coupling of HPLC with a mass spectrometer to obtain molecular weight information. | [5][9] |
| NMR | Structural elucidation, quantification of major impurities | ¹H and ¹³C NMR for structural confirmation. | [6][9] |
Experimental Protocols
Protocol 1: General Method for Purity Analysis by HPLC
-
Preparation of Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., mobile phase or a mixture of water and methanol) to obtain a stock solution of known concentration. Prepare a series of dilutions for calibration.
-
Preparation of Sample Solution: Accurately weigh the synthesized sample and dissolve it in the same solvent as the standard to a similar concentration.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of phosphate buffer (pH adjusted to 3.0-7.0) and methanol or acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detector: UV at 215 nm.
-
Column Temperature: 25-30 °C.
-
-
Analysis: Inject the standard and sample solutions into the HPLC system. Identify the peak corresponding to this compound based on the retention time of the standard. Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks (area percent method) or by using a calibration curve.
Visualizations
Caption: Experimental workflow for synthesis, troubleshooting, and storage of this compound.
Caption: Potential degradation pathways of this compound.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. allmpus.com [allmpus.com]
- 3. Mesna EP Impurity A | 25985-57-3 | SynZeal [synzeal.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. veeprho.com [veeprho.com]
- 6. researchke.kingston.ac.uk [researchke.kingston.ac.uk]
- 7. Validated stability-indicating HPLC method for the determination of mesna in presence of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Review on Mesna Pharmacology and its Analytical Techniques [medmedchem.com]
- 9. medmedchem.com [medmedchem.com]
- 10. erpublications.com [erpublications.com]
- 11. CN109232337B - Process for the purification of mesna - Google Patents [patents.google.com]
- 12. publications.ashp.org [publications.ashp.org]
Technical Support Center: Purification of 2-(Carbamimidoylthio)ethanesulfonic Acid Reaction Products
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-(Carbamimidoylthio)ethanesulfonic acid and its reaction products.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield After Purification | - Product loss during recrystallization due to high solubility in the chosen solvent. - Incomplete elution from chromatography column. - Degradation of the product during purification. | - Recrystallization: Select a solvent in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.[1] Consider using an anti-solvent to induce precipitation. Test solvent systems on a small scale first. - Chromatography: Optimize the mobile phase to ensure complete elution. For ion-exchange chromatography, consider adjusting the salt concentration or pH of the eluent.[2] - General: Handle the compound at appropriate temperatures to prevent degradation. |
| Presence of Starting Materials in Final Product | - Incomplete reaction. - Inefficient purification method. | - Reaction: Ensure the reaction has gone to completion using an appropriate analytical technique like HPLC or TLC before starting the purification.[3] - Purification: If starting materials are significantly different in polarity or charge, ion-exchange chromatography should be effective.[4] Recrystallization may also work if the solubility profiles of the product and starting materials are sufficiently different.[5] |
| Co-elution of Impurities During Chromatography | - Similar polarity or charge of the product and impurities. | - HPLC/Column Chromatography: Modify the mobile phase composition (e.g., change the solvent ratio, pH, or salt concentration).[6] Experiment with a different stationary phase (e.g., a different type of ion-exchange resin or reverse-phase column).[2] |
| Product Oiling Out During Recrystallization | - The boiling point of the solvent is higher than the melting point of the solute. - The solution is cooled too quickly. | - Use a lower-boiling point solvent or a solvent mixture. - Allow the solution to cool slowly to promote the formation of pure crystals.[1] Seeding the solution with a small crystal of the pure product can also help induce crystallization. |
| Difficulty Removing Inorganic Salts (e.g., NaCl, NaHCO₃) | - High water solubility of the product and the salts. | - Desalting: Use a size-exclusion chromatography column or a desalting C18 cartridge.[2] - Solvent Extraction: If the product has some solubility in an organic solvent, you may be able to extract it from an aqueous solution after adjusting the pH.[2] Lyophilize the aqueous solution and then attempt to dissolve the product in an organic solvent, leaving the inorganic salts behind. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a this compound synthesis?
A1: Common impurities can include unreacted starting materials such as thiourea and a suitable ethanesulfonate precursor (e.g., 2-bromoethanesulfonic acid), and potential byproducts like dithiourea or products from side reactions. The exact impurities will depend on the specific synthetic route employed.
Q2: What is the best initial approach for purifying crude this compound?
A2: Given the highly polar and water-soluble nature of the sulfonic acid and isothiourea groups, ion-exchange chromatography is often a good starting point for purification.[2][4] Recrystallization from a suitable solvent system can also be effective if the crude product is substantially pure.[7]
Q3: Which analytical techniques are best for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC), particularly with a method suitable for polar compounds, is an excellent technique for assessing purity.[6] Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to confirm the identity of the product and any impurities.[8] Nuclear Magnetic Resonance (NMR) spectroscopy can provide structural confirmation.
Q4: How should this compound be stored?
A4: As a sulfonic acid and isothiourea-containing compound, it should be stored in a cool, dry place, protected from moisture. It is advisable to store it under an inert atmosphere if it is found to be sensitive to oxidation.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol outlines the general steps for purifying this compound by recrystallization.[1]
-
Solvent Selection: The ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at elevated temperatures.[1] Common solvents to screen for polar compounds include water, ethanol, methanol, or mixtures like ethanol/water.[9]
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to the solvent's boiling point with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper to remove them.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[1] After reaching room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold recrystallization solvent to remove residual impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature.
Protocol 2: Purification by Ion-Exchange Chromatography
This protocol provides a general guideline for purification using ion-exchange chromatography.[2][4]
-
Resin Selection and Preparation: For a sulfonic acid, a strong anion exchange (SAX) resin is typically used. Prepare the resin according to the manufacturer's instructions, which usually involves washing with water and equilibrating with the starting buffer.
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of the starting buffer (e.g., water or a low concentration buffer at a neutral pH).
-
Column Loading: Load the prepared sample onto the equilibrated ion-exchange column.
-
Washing: Wash the column with the starting buffer to remove any unbound, neutral, or weakly bound impurities.
-
Elution: Elute the bound this compound from the resin by increasing the salt concentration of the mobile phase (e.g., a gradient of NaCl) or by changing the pH to protonate the sulfonic acid group.
-
Fraction Collection and Analysis: Collect fractions and analyze them using a suitable method (e.g., HPLC or TLC) to identify the fractions containing the pure product.
-
Desalting and Isolation: Combine the pure fractions. If a salt gradient was used for elution, the product will need to be desalted. This can be achieved by dialysis, size-exclusion chromatography, or reverse-phase chromatography if the compound has sufficient retention. After desalting, the solvent can be removed under reduced pressure to yield the purified product.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US3496224A - Purification of sulfonic acids - Google Patents [patents.google.com]
- 5. mt.com [mt.com]
- 6. HPLC Method for Analysis of Sulfonic acids on BIST A+ Column | SIELC Technologies [sielc.com]
- 7. US20020022743A1 - Method for the purification of aryl sulfonic acids and salts - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. Tips & Tricks [chem.rochester.edu]
common challenges when working with 2-(Carbamimidoylthio)ethanesulfonic acid
Technical Support Center: 2-(Carbamimidoylthio)ethanesulfonic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound, also known by synonyms such as 2-(Amidinothio)ethanesulfonic acid and 2-(2-Sulphonatoethyl)isothiouronium, is a chemical compound with the CAS number 25985-57-3.[1][2] It is recognized as an impurity of Mesna, a medication used to reduce the risk of hemorrhagic cystitis in patients receiving chemotherapy.[2] Its molecular formula is C3H8N2O3S2, with a molecular weight of approximately 184.24 g/mol .[2][3]
Q2: What are the primary applications or research contexts for this compound?
The primary context for the study of this compound is as a process-related impurity in the synthesis of Mesna.[2] Therefore, research applications often involve its detection, quantification, and control in pharmaceutical preparations. It may also be used in studies related to dyes and cosmetics.[2]
Q3: What are the recommended storage conditions for this compound?
While specific stability data is limited, general best practices for storing sulfur-containing and guanidinium-containing compounds apply. It is recommended to store the solid compound in a refrigerator.[2] For solutions, it is advisable to prepare them fresh and store them at low temperatures for short periods to minimize potential degradation.
Q4: In which solvents is this compound soluble?
The presence of a sulfonic acid group suggests good solubility in water.[4] The compound is slightly soluble in methanol and water, with solubility increasing with heating.[2] Its solubility in non-polar organic solvents is expected to be limited.
Q5: What potential stability issues should I be aware of?
The carbamimidoylthio (isothiouronium) linkage can be susceptible to hydrolysis, especially under basic conditions, which would lead to the degradation of the compound. The guanidinium group itself is generally stable, but can participate in side reactions under certain conditions, for instance in peptide synthesis.[5][6][7]
Q6: Are there known safety hazards associated with this compound?
According to aggregated GHS information, this chemical may cause skin irritation, serious eye irritation, and respiratory irritation.[1] Standard laboratory safety precautions, including the use of personal protective equipment, should be followed.
Troubleshooting Guides
Table 1: Solubility Issues
| Problem | Potential Cause | Suggested Solution |
| Poor dissolution in aqueous buffers | Incorrect pH of the buffer. The sulfonic acid group is acidic. | Adjust the pH of the buffer. Full deprotonation of the sulfonic acid group at neutral and basic pH should enhance solubility. |
| Low temperature of the solvent. | Gently warm the solution to increase the rate of dissolution, as solubility is noted to improve with heating.[2] | |
| Precipitation out of solution over time | Solution is supersaturated or the compound is degrading. | Prepare solutions at a lower concentration. Ensure the pH is appropriate for stability. Prepare solutions fresh before use. |
| Insolubility in organic solvents | The compound is highly polar due to the sulfonic acid and guanidinium groups. | Use polar aprotic solvents like DMSO or DMF. For less polar solvents, consider using a co-solvent system with a polar component. |
Table 2: Experimental Inconsistency and Degradation
| Problem | Potential Cause | Suggested Solution |
| Inconsistent analytical results (e.g., HPLC peak area changes over time) | Degradation of the compound in the analytical sample solution. | Analyze samples immediately after preparation. Keep sample vials in a cooled autosampler. Investigate the effect of sample solution pH on stability. |
| Reaction with other components in the sample matrix. | The guanidinium group can be reactive.[5][6][7] Simplify the sample matrix where possible. Investigate potential interactions with other reagents. | |
| Low yield in synthetic reactions using this compound as a reagent | Side reactions involving the guanidinium group. | Guanidinium coupling reagents are known to sometimes cause side reactions.[5][6][7] Carefully select reaction conditions (pH, temperature, coupling agents) to minimize these. |
| The compound may not be pure. | Verify the purity of the starting material using appropriate analytical techniques (e.g., NMR, LC-MS). |
Quantitative Data
Table 3: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 25985-57-3 | [1] |
| Molecular Formula | C3H8N2O3S2 | [1][3] |
| Molecular Weight | 184.24 g/mol | [2][3] |
| Melting Point | 209-270 °C | [2] |
| pKa (Predicted) | 1.08 ± 0.50 | [2] |
| LogP (Predicted) | -2.49 | [2] |
| Form | White to Off-White Solid | [2] |
Experimental Protocols
Protocol: Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the quantification of this compound. The exact parameters may need to be optimized for specific sample matrices.
1. Materials and Reagents:
-
This compound reference standard
-
HPLC grade water
-
HPLC grade acetonitrile
-
Formic acid (or other suitable buffer components)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector
2. Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Degas both mobile phases before use.
3. Preparation of Standard Solutions:
-
Accurately weigh approximately 10 mg of the reference standard and dissolve it in a 100 mL volumetric flask with water to obtain a stock solution of 100 µg/mL.
-
Perform serial dilutions of the stock solution with water to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).
4. Preparation of Sample Solutions:
-
Dissolve the sample containing the analyte in water to achieve a concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
5. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection: 210 nm.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-10 min: Gradient from 5% to 95% B
-
10-12 min: Hold at 95% B
-
12-13 min: Gradient from 95% to 5% B
-
13-18 min: Hold at 5% B (re-equilibration)
-
6. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standard solutions against their concentration.
-
Determine the concentration of the analyte in the sample solutions by interpolating their peak areas from the calibration curve.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Postulated hydrolytic degradation pathway.
References
- 1. 2-(Carbamimidoylsulfanyl)ethanesulfonic acid | C3H8N2O3S2 | CID 117698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(AMIDINOTHIO)ETHANESULFONIC ACID | 25985-57-3 [chemicalbook.com]
- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 4. capitalresin.com [capitalresin.com]
- 5. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 6. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Enhancing 2-(Carbamimidoylthio)ethanesulfonic Acid (MESNA) Cross-linking Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of 2-(Carbamimidoylthio)ethanesulfonic acid (MESNA) cross-linking experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for MESNA-maleimide cross-linking reactions?
The optimal pH range for the reaction between the thiol group of MESNA and a maleimide is between 6.5 and 7.5.[1][2][3] Within this pH range, the thiol group is sufficiently deprotonated to its more reactive thiolate form, while side reactions are minimized.[2] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high selectivity.[1][3]
Q2: What happens if the pH is too low or too high?
-
Below pH 6.5: The rate of the conjugation reaction will be significantly slower because the thiol group will be predominantly in its less reactive protonated form.[2]
-
Above pH 7.5: Several undesirable side reactions can occur, including:
-
Increased hydrolysis of the maleimide ring: This renders the maleimide inactive.[1][2]
-
Decreased selectivity: The reaction with primary amines (e.g., lysine residues on a protein) becomes more competitive, leading to a heterogeneous product.[2]
-
Thiazine rearrangement: If cross-linking to an N-terminal cysteine, a stable six-membered thiazine ring can form, complicating analysis.[2]
-
Q3: What is the recommended molar ratio of MESNA to maleimide?
A common starting point is to use a 10- to 20-fold molar excess of the maleimide-containing reagent relative to the thiol-containing molecule (in this case, MESNA or a MESNA-functionalized molecule).[1][3] However, the optimal ratio is highly dependent on the specific molecules being conjugated and should be determined empirically through small-scale optimization experiments.[3] In some cases, lower molar excesses, such as 2:1 or 5:1, have been shown to be effective.[3]
Q4: My protein/peptide has disulfide bonds. Do I need to reduce them before cross-linking with a MESNA-maleimide system?
Yes, maleimides react specifically with free sulfhydryl (-SH) groups, not with disulfide bonds (S-S).[1][2] If the cysteine residues intended for cross-linking are involved in disulfide bridges, they must first be reduced. A common reducing agent is Tris(2-carboxyethyl)phosphine (TCEP), which is effective over a broad pH range and typically does not need to be removed before the conjugation step.[1][3]
Q5: How can I prevent the oxidation of MESNA's thiol group before the reaction?
To prevent the oxidation of thiol groups to disulfide bonds, which are unreactive with maleimides, it is recommended to:
-
Degas all buffers to remove dissolved oxygen.[1]
-
Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Cross-linking | Incorrect pH of reaction buffer. | Verify that the pH of your buffer is within the optimal range of 6.5-7.5 and adjust if necessary.[1][2] |
| Hydrolysis of the maleimide reagent. | Prepare maleimide stock solutions fresh in an anhydrous solvent like DMSO or DMF and add it to the reaction buffer immediately before use. Avoid prolonged storage of maleimides in aqueous solutions.[1][2] | |
| Oxidation of MESNA's thiol group. | Ensure buffers are degassed. Consider adding a chelating agent like EDTA to sequester metal ions that can catalyze oxidation. | |
| Presence of competing thiols in the buffer. | Avoid using buffers containing thiol-containing components like Dithiothreitol (DTT) or β-mercaptoethanol. If a reducing agent is necessary, use a non-thiol-based one like TCEP.[2] | |
| Presence of Unexpected Byproducts | Reaction with primary amines. | Ensure the reaction pH does not exceed 7.5. Purify the conjugate promptly after the reaction to separate species with different charges or sizes.[2] |
| Thiazine rearrangement (with N-terminal cysteine). | Perform the conjugation at a more acidic pH (around 6.5) to minimize this side reaction.[2] | |
| Precipitation During Reaction | Poor solubility of reactants. | If using a hydrophobic maleimide reagent, dissolve it in a minimal amount of a water-miscible organic solvent like DMSO or DMF before adding it to the aqueous reaction mixture. Keep the final concentration of the organic solvent low (typically below 10% v/v) to avoid protein denaturation.[1] |
| High concentration of reactants. | High concentrations can increase the likelihood of intermolecular cross-linking and aggregation. Try reducing the concentration of one or both reactants. |
Data Presentation
Table 1: Illustrative Effect of pH on Thiol-Maleimide Conjugation Efficiency
Note: This table presents representative data for a typical thiol-maleimide reaction, as specific quantitative data for MESNA was not available in the searched literature. The trend is expected to be similar for MESNA.
| pH | Relative Reaction Rate (%) | Potential for Side Reactions |
| 5.5 | 10 | Low |
| 6.5 | 50 | Low |
| 7.0 | 100 | Optimal, low side reactions |
| 7.5 | 90 | Moderate increase in hydrolysis and amine reactivity |
| 8.5 | 60 | High rate of hydrolysis and significant reaction with amines |
Table 2: Illustrative Effect of Molar Ratio on Conjugation Efficiency
Note: This table presents representative data. The optimal molar ratio should be determined experimentally for each specific system.
| Maleimide:Thiol Molar Ratio | Conjugation Efficiency (%) |
| 1:1 | 40-60 |
| 5:1 | 70-85 |
| 10:1 | 85-95 |
| 20:1 | >95 |
Experimental Protocols
Protocol 1: General Procedure for MESNA-Maleimide Cross-linking
This protocol outlines a general method for cross-linking a maleimide-functionalized molecule to MESNA.
Materials:
-
Maleimide-functionalized molecule
-
This compound (MESNA)
-
Degassed conjugation buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2)
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M β-mercaptoethanol or cysteine)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Prepare MESNA Solution: Dissolve MESNA in the degassed conjugation buffer to the desired concentration.
-
Prepare Maleimide Solution: Immediately before use, dissolve the maleimide-functionalized molecule in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution.
-
Conjugation Reaction: Add the desired molar excess of the maleimide stock solution to the MESNA solution while gently vortexing.
-
Incubation: Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight. If any of the components are light-sensitive, protect the reaction from light.
-
Quenching: Stop the reaction by adding a quenching solution to react with any unreacted maleimide.
-
Purification: Purify the resulting conjugate using a suitable method, such as size-exclusion chromatography, to remove excess unreacted reagents.
Protocol 2: Disulfide Bond Reduction Prior to Cross-linking
This protocol is for substrates containing disulfide bonds that need to be reduced before cross-linking.
Materials:
-
Protein/peptide with disulfide bonds
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Degassed conjugation buffer (e.g., PBS, pH 7.2)
Procedure:
-
Dissolve Substrate: Dissolve the protein or peptide in the degassed conjugation buffer.
-
Add Reducing Agent: Add a 10- to 100-fold molar excess of TCEP to the solution.
-
Incubation: Incubate the mixture at room temperature for 30-60 minutes.
-
Proceed to Cross-linking: The reduced substrate is now ready for the cross-linking reaction as described in Protocol 1.
Mandatory Visualizations
Caption: Key reaction pathways in maleimide chemistry.
Caption: Troubleshooting workflow for low cross-linking yield.
References
preventing degradation of 2-(Carbamimidoylthio)ethanesulfonic acid in experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of 2-(Carbamimidoylthio)ethanesulfonic acid in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound, also known as Mesna Impurity A, is an organosulfur compound.[1] Its structure contains an isothiourea group, which can be susceptible to degradation under common experimental conditions. Ensuring its stability is crucial for the accuracy and reproducibility of experimental results.
Q2: What are the primary degradation pathways for this compound?
A2: Based on the chemistry of related isothiourea and organosulfur compounds, the two primary degradation pathways are:
-
Hydrolysis: The thioether-like bond in the isothiourea group can be susceptible to cleavage by water, a reaction that is often catalyzed by acidic or basic conditions.[2]
-
Oxidation: The sulfur atom in the thioether linkage can be oxidized by atmospheric oxygen or other oxidizing agents present in the experimental system, potentially forming sulfoxides and sulfones.
Q3: What are the ideal storage conditions for solid this compound?
A3: To minimize degradation of the solid compound, it should be stored in a cool, dry, and dark environment. Recommended storage is typically between 2-8°C in a tightly sealed container to protect it from moisture and air.[3] For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) is advisable.[3]
Q4: How does pH affect the stability of this compound in solution?
A4: The stability of isothiourea compounds in solution is often pH-dependent.[3] Both strongly acidic and alkaline conditions can accelerate hydrolysis. While specific data for this compound is limited, for many similar compounds, near-neutral pH (6-7.5) is often the most stable range.
Q5: Can the choice of buffer impact the stability of this compound?
A5: Yes, the buffer system can influence the stability. Some buffers or their components can interact with the compound or catalyze its degradation. It is advisable to use non-reactive buffers and to be aware that the pH of some buffer solutions can change with temperature.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent experimental results over time. | Degradation of the stock solution. | Prepare fresh stock solutions of this compound for each experiment. If a stock solution must be stored, aliquot it into smaller volumes and store at -20°C or below under an inert atmosphere. |
| Appearance of unexpected peaks in chromatography. | Formation of degradation products (e.g., via oxidation or hydrolysis). | Use degassed solvents and buffers to minimize dissolved oxygen. Consider adding a small amount of an antioxidant, like EDTA, to chelate metal ions that can catalyze oxidation.[3] Ensure the pH of the solution is in a stable range. |
| Loss of compound activity or concentration in solution. | Thermal degradation or hydrolysis. | Perform experiments at the lowest practical temperature. If elevated temperatures are necessary, minimize the exposure time. Ensure the pH of the solution is maintained in a stable range throughout the experiment. |
| Discoloration (e.g., yellowing) of the solid compound. | Oxidation or photodegradation. | Store the solid compound in a tightly sealed, amber glass container in a cool, dark, and dry place.[3] Purging the container with an inert gas before sealing can also help. |
Data on Factors Affecting Stability
Table 1: Effect of pH on the Stability of this compound in Aqueous Solution
| pH Range | Expected Stability | Primary Degradation Pathway |
| < 4 | Low | Acid-catalyzed hydrolysis |
| 4 - 6 | Moderate | Hydrolysis |
| 6 - 7.5 | High | Minimal degradation |
| 7.5 - 9 | Moderate | Base-catalyzed hydrolysis |
| > 9 | Low | Base-catalyzed hydrolysis |
Table 2: Effect of Temperature on the Stability of this compound in Solution (at neutral pH)
| Temperature | Expected Stability | Primary Degradation Pathway |
| 2-8°C | High | Minimal degradation |
| Room Temperature (~25°C) | Moderate | Slow hydrolysis and oxidation |
| 37°C | Low to Moderate | Increased rate of hydrolysis and oxidation |
| > 50°C | Low | Accelerated thermal decomposition, hydrolysis, and oxidation |
Table 3: Effect of Additives and Conditions on the Stability of this compound in Solution
| Condition/Additive | Effect on Stability | Rationale |
| Exposure to Air/Oxygen | Decreased | Oxidation of the sulfur atom.[5] |
| Exposure to UV Light | Potentially Decreased | Photodegradation is a possibility for thiourea derivatives.[6] |
| Presence of Oxidizing Agents (e.g., H₂O₂) | Decreased | Rapid oxidation of the sulfur atom. |
| Presence of Chelating Agents (e.g., EDTA) | Increased | Sequesters metal ions that can catalyze oxidation.[3] |
Experimental Protocols
Protocol for Preparation and Handling of this compound Solutions to Minimize Degradation
-
Reagent and Glassware Preparation:
-
Use high-purity, degassed water or appropriate solvent for all solutions. To degas, sparge with an inert gas (argon or nitrogen) for at least 15-20 minutes.
-
All glassware should be scrupulously cleaned and dried to remove any trace metal ions or oxidizing agents.
-
-
Buffer Preparation:
-
Preparation of Stock Solution:
-
Allow the solid this compound to equilibrate to room temperature before opening the container to prevent condensation of moisture.
-
Weigh the required amount of the compound quickly and accurately.
-
Dissolve the solid in the prepared, degassed buffer or solvent.
-
If the stock solution is not for immediate use, dispense it into single-use aliquots in amber vials, flush the headspace with an inert gas, seal tightly, and store at -20°C or below.
-
-
Conducting the Experiment:
-
When preparing working solutions, use the freshly prepared or properly stored stock solution.
-
Perform all experimental manipulations at the lowest feasible temperature. If reactions need to be heated, keep the duration as short as possible.
-
Minimize the exposure of all solutions containing the compound to air and light.
-
-
Analysis:
-
If analyzing the sample by chromatography, ensure that the mobile phases are also degassed.
-
Analyze samples as soon as possible after preparation. If there is a delay, store them under conditions that minimize degradation (e.g., refrigerated autosampler).
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Recommended workflow for experiments to minimize degradation.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. "KINETICS AND MECHANISM OF THE HYDROLYSIS OF ALLYLIC AND TERTIARY ALKYL" by PARAMJEET SINGH GROVER [digitalcommons.lib.uconn.edu]
- 3. benchchem.com [benchchem.com]
- 4. Factors affecting stability of drugs | PPTX [slideshare.net]
- 5. publications.ashp.org [publications.ashp.org]
- 6. medmedchem.com [medmedchem.com]
- 7. Validated stability-indicating HPLC method for the determination of mesna in presence of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Technical Support Center: Removal of Unreacted 2-(Carbamimidoylthio)ethanesulfonic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of unreacted 2-(Carbamimidoylthio)ethanesulfonic acid from protein samples after modification reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing unreacted this compound?
A1: The three most common and effective methods for removing small, water-soluble molecules like unreacted this compound from larger protein samples are Size-Exclusion Chromatography (SEC), Dialysis, and Acetone Precipitation. Each method has its own advantages and is suited for different experimental needs.
Q2: How do I choose the best method for my experiment?
A2: The choice of method depends on several factors including your sample volume, protein concentration, desired purity, and the time constraints of your experiment.
-
Size-Exclusion Chromatography (SEC) is recommended for rapid and efficient removal, especially for small to medium sample volumes.[1][2]
-
Dialysis is a gentle and straightforward method suitable for larger sample volumes where processing time is not a critical factor.[3]
-
Acetone Precipitation is a good option for concentrating a dilute protein sample while simultaneously removing contaminants.[4][5]
Q3: Can these methods affect the stability and activity of my protein?
A3: Yes, to varying degrees.
-
SEC is generally considered a very gentle method that preserves protein structure and activity.[6]
-
Dialysis is also a gentle technique, but prolonged exposure to certain buffer conditions can potentially affect protein stability.
-
Acetone Precipitation can cause protein denaturation and aggregation, which may impact activity. The precipitated protein may also be difficult to redissolve.[4][5]
Comparison of Removal Methods
The following table provides a summary of quantitative data for the three primary removal methods. These values are estimates and can vary depending on the specific protein, buffer conditions, and experimental setup.
| Feature | Size-Exclusion Chromatography (SEC) | Dialysis | Acetone Precipitation |
| Removal Efficiency | >99% | >99% (with sufficient buffer exchanges) | >97% |
| Typical Protein Recovery | >95%[1] | >90% | 80-100% (can be lower for some proteins)[7] |
| Processing Time | < 15 minutes per sample | 4 hours to overnight | ~2 hours |
| Sample Volume | 10 µL - 5 mL | 100 µL - 100 mL | 10 µL - 10 mL |
| Protein Concentration | Can lead to some dilution | Can lead to dilution | Concentrates the protein |
| Gentleness | Very High | High | Moderate to Low |
Method 1: Size-Exclusion Chromatography (SEC)
Experimental Protocol
This protocol outlines the use of a desalting column for the rapid removal of unreacted this compound.
Materials:
-
Desalting column (e.g., Sephadex G-25) with an appropriate molecular weight cutoff (MWCO) to exclude your protein of interest.[8]
-
Equilibration buffer (e.g., PBS)
-
Collection tubes
Procedure:
-
Column Equilibration:
-
Remove the storage solution from the desalting column.
-
Equilibrate the column with 3-5 column volumes of the desired buffer. This ensures that the protein will be eluted into the correct buffer.
-
-
Sample Application:
-
Allow the equilibration buffer to drain completely from the column.
-
Carefully apply the protein sample to the center of the column bed. The sample volume should not exceed 30% of the total column volume for optimal separation.[1]
-
-
Elution:
-
Immediately after the sample has entered the column bed, add the elution buffer.
-
Begin collecting fractions. The larger protein molecules will travel faster through the column and elute first, while the smaller unreacted reagent molecules will be retained in the porous beads and elute later.[9]
-
-
Fraction Analysis:
-
Monitor the protein elution by measuring the absorbance at 280 nm.
-
Pool the fractions containing the purified protein.
-
Experimental Workflow: Size-Exclusion Chromatography
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
- 3. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. A Straightforward and Highly Efficient Precipitation/On-pellet Digestion Procedure Coupled to a Long Gradient Nano-LC Separation and Orbitrap Mass Spectrometry for Label-free Expression Profiling of the Swine Heart Mitochondrial Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. An Efficient and Economical N-Glycome Sample Preparation Using Acetone Precipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein purification by size exclusion chromatography (SEC) [vlabs.iitkgp.ac.in]
- 9. Protein Purification Size Exclusion Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
reducing non-specific binding of 2-(Carbamimidoylthio)ethanesulfonic acid
This guide provides troubleshooting strategies and frequently asked questions to help researchers, scientists, and drug development professionals minimize non-specific binding (NSB) when working with 2-(Carbamimidoylthio)ethanesulfonic acid.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding (NSB) and why is it a particular concern for this compound?
Non-specific binding (NSB) is the undesirable adhesion of molecules to surfaces or other molecules without a specific, intended interaction.[1][2] This phenomenon can lead to high background noise, reduced sensitivity, false positives, and poor reproducibility in assays.[3][4]
This compound is a zwitterionic molecule containing both a positively charged carbamimidoyl (amidinium) group and a negatively charged sulfonate group.[5][6] The strong positive charge, in particular, can lead to significant electrostatic interactions with negatively charged surfaces commonly found in experimental systems, such as carboxylated sensor chips, glass, certain plastics, and acidic domains of proteins.[3][7]
Q2: How can I definitively determine if I have an NSB problem in my experiment?
To confirm NSB, you must run a negative control experiment where the specific binding partner is absent.[8] The observation of a significant signal in this control is a direct indication of NSB.
Experimental Protocol: Diagnosing Non-Specific Binding
Objective: To determine if this compound exhibits non-specific binding to the assay surface or other components.
Methodology (Example: Surface Plasmon Resonance - SPR):
-
Prepare the Sensor Surface: Use a bare, unmodified sensor chip or a chip derivatized with a molecule irrelevant to your experiment. Do not immobilize the specific ligand/receptor of interest.
-
Prepare the Analyte: Dissolve this compound in your standard running buffer at the highest concentration used in your main experiment.
-
Injection: Inject the analyte solution over the control sensor surface.
-
Analysis: Monitor the response signal. A significant increase in signal upon injection that does not return to baseline after the wash step indicates that the analyte is binding non-specifically to the sensor surface.[8]
Methodology (Example: ELISA-type Assay):
-
Prepare the Plate: Use wells that have not been coated with the specific capture antibody or antigen.
-
Blocking: Perform the standard blocking step on all wells.
-
Incubation: Add this compound (or a conjugate) to the control wells.
-
Detection: Proceed with the standard detection steps. A signal significantly above the background of a "buffer-only" well indicates NSB.
Q3: What are the primary strategies for reducing the non-specific binding of a charged molecule like this compound?
NSB is typically caused by electrostatic and/or hydrophobic interactions.[1] The most common and effective strategies involve modifying the assay buffer to counteract these forces.[9]
Primary Strategies:
-
Increase Salt Concentration: To shield electrostatic interactions.[7]
-
Add a Blocking Agent: To passivate surfaces and prevent adhesion.[8]
-
Incorporate a Surfactant: To disrupt hydrophobic interactions.[9]
-
Adjust Buffer pH: To alter the charge of interacting surfaces or proteins.[7]
Caption: A logical workflow for diagnosing and troubleshooting non-specific binding.
Q4: How does increasing salt concentration reduce NSB and what is a typical protocol?
Mechanism: Adding an inert salt, such as sodium chloride (NaCl), to your buffer increases its ionic strength. The salt ions create a "shielding" effect, masking the electrostatic charges on both the this compound and the interacting surfaces.[7][9] This disruption of charge-based interactions is highly effective at reducing NSB.[8]
Experimental Protocol: Optimizing Salt Concentration
Objective: To find the lowest concentration of NaCl that effectively reduces NSB without compromising the desired specific interaction.
Methodology:
-
Prepare Buffers: Create a series of your standard assay buffer containing increasing concentrations of NaCl. A typical range to test is 50 mM, 150 mM, 250 mM, and 500 mM.
-
Test for NSB: Using your negative control setup (from Q2), run the NSB test with each of the salt-containing buffers.
-
Identify Optimal Concentration: Compare the results to identify the buffer with the lowest NSB.
-
Validate Specific Binding: It is crucial to also test the effect of the new buffer on your actual experiment. High salt concentrations can sometimes inhibit specific biological interactions. Run your main assay with the selected buffer to ensure the specific signal is not diminished.
| Parameter | Common Range | Primary Target of Action | Considerations |
| NaCl Concentration | 50 mM - 500 mM | Electrostatic Interactions | High concentrations may disrupt specific binding; verify with a positive control.[7] |
| Buffer pH | 6.0 - 8.0 | Surface/Protein Charge | Adjusting pH away from the pI of interfering proteins can neutralize their charge.[9] |
| BSA Concentration | 0.1% - 1% (w/v) | Surface Passivation | Can help prevent analyte loss to tubing and container walls.[7][8] |
| Tween-20 Concentration | 0.005% - 0.05% (v/v) | Hydrophobic Interactions | Use the lowest effective concentration to avoid disrupting protein integrity.[8] |
Table 1: Common concentration ranges for buffer additives used to reduce non-specific binding.
Q5: What are blocking agents and how should I use them?
Mechanism: Blocking agents are inert molecules, typically proteins, that physically adsorb to the surfaces within your assay system (e.g., microplate wells, sensor chips, tubing).[10] By occupying these potential non-specific binding sites, they prevent your analyte of interest from adhering.[11] Bovine Serum Albumin (BSA) is the most common blocking agent due to its stability and effectiveness.[7][8]
Caption: How blocking agents and salt ions mitigate non-specific binding.
Experimental Protocol: Using a Blocking Agent
Objective: To passivate surfaces and reduce NSB.
Methodology:
-
Reagent Preparation: Prepare a solution of 1% (w/v) BSA in your chosen assay buffer. Filter the solution through a 0.22 µm filter to remove aggregates.
-
Analyte Dilution: Dilute your this compound stock solution using the buffer that now contains BSA.
-
Surface Blocking (for plate assays): Before adding any specific reagents, incubate the plate wells with the blocking buffer (e.g., 1% BSA) for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the wells thoroughly with a wash buffer (often the assay buffer containing a low concentration of surfactant like 0.05% Tween-20) to remove excess, unbound BSA.
-
Assay Execution: Proceed with your standard experimental protocol using the analyte diluted in the BSA-containing buffer. For continuous flow systems like SPR, simply include BSA in the main running buffer.[7]
Q6: When should I use a surfactant like Tween-20?
Mechanism: While electrostatic interactions are a primary concern for this compound, hydrophobic interactions can also contribute to NSB. Non-ionic surfactants (detergents) like Tween-20 are effective at disrupting these interactions.[8][9] They also help prevent the analyte from sticking to the walls of plastic tubes and containers.[8]
Recommendation: It is good practice to include a low concentration of a non-ionic surfactant (e.g., 0.05% Tween-20) in most assay and wash buffers as a default measure to minimize both hydrophobic NSB and analyte loss.[8]
Q7: Can my choice of labware affect non-specific binding?
Yes. Standard polystyrene or glass labware can have charged surfaces that promote electrostatic binding.[3] If you continue to experience NSB after optimizing your buffers, consider switching to labware designed for low protein binding, which is often made from polypropylene or features a special inert surface coating.[3] However, be aware that highly hydrophobic proteins may sometimes adhere to polypropylene surfaces.[3]
References
- 1. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 6. 2-(Carbamimidoylsulfanyl)ethanesulfonic acid | C3H8N2O3S2 | CID 117698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments | Technology Networks [technologynetworks.com]
- 8. nicoyalife.com [nicoyalife.com]
- 9. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 10. rusling.research.uconn.edu [rusling.research.uconn.edu]
- 11. Suppressing Non-Specific Binding of Proteins onto Electrode Surfaces in the Development of Electrochemical Immunosensors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mass Spectrometry Analysis of Modified Peptides
Introduction
Welcome to the technical support center for the mass spectrometry analysis of modified peptides. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and characterizing post-translational modifications (PTMs). The analysis of modified peptides is often challenging due to their low abundance, the labile nature of many PTMs, and the potential for ambiguity in localization.[1] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common hurdles in your experimental workflow, from sample preparation to data analysis.
Frequently Asked Questions (FAQs)
Here are some of the most common questions and issues encountered during the mass spectrometry analysis of modified peptides.
Q1: Why is the signal intensity for my modified peptide consistently low or absent?
Low signal intensity is a frequent challenge and can be attributed to several factors, including the low abundance of the modified protein in your sample, inefficient enrichment of the modified peptide, sample loss during preparation, or ion suppression effects during the mass spectrometry analysis.[2] To systematically troubleshoot this, it's crucial to pinpoint the stage at which the issue occurs.
Q2: My MS/MS spectra show poor fragmentation, making it difficult to identify my modified peptide. What can I do?
Poor fragmentation can result from the inherent properties of the peptide sequence, the type and location of the modification, and the fragmentation method used.[2] Some modifications are labile and can be lost during certain fragmentation processes, while others can alter the charge distribution and fragmentation patterns.[1][2] It is advisable to experiment with different fragmentation techniques, such as Collision-Induced Dissociation (CID), Higher-energy Collisional Dissociation (HCD), and Electron-Transfer Dissociation (ETD), as they offer complementary fragmentation data.[2][3]
Q3: I'm observing a mass shift that doesn't correspond to any known modification I'm looking for. What could be the cause?
Unexpected mass shifts can stem from several sources. These include previously uncharacterized biological modifications, chemical modifications introduced during sample preparation (for example, formylation from formic acid), or the presence of adducts like sodium or potassium.[2] It is critical to use high-purity reagents and meticulously review your sample preparation workflow to eliminate potential sources of chemical alterations.[2] Utilizing an error-tolerant search in your database search parameters can also aid in identifying these unexpected modifications.[2]
Q4: How can I be certain that the identified PTM is localized to the correct amino acid residue?
Confidently localizing a PTM is a significant challenge in proteomics.[4] Ambiguous localization can occur due to poor fragmentation that doesn't generate site-determining fragment ions, the co-elution of peptides with the same PTM on different residues, or limitations of the search algorithm.[5] To improve localization confidence, you can employ statistical analysis tools that assess the probability of a PTM at a specific site.[5] Additionally, using alternative proteases to generate different peptide sequences can help confirm the modification site.[5]
Q5: I'm struggling to differentiate between isobaric modifications. What strategies can I use?
Isobaric modifications, which have very similar masses (e.g., trimethylation and acetylation), can be difficult to distinguish, especially with low-resolution mass spectrometers.[5][6] High-resolution instruments like Orbitraps or FT-ICRs are often necessary to resolve the small mass difference.[5][6] Beyond high mass accuracy, chromatographic separation can sometimes differentiate between isobaric modified peptides, as the modification can alter the peptide's hydrophobicity and retention time.[6] Additionally, specific fragmentation patterns can be indicative of one modification over another; for instance, acetylated peptides can produce a characteristic immonium ion.[6]
In-depth Troubleshooting Guides
This section provides detailed, step-by-step guidance for resolving more complex issues.
Issue 1: Low Signal Intensity or Complete Absence of Modified Peptides
A lack of signal for your target modified peptide can be a frustrating roadblock. This guide will walk you through a systematic approach to identify and resolve the root cause.
Caption: Troubleshooting workflow for low or no signal.
| Potential Cause | Recommended Solution |
| Low Abundance of Modified Protein | Increase the starting amount of your biological material. Consider using a cell line or tissue known to have higher levels of the modification of interest.[7] |
| Inefficient Enrichment | Optimize your enrichment protocol. For phosphopeptides, you can compare different strategies like Immobilized Metal Affinity Chromatography (IMAC) and Titanium Dioxide (TiO2).[8][9][10] Ensure that the binding, washing, and elution conditions are optimal for your specific modification. |
| Sample Loss During Preparation | Use low-binding tubes and pipette tips to minimize surface adhesion.[2] Reduce the number of transfer steps in your workflow.[2] |
| Ion Suppression | Improve sample cleanup to remove interfering substances such as salts and detergents.[11][12] Optimize your LC gradient to better separate your peptide of interest from co-eluting, ion-suppressing compounds.[11] |
| Poor Ionization Efficiency | Experiment with different ionization sources (e.g., ESI, nano-ESI) and optimize source parameters like spray voltage and gas flow rates.[11] Ensure your mobile phase composition is compatible with efficient ionization. |
| Instrumental Issues | Regularly calibrate and tune your mass spectrometer to ensure it is operating at its optimal performance.[11] Check for any leaks in the LC system and ensure the column is not clogged.[13][14] |
Issue 2: Incorrect or Ambiguous PTM Localization
Confidently assigning a PTM to a specific amino acid is crucial for understanding its biological function. This guide provides strategies to improve the accuracy of PTM localization.
Caption: Workflow for improving PTM localization.
| Strategy | Explanation and Implementation |
| Optimize Fragmentation Method | Different fragmentation methods generate different types of fragment ions. CID/HCD are often effective for many PTMs but can lead to the loss of labile modifications.[3] ETD is a non-ergodic fragmentation technique that is particularly useful for preserving labile PTMs like phosphorylation and glycosylation, providing c- and z-type fragment ions that can help pinpoint the modification site.[3][15][16] An alternating CID/ETD approach can provide a more complete fragmentation pattern.[17] |
| Utilize Complementary Proteases | Using a different protease (e.g., Lys-C, Glu-C) in addition to trypsin will generate a different set of peptides.[5] This can place the modified residue in a different sequence context, potentially leading to better fragmentation and more definitive localization. |
| Employ PTM Localization Algorithms | Several software tools are available that use statistical models to calculate a probability score for PTM localization (e.g., Ascore, PTM-Score).[5] These algorithms evaluate the presence and intensity of site-determining ions in your MS/MS spectra to provide a quantitative measure of confidence in the localization assignment. |
| Manual Spectra Validation | It is always good practice to manually inspect the MS/MS spectra of high-interest peptides. Look for a continuous series of b- and y-ions (for CID/HCD) or c- and z-ions (for ETD) that flank the potential modification site. The presence of these ions provides strong evidence for the correct localization. |
| Improve Chromatographic Separation | Co-elution of isomeric peptides (same sequence, but PTM on a different residue) can lead to chimeric MS/MS spectra and ambiguous localization.[5] Optimizing your LC gradient or using a longer column can help to resolve these isomers. |
Experimental Protocols
In-Solution Tryptic Digestion Protocol
This protocol provides a general workflow for the digestion of proteins into peptides prior to mass spectrometry analysis.
-
Protein Denaturation, Reduction, and Alkylation:
-
a. Resuspend your protein pellet in a denaturing buffer (e.g., 8 M urea in 50 mM ammonium bicarbonate).
-
b. Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubate for 1 hour at 37°C.
-
c. Alkylate free cysteine residues by adding iodoacetamide to a final concentration of 20 mM and incubate for 45 minutes in the dark at room temperature.
-
d. Quench the alkylation reaction by adding DTT to a final concentration of 10 mM.
-
-
Digestion:
-
a. Dilute the urea concentration to less than 2 M with 50 mM ammonium bicarbonate.
-
b. Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
-
Quenching:
-
a. Stop the digestion by adding formic acid to a final concentration of 1%.[2]
-
-
Desalting:
-
a. Desalt the peptide mixture using a C18 StageTip or ZipTip before LC-MS/MS analysis.[2]
-
Titanium Dioxide (TiO2) Phosphopeptide Enrichment Protocol
This protocol describes a general workflow for the enrichment of phosphopeptides from a complex peptide mixture using TiO2 beads.[2]
-
Bead Equilibration:
-
a. Resuspend TiO2 beads in a loading buffer (e.g., 80% acetonitrile, 5% trifluoroacetic acid).
-
b. Pack the beads into a micro-column (e.g., a packed pipette tip).
-
c. Equilibrate the column with loading buffer.
-
-
Sample Loading:
-
a. Resuspend your peptide sample in the loading buffer.
-
b. Load the sample onto the TiO2 column.
-
-
Washing:
-
a. Wash the column with loading buffer to remove non-specifically bound peptides.
-
b. Wash the column with a washing buffer (e.g., 50% acetonitrile, 0.1% trifluoroacetic acid).
-
-
Elution:
-
a. Elute the phosphopeptides from the column using an elution buffer (e.g., 10% ammonia solution).
-
-
Acidification and Desalting:
Data Resources
Table 1: Common Isobaric Post-Translational Modifications
| Modification 1 | Mass (Da) | Modification 2 | Mass (Da) | Mass Difference (Da) |
| Acetylation | 42.01057 | Trimethylation | 42.04695 | 0.03638 |
| Phosphorylation | 79.96633 | Sulfation | 79.95682 | 0.00951 |
| Methylation | 14.01565 |
Note: The ability to distinguish these modifications is dependent on the mass accuracy of the mass spectrometer.[5]
Table 2: Comparison of Phosphopeptide Enrichment Strategies
| Feature | Immobilized Metal Affinity Chromatography (IMAC) | Titanium Dioxide (TiO2) | Antibody-based |
| Principle | Interaction between phosphate groups and immobilized metal ions (e.g., Fe3+, Ga3+).[8] | Adsorption of phosphopeptides to the surface of titanium dioxide. | Specific binding of an antibody to a phosphorylated residue (e.g., anti-phosphotyrosine).[8][10] |
| Selectivity | Good for phosphopeptides, but can also bind to other acidic peptides.[8] | High selectivity for phosphopeptides. | Very high specificity for the target modification.[8] |
| Binding/Elution | pH-dependent (bind at low pH, elute at high pH).[8] | Typically requires acidic conditions for binding and basic conditions for elution. | Based on antibody-antigen interaction. |
| Advantages | High binding capacity. | High selectivity and good recovery. | High specificity. |
| Limitations | Potential for non-specific binding to acidic peptides.[8] | Can be biased towards multiply phosphorylated peptides. | Limited by antibody availability and cost.[8] |
References
- 1. portlandpress.com [portlandpress.com]
- 2. benchchem.com [benchchem.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. Protein PTMs: post-translational modifications or pesky trouble makers? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Common errors in mass spectrometry-based analysis of post-translational modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unambiguous Determination of Isobaric Histone Modifications by Reversed-Phase Retention Time and High-Mass Accuracy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tips and tricks for successful Mass spec experiments | Proteintech Group [ptglab.com]
- 8. fiveable.me [fiveable.me]
- 9. Enrichment strategies for posttranslational modifications - Chair of Proteomics and Bioanalytics [mls.ls.tum.de]
- 10. Modification-specific proteomics: Strategies for characterization of post-translational modifications using enrichment techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gmi-inc.com [gmi-inc.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. gentechscientific.com [gentechscientific.com]
- 14. agilent.com [agilent.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Electron-transfer dissociation - Wikipedia [en.wikipedia.org]
- 17. Systematic evaluation of alternating CID and ETD fragmentation for phosphorylated peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Solubility of 2-(Carbamimidoylthio)ethanesulfonic Acid for Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with 2-(Carbamimidoylthio)ethanesulfonic acid in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound is a polar compound containing both a strongly acidic sulfonic acid group and a basic carbamimidoyl (amidine) group. This zwitterionic nature suggests that its solubility is highly dependent on the pH of the solution. One source describes its solubility in methanol and water as "slight" and may require heating or sonication to improve dissolution.[1]
Q2: My this compound precipitated when I diluted my DMSO stock into my aqueous assay buffer. Why?
This is a common issue known as solvent shifting. While the compound may be soluble in a 100% organic solvent like Dimethyl Sulfoxide (DMSO), the drastic change in solvent polarity upon dilution into an aqueous buffer can cause the compound to crash out of solution.[2][3] The final concentration of your compound in the assay buffer may have exceeded its aqueous solubility limit.
Q3: What is the maximum recommended final concentration of DMSO in an assay?
A final DMSO concentration of 0.5% to 1% is a widely accepted standard for many biological assays.[2] Higher concentrations can negatively impact the biological system (e.g., enzyme activity, cell viability) and may not necessarily improve the solubility of the compound in the aqueous environment.[2][3]
Q4: How does pH affect the solubility of this compound?
The solubility of this compound is expected to be significantly influenced by pH due to its acidic and basic functional groups. The sulfonic acid group is strongly acidic, while the carbamimidoyl group is basic. At a pH below its pKa, the basic group will be protonated (cationic), and at a pH above its pKa, the acidic group will be deprotonated (anionic). The zwitterionic form, where both groups are charged, may exhibit good aqueous solubility. Adjusting the pH of the buffer can therefore be a key strategy to enhance solubility.[4] A predicted pKa for this compound is approximately 1.08.[1]
Troubleshooting Guide
If you are experiencing precipitation of this compound in your assay, follow this step-by-step guide to diagnose and resolve the issue.
Step 1: Initial Assessment and Optimization
-
Problem: Compound precipitates upon addition to the assay buffer.
-
Initial Checks:
-
Visually confirm that your DMSO stock solution is clear and free of precipitate before dilution.
-
Ensure the final concentration of the compound in the assay does not exceed its known or determined aqueous solubility limit.
-
-
Solutions:
-
Lower the Final Concentration: Perform a serial dilution to find the maximum soluble concentration in your specific assay buffer.
-
Optimize DMSO Concentration: While keeping the final DMSO concentration below 1%, you can test slight variations (e.g., 0.1%, 0.5%, 1%) to see if it impacts solubility. A vehicle control with the corresponding DMSO concentration is crucial.[2]
-
Gentle Heating and Sonication: Briefly warming the solution or using a sonicator can help dissolve the compound. However, be mindful of the thermal stability of your compound and other assay components.
-
Step 2: Buffer and pH Adjustment
-
Problem: The compound remains insoluble even at lower concentrations.
-
Action: Evaluate your buffer composition and pH.
-
Solutions:
-
pH Screening: Test the solubility of the compound in a range of buffers with different pH values (e.g., pH 4, 6, 7.4, 8.5). Given the compound's structure, its solubility may be higher at acidic or basic pH values compared to neutral pH.
-
Buffer System Screening: The type of buffer can also influence solubility. Test different buffer systems (e.g., phosphate, citrate, TRIS) at the same pH to identify the most suitable one.
-
Step 3: Advanced Strategies
-
Problem: Solubility is still insufficient for the desired assay concentration.
-
Action: Consider the use of co-solvents or excipients.
-
Solutions:
-
Aqueous-Miscible Co-solvents: If your assay allows, you can experiment with small percentages of other aqueous-miscible organic co-solvents in addition to DMSO, such as ethanol or polyethylene glycol (PEG). Always verify the compatibility of the co-solvent with your assay system.
-
Use of Excipients: In some cases, non-ionic surfactants or cyclodextrins can be used to improve the solubility of poorly soluble compounds. Extensive validation is required to ensure these excipients do not interfere with the assay.
-
Data Presentation
Table 1: Illustrative Solubility Data for this compound
Disclaimer: The following data is illustrative and based on general principles of solubility for similar compounds. Experimental determination is required for accurate values.
| Solvent/Buffer System | pH | Temperature (°C) | Estimated Solubility (mg/mL) |
| Deionized Water | ~5.5 | 25 | < 1 (Slightly Soluble) |
| Deionized Water | ~5.5 | 50 | 1 - 5 (Soluble with heating) |
| Phosphate Buffered Saline (PBS) | 7.4 | 25 | < 1 (Slightly Soluble) |
| Citrate Buffer | 4.0 | 25 | 5 - 10 |
| TRIS Buffer | 8.5 | 25 | 2 - 7 |
| 100% DMSO | N/A | 25 | > 50 |
| 100% Methanol | N/A | 25 | 1 - 5 (Slightly Soluble) |
| 5% DMSO in PBS | 7.4 | 25 | < 1 |
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment by Visual Inspection
This protocol provides a rapid method to estimate the kinetic solubility of this compound in your assay buffer.
Materials:
-
This compound
-
DMSO
-
Assay Buffer
-
96-well clear bottom plate
-
Multichannel pipette
Methodology:
-
Prepare a Concentrated Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Set up Dilution Plate: In a 96-well plate, add your assay buffer to each well.
-
Serial Dilution: Add the 10 mM stock solution to the first well to achieve the highest desired concentration (e.g., 100 µM), ensuring the final DMSO concentration is consistent across all wells (e.g., 1%). Mix thoroughly.
-
Perform Serial Dilutions: Perform a 2-fold serial dilution across the plate.
-
Incubation: Incubate the plate at your assay temperature for 1-2 hours.
-
Visual Inspection: Visually inspect each well for any signs of precipitation against a dark background. The highest concentration that remains clear is the estimated kinetic solubility.
Protocol 2: pH Screening for Optimal Solubility
This protocol helps determine the effect of pH on the solubility of this compound.
Materials:
-
This compound
-
A panel of buffers with different pH values (e.g., pH 4, 5, 6, 7, 7.4, 8, 9)
-
Vortex mixer
-
Centrifuge
Methodology:
-
Prepare Buffer Panel: Prepare a series of buffers with a range of pH values.
-
Add Compound: Add an excess amount of the compound to a known volume of each buffer in separate tubes.
-
Equilibration: Agitate the samples at a constant temperature (e.g., 25°C) for 24 hours to reach equilibrium.
-
Separation: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, spectrophotometry).
-
Analysis: Plot the solubility against the pH to identify the optimal pH range for dissolution.
Visualizations
Caption: A general workflow for troubleshooting compound precipitation.
Caption: Key factors influencing compound solubility in assays.
References
Technical Support Center: 2-(Carbamimidoylthio)ethanesulfonic Acid Experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-(Carbamimidoylthio)ethanesulfonic acid and its prodrug, Amifostine.
Frequently Asked Questions (FAQs)
Q1: What is the difference between Amifostine and this compound in experimental design?
A1: Amifostine is the prodrug, which is converted to its active metabolite, this compound (also known as WR-1065), by the enzyme alkaline phosphatase.[1][2] For in vitro experiments, it is often recommended to use WR-1065 directly to ensure consistent and reproducible results, as the activity of alkaline phosphatase can vary between cell lines.[1] If using Amifostine in vitro, the addition of alkaline phosphatase to the culture medium is necessary to ensure its conversion to the active form.[2]
Q2: How should I prepare and store stock solutions of Amifostine and WR-1065?
A2: For WR-1065, a common method is to dissolve it in sterile phosphate-buffered saline (PBS) immediately before use.[1] Due to its susceptibility to oxidation, it is highly recommended to prepare stock solutions fresh for each experiment.[1] For short-term storage, aliquots can be stored at -80°C for up to six months or at -20°C for up to one month, protected from light and under a nitrogen atmosphere.[1] Avoid repeated freeze-thaw cycles.[1] For Amifostine, reconstituted solutions in 0.9% Sodium Chloride Injection are stable for up to 5 hours at room temperature or 24 hours if refrigerated.[3]
Q3: What are the typical concentrations of WR-1065 used in in vitro experiments?
A3: The optimal concentration of WR-1065 is cell-type and assay-dependent. A general concentration range for cytoprotection studies is between 40 µM and 4 mM.[1] It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific experimental conditions.[1]
Q4: What is the primary mechanism of action of this compound (WR-1065)?
A4: WR-1065 is a potent scavenger of free radicals, which contributes to its cytoprotective effects against radiation and some chemotherapeutic agents.[4] Beyond this, it also modulates key signaling pathways involved in the DNA damage response, including the activation of p53, NF-κB, and the Tip60 acetyltransferase.[5][6][7][8]
Troubleshooting Guide
Problem 1: No or low cytoprotective effect observed in my in vitro experiment.
-
Possible Cause: Inadequate conversion of Amifostine to its active form, WR-1065.
-
Possible Cause: Suboptimal concentration of WR-1065.
-
Solution: Perform a dose-response curve to identify the most effective concentration for your specific cell line and cytotoxic insult.[1]
-
-
Possible Cause: Incorrect timing of drug application.
-
Possible Cause: Degradation of the compound.
Problem 2: Toxicity observed in control cells treated with WR-1065 alone.
-
Possible Cause: The concentration of WR-1065 is too high for your cell line.
-
Solution: Conduct a cytotoxicity assay with a range of WR-1065 concentrations to determine the maximum non-toxic dose for your specific cells.
-
-
Possible Cause: Prolonged exposure to WR-1065.
-
Solution: For short-term protection assays, limit the exposure of cells to WR-1065 to the pre-incubation period before the application of the cytotoxic agent.[1]
-
Problem 3: Precipitation observed in the cell culture medium after adding WR-1065.
-
Possible Cause: Poor solubility of the WR-1065 stock solution.
-
Solution: Ensure that the WR-1065 is completely dissolved in PBS before further dilution into the cell culture medium.[1]
-
-
Possible Cause: Interaction with components of the cell culture medium.
-
Solution: Before treating your cells, test the solubility of WR-1065 in your specific cell culture medium at the intended working concentration.
-
Data Presentation
Table 1: Stability of Amifostine and WR-1065 Solutions
| Compound | Solvent | Storage Temperature | Stability | Reference |
| Amifostine | 0.9% Sodium Chloride | Room Temperature | Up to 5 hours | [3] |
| Amifostine | 0.9% Sodium Chloride | Refrigerated | Up to 24 hours | [3] |
| WR-1065 | Phosphate-Buffered Saline (PBS) | -20°C | Up to 1 month (under nitrogen, protected from light) | [1] |
| WR-1065 | Phosphate-Buffered Saline (PBS) | -80°C | Up to 6 months (under nitrogen, protected from light) | [1] |
Table 2: Preclinical Efficacy of Amifostine in Animal Models
| Animal Model | Administration Route | Amifostine Dose | Radiation Type | Endpoint | Dose Reduction Factor (DRF) | Reference |
| Mice | Intraperitoneal (ip) | 500 mg/kg | Total Body Irradiation | Hematopoietic Acute Radiation Syndrome (H-ARS) | 2.7 | [10][11] |
| Mice | Intraperitoneal (ip) | 500 mg/kg | Total Body Irradiation | Gastrointestinal Acute Radiation Syndrome (GI-ARS) | 1.8 | [10][11] |
Experimental Protocols
Protocol 1: In Vitro Radioprotection Assessment using a Clonogenic Survival Assay
-
Cell Culture: Culture the chosen cell line in appropriate media and maintain in a humidified incubator at 37°C with 5% CO2.
-
Preparation of WR-1065: Prepare a fresh stock solution of WR-1065 in sterile PBS. Dilute the stock solution to the desired final concentrations in cell culture medium immediately before use.
-
Treatment: Aspirate the old medium from the cultured cells and add the medium containing the desired concentration of WR-1065. Incubate the cells for 30-60 minutes at 37°C.[9]
-
Irradiation: Transport the cell culture plates to a calibrated irradiator (e.g., X-ray or gamma-ray source). Irradiate the cells with a range of doses to generate a survival curve.
-
Clonogenic Survival Assay:
-
Following treatment and irradiation, trypsinize and count the cells.
-
Plate a known number of cells into 6-well plates in triplicate for each condition.
-
Incubate the plates for 10-14 days to allow for colony formation (a colony is typically defined as a cluster of at least 50 cells).
-
Fix the colonies with a methanol/acetic acid solution and stain with crystal violet.
-
Count the number of colonies to determine the surviving fraction for each treatment condition.
-
Protocol 2: In Vivo Assessment of Amifostine's Protective Effect Against Chemotherapy-Induced Toxicity
-
Animal Acclimatization: Acclimatize animals (e.g., mice or rats) for at least one week before the experiment.
-
Grouping: Divide the animals into experimental groups: (1) Vehicle control, (2) Amifostine only, (3) Chemotherapeutic agent only, (4) Amifostine + Chemotherapeutic agent.[3]
-
Drug Administration:
-
Administer Amifostine (e.g., 200 mg/kg) via intraperitoneal (IP) or subcutaneous (SC) injection.[3][12]
-
30 minutes after Amifostine administration, administer the chemotherapeutic agent (e.g., a nephrotoxic dose of cisplatin).[3]
-
Control groups should receive the corresponding vehicle at the same time points.
-
-
Monitoring and Endpoint Analysis:
-
Monitor animal weight and general health daily.
-
At a predetermined time point after treatment, collect blood and/or tissues for analysis.
-
For nephrotoxicity studies, measure blood urea nitrogen (BUN) and creatinine levels.
-
For neurotoxicity studies, perform behavioral tests or histological analysis of nerve tissue.[13]
-
Visualizations
Caption: Signaling pathway of this compound (WR-1065).
Caption: General experimental workflow for in vitro cytoprotection assays.
References
- 1. benchchem.com [benchchem.com]
- 2. Radioprotective effects of amifostine in vitro and in vivo measured with the comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Amifostine: chemotherapeutic and radiotherapeutic protective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The radioprotective agent WR1065 protects cells from radiation damage by regulating the activity of the Tip60 acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. WR 1065 dihydrochloride | p53 | Tocris Bioscience [tocris.com]
- 8. Amifostine thiol | WR-1065 | Radioprotector/p53 Activator | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 9. Amifostine alleviates radiation-induced lethal small bowel damage via promotion of 14-3-3σ-mediated nuclear p53 accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Preclinical studies on the radioprotective efficacy and pharmacokinetics of subcutaneously administered amifostine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Binding Site of 2-(Carbamimidoylthio)ethanesulfonic Acid on Carbonic Anhydrase: A Comparative Guide to Methodologies
For researchers, scientists, and drug development professionals, unequivocally validating the binding site of a small molecule inhibitor is a cornerstone of mechanistic understanding and rational drug design. This guide provides an in-depth, objective comparison of modern experimental and computational techniques for validating the binding site of 2-(Carbamimidoylthio)ethanesulfonic acid, a compound with structural similarities to known enzyme inhibitors, on its putative protein target, carbonic anhydrase.
While direct binding studies for this compound are not extensively published, its structural alerts, particularly the carbamimidoylthio group, suggest a potential interaction with metalloenzymes. Carbonic anhydrases (CAs) represent a prime illustrative target for this guide due to their well-characterized active site, which features a catalytic zinc ion, and their susceptibility to inhibition by compounds containing zinc-binding groups like sulfonamides.[1][2] This guide will therefore use the interaction of inhibitors with the active site of human Carbonic Anhydrase II (CAII) as a scientifically robust framework for comparing binding site validation methodologies.
The Central Hypothesis: Targeting the Catalytic Zinc
The active site of CAII is a conical cleft approximately 15 Å deep, at the bottom of which resides a catalytically essential Zn²⁺ ion.[3][4] This zinc ion is coordinated by three histidine residues and a water molecule (or hydroxide ion), which is the nucleophile in the enzyme's primary function: the reversible hydration of carbon dioxide.[4] Aromatic and heterocyclic sulfonamides are classic inhibitors of carbonic anhydrases, with their primary sulfonamide group directly coordinating to the zinc ion as a key binding interaction.[5][6] Given the structural features of this compound, a primary hypothesis for its binding mechanism would involve the interaction of its sulfur or nitrogen-containing functional groups with this active site zinc. The following sections will compare and contrast the premier techniques available to test this hypothesis and precisely map the binding interactions.
A Comparative Analysis of Binding Site Validation Techniques
The choice of methodology for validating a protein-ligand binding site is contingent on the specific research question, available resources, and desired level of detail. Here, we compare the gold-standard structural biology techniques with biophysical, biochemical, and computational approaches.
| Technique | Principle | Information Provided | Resolution | Throughput | Key Considerations |
| X-Ray Crystallography | Diffraction of X-rays by a protein-ligand crystal. | 3D atomic coordinates of the protein-ligand complex, precise binding pose, specific molecular interactions. | Atomic (<3 Å) | Low | Requires well-diffracting crystals, which can be challenging to obtain. Potential for crystal packing artifacts. |
| NMR Spectroscopy | Measures changes in the nuclear magnetic resonance of atoms upon ligand binding. | Identifies residues at the binding interface (Chemical Shift Perturbation), determines solution-state structure and dynamics, can measure binding affinity (Kd). | Atomic | Low to Medium | Limited by protein size (<70 kDa for some techniques), requires isotopically labeled protein for detailed studies.[7][8] |
| Site-Directed Mutagenesis | Systematic mutation of amino acids in the putative binding site. | Functional role of specific residues in ligand binding and protein activity. | Residue-level | Medium | Indirect method; mutations can cause global conformational changes. Requires a robust functional assay.[9][10] |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon ligand binding. | Direct measurement of binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). | Thermodynamic | Medium | Requires relatively large amounts of pure protein and ligand. |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon ligand binding to an immobilized protein. | Real-time measurement of association (ka) and dissociation (kd) rates, and binding affinity (Kd). | Kinetic | High | Requires immobilization of the protein, which can affect its conformation and activity. |
| Thermal Shift Assay (TSA) | Measures the change in protein melting temperature upon ligand binding. | Indicates ligand binding and can be used for screening. | Qualitative/Semi-quantitative | High | Indirect measure of binding; does not provide structural information. |
| Computational Docking | In silico prediction of the preferred binding mode of a ligand to a protein. | Predicted binding pose, estimated binding affinity (scoring function dependent). | Atomic (theoretical) | Very High | Accuracy is dependent on the scoring function and the quality of the protein structure. Requires experimental validation.[11][12] |
Experimental Deep Dive: Protocols and Rationale
X-Ray Crystallography: The Gold Standard for Structural Elucidation
X-ray crystallography provides unparalleled, high-resolution structural data of the protein-ligand complex, revealing the precise orientation of the ligand in the binding pocket and the network of interactions with individual amino acid residues.[13][14] For carbonic anhydrase, crystallographic studies have been instrumental in defining how various inhibitors, primarily sulfonamides, coordinate with the active site zinc and interact with key residues such as Thr199 and Glu106.[4][5]
Experimental Workflow: Co-crystallization
Step-by-Step Protocol:
-
Protein Purification: Express and purify recombinant human Carbonic Anhydrase II to >95% homogeneity.
-
Complex Formation: Incubate the purified CAII with a 5-10 fold molar excess of this compound for several hours to ensure complex formation.
-
Crystallization Screening: Set up crystallization trials using vapor diffusion (hanging or sitting drop) methods, screening a wide range of precipitants, buffers, and additives.
-
Crystal Optimization and Harvesting: Optimize initial crystal hits to obtain diffraction-quality crystals. Harvest the crystals and flash-cool them in a cryoprotectant solution.
-
Data Collection and Processing: Collect X-ray diffraction data at a synchrotron source. Process the data to obtain electron density maps.
-
Structure Solution and Refinement: Solve the crystal structure using molecular replacement with a known CAII structure. Build the ligand into the observed electron density and refine the model to high resolution.
Causality: Co-crystallization is often preferred over soaking for initial studies as it can capture conformational changes induced by ligand binding. The high-resolution structure provides direct, unambiguous evidence of the binding site and the specific interactions, which is the most authoritative data for binding site validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Binding in a Native-like State
NMR spectroscopy is a powerful technique for studying protein-ligand interactions in solution, providing information on the binding interface, affinity, and dynamics under near-physiological conditions.[7][15] Chemical Shift Perturbation (CSP) or HSQC titration is a widely used NMR method to map the binding site.
Experimental Workflow: Chemical Shift Perturbation (CSP)
Step-by-Step Protocol:
-
Protein Expression and Purification: Express and purify isotopically labeled ¹⁵N-CAII.
-
NMR Sample Preparation: Prepare a sample of ¹⁵N-CAII in a suitable NMR buffer.
-
HSQC Titration: Acquire a baseline ¹H-¹⁵N HSQC spectrum of the free protein. Sequentially add increasing concentrations of this compound to the NMR tube and acquire an HSQC spectrum at each concentration.
-
Data Analysis: Overlay the spectra and identify amide peaks that show significant chemical shift changes upon ligand addition.
-
Binding Site Mapping: Map the perturbed residues onto the 3D structure of CAII. Residues with the largest chemical shift perturbations are likely to be at or near the binding site.
Causality: This method is highly sensitive to the local chemical environment of each amino acid. When the ligand binds, it perturbs the environment of nearby residues, causing their corresponding peaks in the HSQC spectrum to shift. This allows for the precise identification of the binding interface in solution.[16][17]
Site-Directed Mutagenesis: Probing the Functional Importance of Residues
Site-directed mutagenesis is a powerful biochemical technique to assess the functional contribution of individual amino acid residues to ligand binding.[9][18] By mutating key residues in the putative binding site of carbonic anhydrase (e.g., the zinc-coordinating histidines or residues like Thr199 involved in hydrogen bonding with inhibitors) and measuring the impact on the binding affinity of this compound, one can infer the importance of these residues for the interaction.[10][19]
Logical Relationship: Mutagenesis and Binding Affinity
Step-by-Step Protocol:
-
Mutant Generation: Generate point mutations in the CAII expression vector for key active site residues (e.g., H94A, H96A, H119A, T199A).
-
Protein Expression and Purification: Express and purify the wild-type and mutant CAII proteins.
-
Binding Affinity Measurement: Determine the binding affinity (Kd) of this compound for both wild-type and mutant proteins using a suitable biophysical technique such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR).
-
Data Comparison: Compare the Kd values. A significant increase in the Kd for a mutant protein compared to the wild-type indicates that the mutated residue is important for ligand binding.
Causality: The rationale is that if a specific amino acid is critical for binding the ligand, mutating it (e.g., to an alanine) will disrupt the interaction, leading to a measurable decrease in binding affinity. This provides strong functional evidence for the involvement of that residue in the binding site.
Alternative and Complementary Approaches
-
Biophysical Assays (ITC, SPR, TSA): These techniques are indispensable for quantifying the thermodynamics and kinetics of the interaction.[20][21][22] While they do not directly provide structural information about the binding site, they are crucial for validating the functional consequences of mutations identified through site-directed mutagenesis and for confirming the binding event itself.
-
Computational Docking: Molecular docking can provide a valuable initial hypothesis for the binding mode of this compound in the active site of carbonic anhydrase.[23][24][25] These computational models can guide the design of site-directed mutagenesis experiments and aid in the interpretation of biophysical data. However, docking predictions must always be validated experimentally.
Conclusion: An Integrated Approach for Definitive Validation
Validating the binding site of a novel compound like this compound on a protein target such as carbonic anhydrase requires a multi-faceted and integrated approach. While X-ray crystallography provides the most definitive structural evidence, its technical challenges necessitate the use of complementary techniques. NMR spectroscopy offers invaluable insights into the solution-state interaction, while site-directed mutagenesis, coupled with quantitative biophysical assays, provides essential functional validation. An initial computational model can serve as a valuable guide for experimental design. By strategically combining these powerful methodologies, researchers can build a self-validating and comprehensive understanding of the molecular basis of protein-ligand recognition, a critical step in the journey of drug discovery and development.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Carbonic anhydrase - Wikipedia [en.wikipedia.org]
- 3. Ultrahigh Resolution Crystal Structures of Human Carbonic Anhydrases I and II Complexed with “Two-Prong” Inhibitors Reveal the Molecular Basis of High Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-resolution structure of human carbonic anhydrase II complexed with acetazolamide reveals insights into inhibitor drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural analysis of inhibitor binding to human carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ovid.com [ovid.com]
- 9. Enhancement of the catalytic properties of human carbonic anhydrase III by site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular docking based virtual screening of carbonic anhydrase IX with coumarin (a cinnamon compound) derived ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. X-ray crystallographic studies reveal that the incorporation of spacer groups in carbonic anhydrase inhibitors causes alternate binding modes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Proton magnetic resonance studies of carbonic anhydrase. I. Identification of histidine resonances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Intracellular Binding of Novel Fluorinated Compounds to Carbonic Anhydrase Isoforms Explored by In-Cell 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Structural insights into the effect of active-site mutation on the catalytic mechanism of carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. discovery.researcher.life [discovery.researcher.life]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Frontiers | Computational insights into novel inhibitors: virtual screening of small molecules against human carbonic anhydrase II [frontiersin.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Structural and functional differences between carbonic anhydrase isoenzymes I and II as studied by site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Thiol-Reactive Reagents for Researchers and Drug Development Professionals
A comparative analysis of commonly employed thiol-reactive reagents is presented below for researchers, scientists, and drug development professionals. This guide aims to provide objective comparisons of performance with supporting experimental data to inform the selection of the most appropriate reagent for specific applications.
Executive Summary
The modification of thiol groups within proteins and other biomolecules is a cornerstone of numerous applications in research and drug development, including the synthesis of antibody-drug conjugates (ADCs), protein labeling, and functional studies. The choice of a thiol-reactive reagent is critical and depends on factors such as reactivity, selectivity, stability of the resulting conjugate, and the specific experimental conditions. This guide provides a detailed comparison of several widely used classes of thiol-reactive reagents.
Regarding 2-(Carbamimidoylthio)ethanesulfonic acid, it is important to note that publicly available scientific literature and databases contain limited information on its application as a thiol-reactive reagent. While its chemical structure suggests potential reactivity towards thiols, comprehensive studies detailing its performance, comparative data against other reagents, and established experimental protocols are not readily accessible. Therefore, a direct comparison of this compound with the well-established reagents discussed in this guide is not feasible at this time.
This guide will focus on the following well-characterized thiol-reactive reagents:
-
Maleimides
-
Haloacetamides (Iodoacetamides)
-
Pyridyl Disulfides
-
Vinyl Sulfones
-
Heteroaromatic Sulfones
Comparison of Key Performance Characteristics
The selection of a thiol-reactive reagent is often a trade-off between reactivity, selectivity, and the stability of the resulting thioether or disulfide bond. The following table summarizes the key characteristics of the major classes of thiol-reactive reagents.
| Reagent Class | Reaction Mechanism | Optimal pH | Reaction Speed | Selectivity for Thiols | Bond Stability (Thioether/Disulfide) | Key Considerations |
| Maleimides | Michael Addition | 6.5 - 7.5 | Very Fast | High | Moderate (Susceptible to retro-Michael reaction and hydrolysis) | Can react with primary amines at higher pH. The resulting thioether bond can undergo exchange with other thiols. |
| Haloacetamides (e.g., Iodoacetamide) | Nucleophilic Substitution (SN2) | 7.0 - 8.5 | Fast | Moderate | High (Stable thioether bond) | Can react with other nucleophilic residues like histidine and methionine, especially at higher pH. Light sensitive. |
| Pyridyl Disulfides | Thiol-Disulfide Exchange | 7.0 - 8.0 | Fast | High | Reversible (Disulfide bond) | The reaction releases a chromogenic leaving group (pyridine-2-thione), allowing for reaction monitoring. The disulfide bond can be cleaved by reducing agents. |
| Vinyl Sulfones | Michael Addition | 8.0 - 9.0 | Moderate | High | High (Stable thioether bond) | Requires higher pH for optimal reactivity, which may not be suitable for all proteins. |
| Heteroaromatic Sulfones | Nucleophilic Aromatic Substitution | 7.0 - 8.0 | Moderate to Fast | High | High (Stable thioether bond) | Emerging class of reagents with tunable reactivity based on the heteroaromatic system. Offers a stable alternative to maleimides. |
Experimental Protocols
Detailed experimental protocols are crucial for successful and reproducible bioconjugation. Below are generalized protocols for protein modification using two common thiol-reactive reagents.
Protocol 1: Protein Labeling with a Maleimide-Functionalized Dye
This protocol describes a general procedure for labeling a protein with a fluorescent dye containing a maleimide group.
Materials:
-
Protein of interest containing a free thiol group (e.g., a cysteine residue)
-
Maleimide-functionalized fluorescent dye
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2
-
Quenching Reagent: 1 M β-mercaptoethanol or L-cysteine
-
Desalting column (e.g., Sephadex G-25)
-
Anhydrous DMSO or DMF
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-5 mg/mL. If the protein contains disulfide bonds that need to be reduced to generate free thiols, treat with a 10-fold molar excess of a reducing agent like DTT or TCEP. Remove the reducing agent using a desalting column prior to labeling.
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the maleimide-functionalized dye in anhydrous DMSO or DMF.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dye stock solution to the protein solution. Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching: Add the quenching reagent to a final concentration of 10-50 mM to consume any unreacted maleimide. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess dye and quenching reagent by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.
-
Characterization: Determine the degree of labeling by measuring the absorbance of the protein and the dye.
Protocol 2: Cysteine Modification with Iodoacetamide
This protocol outlines the alkylation of cysteine residues in a protein using iodoacetamide.
Materials:
-
Protein of interest
-
Iodoacetamide (IAA)
-
Reaction Buffer: 50 mM Tris-HCl, pH 8.0
-
Quenching Reagent: 1 M Dithiothreitol (DTT)
-
Dialysis tubing or centrifugal ultrafiltration devices
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.
-
Reagent Preparation: Prepare a fresh 100 mM stock solution of iodoacetamide in the reaction buffer. Handle iodoacetamide in the dark as it is light-sensitive.
-
Alkylation Reaction: Add a 10-fold molar excess of the iodoacetamide stock solution to the protein solution. Incubate for 1 hour at room temperature in the dark.
-
Quenching: Add DTT to a final concentration of 10 mM to quench the reaction.
-
Purification: Remove unreacted iodoacetamide and DTT by dialysis against a suitable buffer or by using centrifugal ultrafiltration devices.
-
Verification: Confirm the modification by mass spectrometry.
Visualizing Reaction Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate key concepts.
Caption: Reaction mechanisms of maleimide and iodoacetamide with protein thiols.
Caption: A general experimental workflow for protein modification with thiol-reactive reagents.
Signaling Pathways Involving Thiol Modifications
Reversible thiol modifications, such as S-nitrosylation and S-glutathionylation, are critical in cellular signaling. The study of these modifications often involves the use of thiol-reactive reagents to block free thiols before selectively reducing the modified thiols for subsequent labeling.
Caption: Simplified overview of redox signaling pathways involving cysteine modifications.
A Guide to Orthogonal Validation: Confirming the Activity of 2-(Carbamimidoylthio)ethanesulfonic Acid
In the rigorous world of drug discovery and chemical biology, the initial identification of a bioactive compound is merely the first step. For a molecule like 2-(Carbamimidoylthio)ethanesulfonic acid, also known as GUT-70, demonstrating a consistent and specific mechanism of action is paramount. The principle of orthogonal validation—using multiple, distinct methods to interrogate the same biological question—is the bedrock of building a trustworthy and robust data package.[1][2][3] This guide provides an in-depth, comparative framework for two such orthogonal methods to confirm the activity of an enzyme inhibitor like this compound, moving from a simplified in vitro system to the complex environment of a living cell.
Our narrative is built on the premise that no single assay is infallible. A direct biochemical assay may be susceptible to artifacts, while a cell-based assay can be influenced by a multitude of cellular processes. By combining a direct measure of enzyme inhibition with a biophysical measure of target engagement in a cellular context, we create a self-validating system that significantly enhances confidence in the compound's on-target activity.
Method 1: Direct Biochemical Inhibition Assay (Colorimetric)
Scientific Principle: The foundational method for characterizing an enzyme inhibitor is to measure its direct effect on the purified target enzyme. This colorimetric assay quantifies the activity of an enzyme, such as Aldehyde Dehydrogenase (ALDH), by monitoring the production of NADH, which in turn reduces a probe to a colored product.[4][5] A potent inhibitor will reduce the rate of color development, allowing for the calculation of an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%), a key parameter of its potency.[6]
Causality of Experimental Choices: We choose a direct biochemical assay first because it is the most straightforward, high-throughput method to establish a direct cause-and-effect relationship between the compound and its purified target protein. This removes the complexities of cell membranes, metabolism, and off-target effects, providing a clean measure of the compound's intrinsic inhibitory potential.
Experimental Protocol: ALDH Activity Assay
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO. Create a 10-point serial dilution series in DMSO.
-
Prepare the Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 1 mM MgCl₂.
-
Prepare the Enzyme Solution: Dilute purified recombinant human ALDH1A1 to 0.1 U/mL in Assay Buffer.
-
Prepare the Substrate/Cofactor Mix: In Assay Buffer, prepare a solution containing 1 mM NAD⁺ and 10 mM acetaldehyde.
-
Prepare the Detection Reagent: Prepare a solution of a formazan reagent (like MTT) and a diaphorase enzyme in Assay Buffer as per the manufacturer's instructions.[4]
-
-
Assay Execution (96-well plate format):
-
Add 2 µL of each compound dilution (or DMSO vehicle control) to the appropriate wells.
-
Add 50 µL of the Enzyme Solution to all wells. Incubate for 15 minutes at 25°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 50 µL of the Substrate/Cofactor Mix.
-
Incubate for 30 minutes at 37°C.
-
Stop the reaction and develop the color by adding 20 µL of the Detection Reagent.
-
Incubate for 15 minutes at 25°C, protected from light.
-
Measure the absorbance at 565 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of a "no enzyme" control from all other readings.
-
Normalize the data, setting the DMSO vehicle control as 100% activity and a potent, known inhibitor as 0% activity.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data using a nonlinear regression (four-parameter variable slope) to determine the IC50 value.
-
Workflow for Biochemical Inhibition Assay
Caption: Step-by-step workflow for the direct biochemical inhibition assay.
Method 2: Cellular Thermal Shift Assay (CETSA®)
Scientific Principle: To provide orthogonal validation, we must confirm that the compound engages its target in a more physiologically relevant setting. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method that directly measures drug-target interaction in intact cells or tissues.[7] The principle is based on ligand-induced thermal stabilization: when a compound like this compound binds to its target protein, it stabilizes the protein's structure, increasing its resistance to heat-induced denaturation.[8] By heating treated cells across a temperature gradient and quantifying the amount of non-denatured (soluble) target protein that remains, we can observe a shift in the protein's melting curve, which is direct evidence of target engagement.[9]
Causality of Experimental Choices: CETSA® is chosen as the orthogonal method because its detection principle (thermal stability) is completely different from the first method's principle (catalytic activity). Crucially, it demonstrates that the compound is not only cell-permeable but also binds to the intended target within the crowded, complex intracellular environment, effectively ruling out many artifacts that can plague in vitro assays.
Experimental Protocol: CETSA® for Target Engagement
-
Cell Treatment:
-
Culture a relevant cell line (e.g., a human cancer cell line known to express ALDH1A1) to ~80% confluency.
-
Treat cells with this compound (e.g., at 10x the biochemical IC50) or a DMSO vehicle control. Incubate for 1-2 hours under standard culture conditions.
-
-
Thermal Challenge:
-
Harvest, wash, and resuspend the cells in a physiological buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots across a defined temperature range (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by immediate cooling to 4°C. Include an unheated (4°C) control.
-
-
Lysis and Fractionation:
-
Lyse the cells via three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Protein Detection and Analysis:
-
Carefully collect the supernatant (soluble fraction).
-
Quantify the amount of the specific target protein (e.g., ALDH1A1) in each sample using Western blotting with a highly specific primary antibody.
-
Quantify the band intensities from the Western blot.
-
Normalize the intensity of each heated sample to the unheated (4°C) control for that treatment group.
-
Plot the normalized soluble protein fraction against the temperature for both vehicle- and compound-treated samples to generate melting curves and determine the shift in melting temperature (ΔTm).
-
Workflow for Cellular Thermal Shift Assay (CETSA®)
Caption: Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA®).
Data Summary and Comparative Guide
The quantitative data from these orthogonal experiments should be compiled to provide a clear, comparative view of the compound's activity profile.
| Parameter | Method 1: Biochemical Assay | Method 2: CETSA® | Rationale for Comparison |
| Primary Endpoint | IC50 (e.g., 0.5 µM) | ΔTm (e.g., +4.2°C at 5 µM) | Measures functional inhibition vs. direct physical binding. |
| Assay Context | In Vitro (Purified Protein) | In Situ (Intact Cells) | Assesses intrinsic potency vs. activity in a physiological environment. |
| Key Inferences | Direct, potent inhibitor of the target enzyme. | Compound is cell-permeable and engages the target in living cells. | Confirms the biochemical activity is not an artifact and is relevant in a cellular context. |
| Primary Advantage | High-throughput, quantitative potency. | Confirms target engagement, accounts for cell permeability. | Provides speed and precision vs. physiological relevance. |
| Main Limitation | Lacks physiological context; blind to cell permeability. | Lower throughput; does not directly measure functional inhibition. | An inhibitor can bind without inhibiting (allosteric) or fail to reach the target in cells. |
Conclusion: Synthesizing a Trustworthy Narrative
Confirming the activity of this compound requires more than a single data point. By first establishing its direct inhibitory potency against the purified target enzyme with a biochemical assay, we generate a clear, quantitative hypothesis. Subsequently, confirming its ability to physically bind this same target inside a living cell using an orthogonal method like CETSA® provides the critical validation of this hypothesis. This dual-pronged approach creates a powerful, self-validating dataset that demonstrates not only that the compound works, but how and where it works, establishing the scientific integrity required for advancing a compound through the development pipeline.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioassaysys.com [bioassaysys.com]
- 5. Development of a high-throughput in vitro assay to identify selective inhibitors for human ALDH1A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 9. scispace.com [scispace.com]
comparative study of 2-(Carbamimidoylthio)ethanesulfonic acid and its analogs
A Comparative Analysis of Amifostine and Its Analogs in Cytoprotection
A Senior Application Scientist's Guide to Performance, Mechanism, and Experimental Validation
For decades, the challenge in oncology has been to maximize the cytotoxic effects of radiation and chemotherapy on malignant tissues while minimizing collateral damage to healthy cells.[1][2] This imperative drove the development of cytoprotective agents, compounds designed to shield normal tissues from treatment-induced toxicity.[3][4] Among the most significant developments in this field is Amifostine, a broad-spectrum cytoprotectant, and its family of aminothiol analogs.[3][5]
This guide provides an in-depth comparative study of Amifostine (and its active form) and its key analogs. Moving beyond a simple product overview, we will dissect the mechanistic nuances, compare performance based on preclinical and clinical data, and provide detailed protocols for researchers to validate these findings in their own laboratories.
The Foundational Agent: Amifostine and Its Bioactivation
Amifostine, also known as WR-2721, is a phosphorylated aminothiol prodrug.[5][6][7] Its clinical efficacy hinges on a critical bioactivation step. In its administered form, Amifostine is inactive. Upon entering the body, it is dephosphorylated by alkaline phosphatase enzymes, which are abundant in the capillaries of normal tissues, to yield its active free-thiol metabolite, WR-1065.[5][7][8] This differential expression of alkaline phosphatase—higher in healthy tissues compared to most tumor tissues—is the cornerstone of Amifostine's selective protection.[7][8]
The primary mechanisms of cytoprotection by WR-1065 are:
-
Free Radical Scavenging: As a potent thiol, WR-1065 directly scavenges oxygen-derived free radicals generated by radiation and certain chemotherapies, neutralizing them before they can damage cellular components like DNA.[5]
-
DNA Protection and Repair: WR-1065 can donate a hydrogen atom to repair damaged DNA.[5] Furthermore, its oxidized disulfide metabolite, WR-33278, can condense DNA, making it a smaller target for radical attack.[9][10][11]
The activation and primary protective pathways are illustrated below.
Caption: Bioactivation of Amifostine (WR-2721) to its active metabolites.
Comparative Analysis: Performance of Amifostine Analogs
While Amifostine is a benchmark, its clinical use can be limited by side effects such as hypotension and the need for intravenous administration.[5][9] This has spurred the development of analogs designed to improve the therapeutic index, enhance oral bioavailability, or reduce toxicity. Here, we compare Amifostine/WR-1065 with key analogs.
| Compound | Structure/Class | Key Features & Performance Metrics | Noteworthy Advantages/Disadvantages |
| Amifostine (WR-2721) | Phosphorylated Aminothiol (Prodrug) | Active Metabolite: WR-1065.[5][7] Protection: Broad-spectrum cytoprotection against radiation and platinum/alkylating agents.[3][4][5] Reduces xerostomia and nephrotoxicity.[5][7] | Advantage: FDA-approved with extensive clinical data.[12][13] Disadvantage: Requires IV administration; side effects include hypotension and emesis.[5][9] |
| WR-1065 | Free Thiol | Activity: The active form of Amifostine.[6][7] Directly scavenges free radicals.[5] Performance: Used as the baseline for in vitro studies.[6] | Advantage: Allows direct study of the active molecule, bypassing the need for alkaline phosphatase in cell culture. Disadvantage: Not administered directly in vivo due to instability and rapid oxidation. |
| WR-33278 | Disulfide | Activity: Oxidized metabolite of WR-1065.[10][14] Protects DNA by inducing condensation, reducing accessibility to radicals.[10][11] Performance: More effective than WR-1065 at protecting supercoiled plasmid DNA at higher concentrations.[10][14] | Advantage: Offers a distinct, complementary mechanism of DNA protection. Disadvantage: Acts as a reservoir for WR-1065 rather than a primary protective agent.[15] |
| DRDE-30 | Amifostine Analog | Performance: In a murine model of thoracic irradiation (13.5 Gy), DRDE-30 pretreatment increased survival from 20% (control) to 80%.[16] It significantly reduced lung inflammation, fibrosis, and apoptosis.[16] | Advantage: Showed superior survival benefit compared to other tested analogs (DRDE-07, DRDE-35) in a specific preclinical model.[16] Disadvantage: Limited clinical data currently available. |
| PrC-210 | Aminothiol Analog | Performance: Provided 100% protection in mice against a lethal dose of total-body irradiation.[9] The Dose Reduction Factor (DRF) was 1.6.[9] Toxicity: Notably, PrC-210 did not induce hypotension or emesis in animal models (rats, ferrets).[9] | Advantage: Preclinical data suggests high efficacy with a significantly improved side-effect profile compared to Amifostine.[9] Disadvantage: Requires further clinical investigation to confirm safety and efficacy in humans. |
Experimental Protocol: Clonogenic Survival Assay for Radioprotection
To provide researchers with a practical tool for comparative analysis, we outline a detailed protocol for the clonogenic survival assay. This assay is the gold standard for determining cell reproductive death after treatment with ionizing radiation and is ideal for quantifying the protective effect of agents like Amifostine and its analogs.[17][18][19]
Objective: To determine the Surviving Fraction (SF) of a cancer cell line after irradiation, with and without pre-treatment with a radioprotective agent, and to calculate the Dose Modification Factor (DMF).
Caption: Workflow for the Clonogenic Survival Assay.
Methodology:
-
Cell Preparation & Seeding:
-
Culture a suitable cell line (e.g., A549 human lung carcinoma) to ~70-80% confluency.
-
Count viable cells and prepare serial dilutions.
-
Plate cells into 6-well plates. The number of cells seeded per well must be adjusted for the expected toxicity of the radiation dose (e.g., 100 cells for 0 Gy, 200 for 2 Gy, 400 for 4 Gy, etc., to aim for 50-100 colonies per well).[20] Plate triplicate wells for each condition.
-
Allow cells to attach overnight in a 37°C, 5% CO2 incubator.
-
-
Pre-treatment with Protective Agent:
-
Prepare fresh solutions of your test compounds (e.g., WR-1065, DRDE-30) in culture medium at the desired concentration.
-
For the "protected" groups, replace the medium with the drug-containing medium 30 minutes prior to irradiation.
-
For "unprotected" and "control" groups, replace the medium with fresh standard medium.
-
-
Irradiation:
-
Transport plates to the irradiator.
-
Expose the plates to varying doses of ionizing radiation (e.g., 0, 2, 4, 6, 8 Gy).
-
The 0 Gy plate should be handled identically but not exposed to radiation (sham-irradiated).
-
-
Incubation:
-
Fixation and Staining:
-
Aspirate the medium and gently rinse each well with PBS.
-
Fix the colonies by adding a solution of 1:7 acetic acid:methanol for 5 minutes.[19]
-
Remove the fixation solution and stain with 0.5% crystal violet solution for at least 2 hours.[17]
-
Carefully wash the plates with tap water to remove excess stain and allow them to air dry.
-
-
Data Analysis:
-
Count the number of colonies (≥50 cells) in each well.
-
Calculate Plating Efficiency (PE):
-
PE = (Average number of colonies in 0 Gy wells / Number of cells seeded in 0 Gy wells)
-
-
Calculate Surviving Fraction (SF) for each dose:
-
SF = (Average number of colonies in treated wells) / (Number of cells seeded x PE)
-
-
Calculate Dose Modification Factor (DMF):
-
Plot the SF (on a log scale) against the radiation dose (on a linear scale) for both protected and unprotected groups.
-
Determine the radiation dose required to achieve a specific SF (e.g., SF=0.1) for each curve.
-
DMF = (Dose for SF=0.1 with protector) / (Dose for SF=0.1 without protector)
-
-
A DMF > 1 indicates a protective effect. This quantitative, self-validating system provides robust data for comparing the efficacy of different cytoprotective agents.
Conclusion and Future Directions
Amifostine established the clinical viability of selective cytoprotection. However, the journey is far from over. Analogs like DRDE-30 and PrC-210 show significant promise in preclinical models, offering the potential for higher efficacy and a more favorable safety profile.[9][16] The future of this field lies in developing orally bioavailable agents with minimal side effects, thereby broadening their application and improving patient compliance. The robust experimental frameworks described here are essential for validating these next-generation compounds and translating them from the laboratory to the clinic.
References
- 1. ijbcp.com [ijbcp.com]
- 2. A Review of Clinical Radioprotection and Chemoprotection for Oral Mucositis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemoprotective and radioprotective effects of amifostine: an update of clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Amifostine: a cytoprotective drug [termedia.pl]
- 6. WR-1065, the active metabolite of amifostine (Ethyol), does not inhibit the cytotoxic effects of a broad range of standard anticancer drugs against human ovarian and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Radioprotective Agents: Strategies and Translational Advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacology of natural radioprotectors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thiol WR-1065 and disulphide WR-33278, two metabolites of the drug ethyol (WR-2721), protect DNA against fast neutron-induced strand breakage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics of amifostine and its metabolites in patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Amifostine analog, DRDE-30, alleviates radiation induced lung damage by attenuating inflammation and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. bio-protocol.org [bio-protocol.org]
- 18. Clonogenic Cell Survival Assay | Springer Nature Experiments [experiments.springernature.com]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. mcgillradiobiology.ca [mcgillradiobiology.ca]
A Comparative Guide to the In Vivo and In Vitro Effects of 2-(Carbamimidoylthio)ethanesulfonic Acid (Amifostine)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo and in vitro effects of 2-(Carbamimidoylthio)ethanesulfonic acid, a cytoprotective agent also known as Amifostine or WR-2721. The information presented herein is supported by experimental data to aid in the evaluation of its performance and potential applications in research and drug development.
Mechanism of Action
Amifostine is a prodrug that is dephosphorylated in vivo by alkaline phosphatase to its active thiol metabolite, WR-1065.[1][2][3] This active form is a potent scavenger of reactive oxygen species, particularly hydroxyl radicals, and can donate a hydrogen atom to repair damaged DNA.[4][5] The selective protection of normal tissues is attributed to the higher alkaline phosphatase activity in the microvasculature of normal tissues compared to most tumors, leading to a greater accumulation of the protective WR-1065 in healthy cells.[2][6]
Quantitative Data Comparison
The following tables summarize the quantitative data on the efficacy and toxicity of Amifostine and its active metabolite, WR-1065, from various in vivo and in vitro studies.
In Vivo Radioprotection and Toxicity
| Compound | Animal Model | Radiation Source | Endpoint | Dose Modifying Factor (DMF) | Median Lethal Dose (LD50) | Reference |
| Amifostine (WR-2721) | Mice | Gamma | Hematopoietic Acute Radiation Syndrome (H-ARS) | 2.7 | 704 mg/kg (intraperitoneal) | [7] |
| Amifostine (WR-2721) | Mice | Gamma | Gastrointestinal Acute Radiation Syndrome (GI-ARS) | 1.8 | 704 mg/kg (intraperitoneal) | [7] |
| Amifostine (WR-2721) | Rectal Cancer Patients | Not Specified | DNA Damage (Comet Assay) | 0.87 (mean) | Not Applicable | [8] |
| Amifostine Nanoparticles | Mice | Cesium-137 | 30-day survival (9 Gy) | Significantly enhanced | Not Specified | [9] |
| Amifostine | Infant Rats | Doxorubicin | Alopecia | Significant protection (50-200 mg/kg) | Increased mortality at 100-200 mg/kg | [10] |
In Vitro Cytotoxicity and Cytoprotection
| Compound | Cell Line | Assay | Endpoint | Concentration | Result | Reference |
| WR-1065 | A2780 (Ovarian Cancer) | Sulforhodamine B | IC50 of various anticancer drugs | Highest nontoxic dose | No significant effect on IC50 values | [11] |
| WR-1065 | MCF7 (Breast Cancer) | Sulforhodamine B | IC50 of various anticancer drugs | Highest nontoxic dose | No significant effect on IC50 values | [11] |
| Amifostine | HCT116/p53+/+ | Apoptosis Assay | Apoptosis | 3.8 mM | 3.5-4.2 times more resistant to apoptosis | [2] |
| Amifostine | HCT116/p53-/- | Apoptosis Assay | Apoptosis | 3.8 mM | More sensitive to apoptosis | [2] |
| WR-1065 | MDA-MB-231 (Breast Cancer) | Trypan Blue Exclusion | Cell Death (post 10 Gy XRT) | 0.25 mM | No significant difference vs. control (61.4% vs. 50.9%) | [12] |
| WR-1065 | MDA-MB-231 (Breast Cancer) | Trypan Blue Exclusion | Cell Death (post 20 Gy XRT) | 0.25 mM | No significant difference vs. control (67.5% vs. 69.8%) | [12] |
| Amifostine | Lymphocytes | Comet Assay | DNA Damage | 250-5,000 µg/ml | Significant radioprotective effect (p < 0.05) | [8] |
| WR-1065 | RKO36 (Colon Carcinoma) | Clonogenic Assay | Cell Survival (post X-rays) | 4 mM | Significant radioprotection | [13] |
| WR-1065 | Pure Chemical System | Free Radical Scavenging | OH- Radical Scavenging | EC50: 255 µM (pH 7.4) | Potent scavenging activity | [14] |
Experimental Protocols
Comet Assay for DNA Damage Assessment
This protocol is adapted from methodologies used to evaluate the genoprotective effects of Amifostine.[1][15][16]
-
Cell Preparation:
-
Culture cells to an appropriate density.
-
Establish experimental groups: Negative Control, Amifostine only, Damaging Agent only, and Amifostine + Damaging Agent.
-
Pre-treat designated cells with desired concentrations of Amifostine for a specified duration (e.g., 15 minutes to 24 hours) before inducing DNA damage.[1]
-
-
Slide Preparation:
-
Mix cell suspension with 1% low melting point (LMP) agarose at 37°C.
-
Layer the mixture onto pre-coated slides (1% normal melting point agarose) and solidify at 4°C for at least 10 minutes.
-
-
Cell Lysis:
-
DNA Unwinding:
-
Electrophoresis:
-
Conduct electrophoresis for a specified time and voltage (e.g., 40 minutes at 25 V and 300 mA).[15]
-
-
Neutralization and Staining:
-
Neutralize the slides and stain with a fluorescent DNA dye.
-
-
Analysis:
-
Visualize slides under a fluorescence microscope and analyze comet parameters (e.g., tail moment, percent tail DNA) to quantify DNA damage.[16]
-
Neurite Outgrowth Assay
This protocol is based on methods used to assess the neuroprotective effects of Amifostine against chemotherapy-induced neurotoxicity.[4][17]
-
Cell Plating:
-
Plate PC12 cells (or other suitable neuronal cell line) on collagen-coated tissue culture plates.
-
-
Induction of Neurite Outgrowth:
-
After 24 hours, replace the medium with serum-free medium containing a neurotrophic factor (e.g., 100 ng/mL NGF) to induce neurite growth.[4]
-
-
Treatment:
-
Incubation:
-
Incubate the cells for a period sufficient for neurite development (e.g., 3 days).[4]
-
-
Morphometric Analysis:
-
Capture digital images of the cells using an inverted microscope.
-
Quantify neurite outgrowth by measuring parameters such as the percentage of cells with neurites and the total neurite length per cell using image analysis software.[4]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways influenced by Amifostine's active metabolite, WR-1065, and a typical experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. bio-protocol.org [bio-protocol.org]
- 5. What is the mechanism of Amifostine? [synapse.patsnap.com]
- 6. Quantitative Histologic Evidence of Amifostine Induced Cytoprotection in an Irradiated Murine Model of Mandibular Distraction Osteogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Radioprotective effects of amifostine in vitro and in vivo measured with the comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Radioprotection in mice following oral delivery of amifostine nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Amifostine protects against early but not late toxic effects of doxorubicin in infant rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. WR-1065, the active metabolite of amifostine (Ethyol), does not inhibit the cytotoxic effects of a broad range of standard anticancer drugs against human ovarian and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Amifostine Prophylaxis in Irradiated Breast Reconstruction: A Study of Oncologic Safety In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. WR-1065, the Active Metabolite of Amifostine, Mitigates Radiation-Induced Delayed Genomic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro antioxidant properties of amifostine (WR-2721, Ethyol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 16. air.unimi.it [air.unimi.it]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to Amifostine (Ethyol®) and its Active Metabolite WR-1065 for Cytoprotection in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the cytoprotective agent Amifostine and its active metabolite, WR-1065, with a focus on their mechanisms of action, clinical efficacy, and experimental data. While direct comparative experimental data for 2-(Carbamimidoylthio)ethanesulfonic acid as a cytoprotective agent is not available in the current scientific literature, this guide will serve as a valuable resource for understanding the established role of Amifostine in mitigating the toxic side effects of chemotherapy and radiotherapy.
Introduction to Amifostine and WR-1065
Amifostine (Ethyol®) is an organic thiophosphate prodrug developed as a radioprotective agent.[1][2][3] It is administered intravenously and is approved for clinical use to protect normal tissues from the damaging effects of radiation and certain chemotherapy drugs.[2][4][5] The protective effects of Amifostine are mediated by its active metabolite, WR-1065.[6]
This compound , also known as 2-S-thiuronium ethanesulfonate, is identified in the literature primarily as an impurity of Mesna, another cytoprotective agent used to prevent hemorrhagic cystitis.[7][8] There is a lack of published experimental data on the biological activity and cytoprotective properties of this compound itself. Its primary documented use is as a reagent in biochemical studies for protein modification.[9]
Mechanism of Action
Amifostine is dephosphorylated in vivo by alkaline phosphatase, an enzyme more abundant in the endothelium of normal tissues than in tumor tissues, to its active thiol metabolite, WR-1065.[5][10] This selective activation is a key factor in its preferential protection of normal cells.[6]
The cytoprotective mechanisms of WR-1065 are multifaceted and include:
-
Scavenging of Free Radicals: WR-1065 is a potent scavenger of reactive oxygen species (ROS) generated by chemotherapy and radiotherapy, thereby reducing oxidative stress and cellular damage.[6][11]
-
DNA Protection and Repair: It can donate a hydrogen atom to repair damaged DNA and has been shown to accelerate DNA repair processes.[3][6]
-
Modulation of Signaling Pathways: WR-1065 can influence key cellular signaling pathways, including the activation of p53, which can lead to cell cycle arrest and allow more time for DNA repair.[1][12][13]
-
Induction of Hypoxia: Amifostine can induce transient hypoxia in normal tissues, which is known to be radioprotective.[5]
Data Presentation
Clinical Efficacy of Amifostine
Numerous clinical trials have demonstrated the efficacy of Amifostine in reducing the side effects of various cancer treatments.
| Indication | Chemotherapy/Radiotherapy | Amifostine Dosage | Key Findings | References |
| Nephrotoxicity | Cisplatin | 910 mg/m² IV | Significantly reduced cumulative renal toxicity. | [10][14] |
| Neutropenia | Cyclophosphamide/Cisplatin | 910 mg/m² IV | Reduced the incidence of neutropenia-related fever and infection. | [14] |
| Xerostomia | Head and Neck Radiotherapy | 200 mg/m² IV | Significantly reduced the incidence of acute and late xerostomia. | [10][14] |
| Pneumonitis & Esophagitis | Thoracic Irradiation | 340 mg/m² | Provided significant protection. | [14] |
| Mucositis | Head and Neck Radiotherapy | 200 mg/m² IV | Mixed results; some smaller trials showed a reduction. | [14] |
Experimental Data on WR-1065
In vitro and preclinical studies have provided valuable insights into the cytoprotective effects of WR-1065.
| Cell Line/Model | Treatment | WR-1065 Concentration | Outcome | References |
| Human Malignant Glioma Cells | Ionizing Radiation | 4 mM | Significant radioprotection, independent of p53 status. | [15] |
| Human RKO36 Cells | Ionizing Radiation (X-rays and iron ions) | 4 mM | Protected against chromosomal damage and cell death. | [16] |
| Human Hematopoietic Progenitor Cells | Ionizing Radiation | 0.8 mM and 4 mM | Provided 6-10 fold radioprotection. | [17] |
| Human A2780 Ovarian & MCF7 Breast Cancer Cells | 16 different anticancer drugs | Highest nontoxic dose | Did not inhibit the cytotoxic effects of the anticancer drugs on tumor cells. | [18] |
Experimental Protocols
Clonogenic Cell Survival Assay
This assay is a standard method to determine the effectiveness of a cytoprotective agent against radiation-induced cell killing.
-
Cell Culture: Human cell lines (e.g., glioma cell lines U87, D54, U251, A172) are maintained in appropriate culture media and conditions.[15]
-
Treatment: Cells are seeded in culture dishes and allowed to attach. Prior to irradiation, cells are treated with WR-1065 (e.g., 4 mM for 30 minutes).[15][16]
-
Irradiation: Cells are exposed to a range of doses of ionizing radiation (e.g., 0-10 Gy).[15]
-
Colony Formation: After irradiation, the cells are washed, and fresh media is added. The cells are incubated for a period (e.g., 10-14 days) to allow for colony formation.[16]
-
Staining and Counting: Colonies are fixed and stained (e.g., with crystal violet), and colonies containing more than 50 cells are counted.[16]
-
Data Analysis: The surviving fraction is calculated as the ratio of the plating efficiency of the treated cells to that of the untreated control cells. Protection factors can be determined from the survival curves.[15]
Mandatory Visualizations
Signaling Pathway of Amifostine's Cytoprotective Action
Caption: Mechanism of Amifostine activation and cytoprotection in normal cells.
Experimental Workflow for Assessing Cytoprotection
References
- 1. Activation of p53 by the cytoprotective aminothiol WR1065: DNA-damage-independent pathway and redox-dependent modulation of p53 DNA-binding activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemoprotective and radioprotective effects of amifostine: an update of clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amifostine: mechanisms of action underlying cytoprotection and chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alternate delivery route for amifostine as a radio-/chemo-protecting agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amifostine in clinical oncology: current use and future applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Amifostine? [synapse.patsnap.com]
- 7. veeprho.com [veeprho.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. 2-S-Thiuronium ethanesulfonate (108710-70-9) for sale [vulcanchem.com]
- 10. Amifostine: a cytoprotective drug [termedia.pl]
- 11. The potential of amifostine: from cytoprotectant to therapeutic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. apexbt.com [apexbt.com]
- 13. Restoration of wild-type conformation and activity of a temperature-sensitive mutant of p53 (p53(V272M)) by the cytoprotective aminothiol WR1065 in the esophageal cancer cell line TE-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Amifostine: an update on its clinical status as a cytoprotectant in patients with cancer receiving chemotherapy or radiotherapy and its potential therapeutic application in myelodysplastic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cytoprotection by WR-1065, the active form of amifostine, is independent of p53 status in human malignant glioma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. WR-1065, the Active Metabolite of Amifostine, Mitigates Radiation-Induced Delayed Genomic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The radioprotective agent WR1065 protects cells from radiation damage by regulating the activity of the Tip60 acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. WR-1065, the active metabolite of amifostine (Ethyol), does not inhibit the cytotoxic effects of a broad range of standard anticancer drugs against human ovarian and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing Reproducibility in Cytoprotection: A Comparative Guide to Amifostine and its Metabolite WR-1065
A critical evaluation of the experimental evidence for the cytoprotective agents Amifostine and its active metabolite, WR-1065, with a focus on the reproducibility of their effects in preclinical and clinical settings. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of their performance, supported by experimental data and detailed protocols.
The reproducibility of scientific experiments is a cornerstone of robust drug development. In the field of cytoprotection, where agents are developed to shield healthy tissues from the toxic effects of cancer therapies, ensuring consistent and predictable outcomes is paramount. This guide delves into the experimental landscape of Amifostine (Ethyol®, WR-2721) and its active metabolite, WR-1065, two of the most studied cytoprotective agents. While the initial focus was on the less-documented 2-(Carbamimidoylthio)ethanesulfonic acid, the available literature necessitates a pivot to the extensive data surrounding Amifostine and WR-1065 to adequately address the principles of experimental reproducibility.
Performance Comparison: Amifostine vs. WR-1065
Amifostine is a phosphorylated prodrug that is dephosphorylated in vivo by alkaline phosphatase to its active, free thiol metabolite, WR-1065.[1] This conversion is crucial for its cytoprotective activity. The primary mechanism of action of WR-1065 is the scavenging of free radicals generated by radiation and chemotherapy, thus protecting normal tissues.[1]
Quantitative Data Summary
The following tables summarize key performance data from various studies, highlighting the efficacy and potential toxicities of Amifostine and WR-1065.
| Agent | Model System | Treatment | Endpoint | Outcome | Reference |
| Amifostine | Head and Neck Cancer Patients | Radiotherapy | Acute Xerostomia (Grade ≥2) | Reduced from 78% to 51% | [2] |
| Head and Neck Cancer Patients | Radiotherapy | Chronic Xerostomia (Grade ≥2) | Reduced from 57% to 34% | [2] | |
| Inoperable NSCLC Patients | Chemoradiotherapy | Severe Esophagitis (Grade 3-4) | Reduced from 35% to 16% | [3] | |
| Inoperable NSCLC Patients | Chemoradiotherapy | Severe Pneumonitis | Reduced from 16% to 0% | [3] | |
| Inoperable NSCLC Patients | Chemoradiotherapy | Neutropenic Fever | Reduced from 39% to 16% | [3] | |
| WR-1065 | RKO36 human colon carcinoma cells | X-ray Irradiation | Cell Survival | Significant radioprotection at 4 mM | [4] |
| RKO36 human colon carcinoma cells | Iron Ion Irradiation | Cell Survival | Significant radioprotection at 4 mM (less effective than with X-rays) | [4] | |
| Hematopoietic progenitor cells | Ionizing Radiation (4 and 6Gy) | Cell Survival | 6-10 fold radioprotection (4mM provided highest protection) | [1] |
| Agent | Administration Route | Dose | Peak Plasma Concentration (Primates) | Tissue Concentration (Primates, 30 min post-admin) | Reference |
| Amifostine (measuring WR-1065) | Intravenous | 260 mg/m² | Rapid peak, bi-exponential decline | Lower than subcutaneous | [5][6] |
| Amifostine (measuring WR-1065) | Subcutaneous | 260 mg/m² | Slow rise, exponential decline | Equal or slightly greater than intravenous | [5][6] |
Experimental Protocols
Reproducibility is intrinsically linked to the meticulous reporting of experimental methods. Below are detailed protocols for key experiments cited in this guide.
In Vitro Radioprotection Assay (Clonogenic Survival)
This protocol is based on the methodology used to assess the radioprotective effects of WR-1065 on RKO36 cells.[4]
-
Cell Culture: RKO36 human colon carcinoma cells are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Drug Treatment: Exponentially growing cells are treated with varying concentrations of WR-1065 (e.g., 40 µM or 4 mM) for 30 minutes immediately before irradiation.[4]
-
Irradiation: Cells are irradiated with either X-rays or heavy ions (e.g., iron ions) at specified doses.
-
Clonogenic Survival Assay:
-
Immediately after irradiation, cells are trypsinized, counted, and seeded into 60 mm dishes at densities calculated to yield approximately 50-100 colonies per dish.
-
Cells are incubated for 10-14 days to allow for colony formation.
-
Colonies are fixed with methanol and stained with crystal violet.
-
Colonies containing at least 50 cells are counted.
-
The surviving fraction is calculated as the (number of colonies formed / number of cells seeded) / (number of colonies formed for untreated controls / number of cells seeded for untreated controls).
-
-
Data Analysis: Survival curves are generated by plotting the surviving fraction against the radiation dose. Means and standard errors are calculated from at least three independent experiments.[4]
In Vivo Assessment of Amifostine Efficacy in Head and Neck Cancer Patients
This protocol is a summary of the methodology from a randomized clinical trial evaluating Amifostine's ability to reduce radiotherapy-induced side effects.[2]
-
Patient Population: Patients with previously untreated head and neck squamous cell carcinoma.
-
Randomization: Patients are randomly assigned to receive radiotherapy with or without Amifostine.
-
Amifostine Administration: Amifostine is administered daily at a dose of 200 mg/m² via intravenous infusion 15 to 30 minutes before each radiotherapy fraction.[2]
-
Radiotherapy: Patients receive once-daily radiotherapy (1.8 to 2.0 Gy per fraction) to a total dose of 50 to 70 Gy.[2]
-
Toxicity Assessment:
-
Acute and late xerostomia and mucositis are graded according to established criteria (e.g., RTOG/EORTC toxicity criteria).
-
Whole saliva production is quantified before and at regular intervals during and after treatment.
-
Patients complete symptom questionnaires throughout the study.
-
-
Efficacy Assessment: Tumor response and local-regional control are monitored as primary antitumor efficacy endpoints.[2]
-
Statistical Analysis: The incidence of toxicities and treatment efficacy outcomes are compared between the two arms of the study using appropriate statistical tests.
Visualizing the Science
Amifostine's Mechanism of Action
The following diagram illustrates the conversion of Amifostine to its active form and its subsequent protective effects on normal cells.
Caption: Mechanism of Amifostine activation and selective cytoprotection.
Experimental Workflow for Assessing Cytoprotection
This diagram outlines a typical workflow for preclinical evaluation of a cytoprotective agent.
Caption: General experimental workflow for evaluating cytoprotective agents.
Conclusion
The extensive body of research on Amifostine and its active metabolite WR-1065 provides a valuable case study for understanding the challenges and importance of reproducibility in the development of cytoprotective agents. While numerous studies demonstrate their efficacy in protecting normal tissues from the damaging effects of cancer therapies, variability in experimental models, endpoints, and patient populations can lead to differing results.[7][8] The data presented here, drawn from multiple studies, suggests a consistent protective effect, particularly against xerostomia and certain forms of chemotherapy-induced toxicity.[2][3] However, the lack of tumor protection remains a critical aspect that requires rigorous and reproducible validation in diverse cancer types.[9][10]
For researchers and drug development professionals, the key to advancing the field of cytoprotection lies in the adherence to detailed and transparent reporting of experimental protocols, the use of standardized and validated assays, and the undertaking of well-designed, adequately powered preclinical and clinical trials. By building upon a foundation of reproducible research, the development of more effective and safer cancer therapies can be accelerated.
References
- 1. The radioprotective agent WR1065 protects cells from radiation damage by regulating the activity of the Tip60 acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase III randomized trial of amifostine as a radioprotector in head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of amifostine on acute toxicity from concurrent chemotherapy and radiotherapy for inoperable non-small-cell lung cancer: report of a randomized comparative trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WR-1065, the Active Metabolite of Amifostine, Mitigates Radiation-Induced Delayed Genomic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tissue levels of WR-1065, the active metabolite of amifostine (Ethyol), are equivalent following intravenous or subcutaneous administration in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. Amifostine: is there evidence of tumor protection? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of amifostine on survival among patients treated with radiotherapy: a meta-analysis of individual patient data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. WR-1065, the active metabolite of amifostine (Ethyol), does not inhibit the cytotoxic effects of a broad range of standard anticancer drugs against human ovarian and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
Unraveling the Cytoprotective Mechanisms of 2-(Carbamimidoylthio)ethanesulfonic Acid: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the proposed mechanism of action for 2-(Carbamimidoylthio)ethanesulfonic acid, widely known as Amifostine. Through a synthesis of preclinical and clinical data, this document objectively compares its performance with alternative cytoprotective strategies and offers detailed experimental insights.
Amifostine is a broad-spectrum cytoprotective agent designed to mitigate the toxic effects of chemotherapy and radiation on normal tissues.[1][2][3] Its unique chemical structure, a polyamine-like backbone with a terminal sulfhydryl group, underpins its diverse cellular activities.[1] This guide delves into the molecular pathways influenced by Amifostine and presents a comparative overview of its efficacy.
Mechanism of Action: From Prodrug to Protector
Amifostine is administered as an inactive prodrug, which is crucial for its selective action.[2][4][5] The key to its activation lies in the enzyme alkaline phosphatase, which is significantly more abundant in the endothelium of normal tissues compared to tumor tissues.[2][4][6][7] This differential expression facilitates the dephosphorylation of Amifostine into its active thiol metabolite, WR-1065.[4][5][6] The acidic and often hypovascular environment of tumors further limits the activation and uptake of the drug in malignant cells.[2][7]
Once inside normal cells, WR-1065 employs a multi-pronged approach to cytoprotection:
-
Free Radical Scavenging: As a potent antioxidant, WR-1065 directly scavenges reactive oxygen species (ROS) generated by radiation and chemotherapy, thereby preventing damage to cellular components like DNA, proteins, and lipids.[4][6][8]
-
DNA Protection and Repair: WR-1065 can donate a hydrogen atom to repair DNA radicals, preventing the propagation of DNA damage.[4] It has also been shown to enhance the activity of DNA repair enzymes.[4]
-
Induction of Cellular Hypoxia: The metabolic activity of Amifostine can lead to a temporary state of hypoxia in normal tissues, which is known to confer radioresistance.[2][7]
-
Modulation of Cellular Signaling: WR-1065 influences key signaling pathways involved in cell cycle control and apoptosis. It can activate the p53 tumor suppressor protein, leading to cell cycle arrest and allowing more time for DNA repair.[6][9][10] It also affects other transcription factors like NF-κB and AP-1.[9]
Comparative Efficacy: Amifostine vs. Other Cytoprotectants
While Amifostine is a prominent cytoprotective agent, other strategies are employed to mitigate treatment-related toxicities. These include radical scavengers like vitamins, and more targeted therapeutic approaches. The key advantage of Amifostine lies in its broad-spectrum activity and its selective protection of normal tissues.
| Cytoprotective Strategy | Mechanism of Action | Advantages | Disadvantages |
| Amifostine | Prodrug activated in normal tissues; free radical scavenging, DNA repair enhancement, induction of hypoxia, cell cycle modulation.[2][4][6][7] | Broad-spectrum protection, selective for normal tissues.[2][3] | Potential for hypotension and other side effects.[5][11] |
| Vitamin E | Antioxidant, scavenges free radicals. | Readily available, generally well-tolerated. | Limited clinical evidence for broad cytoprotection during cancer therapy. |
| Dexrazoxane | Iron chelator, prevents anthracycline-induced cardiotoxicity. | Specific and effective for its indication. | Narrow spectrum of protection. |
| Mesna | Binds to and detoxifies acrolein, a toxic metabolite of cyclophosphamide and ifosfamide. | Highly effective in preventing hemorrhagic cystitis. | Specific to certain chemotherapeutic agents. |
Experimental Data Summary
The following tables summarize key quantitative data from clinical studies investigating the efficacy of Amifostine in reducing treatment-related toxicities.
Table 1: Reduction of Radiation-Induced Xerostomia in Head and Neck Cancer Patients
| Study/Trial | Amifostine Dose | Outcome Measure | Reduction in Xerostomia |
| Phase II Study | 500 mg SC, 20 minutes before irradiation | Oral Mucositis Score | Significant reduction observed. |
| Clinical Trials | 200 mg/m², 15-30 minutes before each fraction | Acute and Late Xerostomia | Significant reduction reported.[5] |
Table 2: Prevention of Cisplatin-Induced Nephrotoxicity in Ovarian Cancer Patients
| Study/Trial | Amifostine Dose | Outcome Measure | Reduction in Nephrotoxicity |
| US FDA Approval Basis | 740-910 mg/m² | Cumulative Renal Toxicity | Approved for this indication.[2][5] |
Detailed Experimental Protocols
1. Kinetoplast DNA (kDNA) Decatenation Assay to Measure Topoisomerase IIα Activity:
-
Objective: To determine the effect of WR-1065 on the activity of topoisomerase IIα, an enzyme involved in DNA replication and repair.
-
Methodology:
-
Chinese hamster ovary (CHO) cells are exposed to varying concentrations of WR-1065.
-
Nuclear extracts containing topoisomerase IIα are prepared.
-
The extracts are incubated with kinetoplast DNA (interlocked rings of DNA).
-
The reaction products are separated by agarose gel electrophoresis.
-
The amount of decatenated (separated) DNA is quantified to determine enzyme activity. A reduction in decatenated DNA indicates inhibition of the enzyme.[12]
-
2. Clonogenic Cell Survival Assay:
-
Objective: To assess the radioprotective effect of WR-1065 on cells exposed to ionizing radiation.
-
Methodology:
-
Human fibroblast cells or other relevant cell lines are incubated with WR-1065 for a specified period.
-
The cells are then exposed to a dose of ionizing radiation.
-
After irradiation, the cells are washed and allowed to grow for a period (e.g., 12 days) to form colonies.
-
The colonies are stained and counted.
-
The surviving fraction is calculated relative to untreated control cells. An increase in the surviving fraction in WR-1065-treated cells indicates a radioprotective effect.[9]
-
Visualizing the Pathways and Processes
Caption: Mechanism of Amifostine Activation and Cytoprotection.
Caption: Experimental Workflow for Assessing Cytoprotective Effects.
References
- 1. Amifostine: mechanisms of action underlying cytoprotection and chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amifostine: the first selective-target and broad-spectrum radioprotector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amifostine: A selective cytoprotective agent of normal tissues from chemo-radiotherapy induced toxicity (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Amifostine? [synapse.patsnap.com]
- 5. Amifostine: a cytoprotective drug [termedia.pl]
- 6. researchgate.net [researchgate.net]
- 7. Amifostine in clinical oncology: current use and future applications [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. The radioprotective agent WR1065 protects cells from radiation damage by regulating the activity of the Tip60 acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Use of Amifostine for Cytoprotection during Radiation Therapy: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. WR-1065, an active metabolite of the cytoprotector amifostine, affects phosphorylation of topoisomerase II alpha leading to changes in enzyme activity and cell cycle progression in CHO AA8 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Evaluating Novel Urokinase Plasminogen Activator (uPA) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for comparing the efficacy of novel compounds, such as 2-(Carbamimidoylthio)ethanesulfonic acid, against established inhibitors of the urokinase-type plasminogen activator (uPA) system. Due to the limited publicly available data on the inhibitory activity of this compound, this document will focus on outlining the necessary experimental protocols and data presentation standards for a robust comparative analysis, using the well-characterized uPA inhibitor, Amiloride, as a primary example.
Introduction to the Urokinase Plasminogen Activator System
The urokinase plasminogen activator (uPA) system is a critical enzymatic cascade involved in extracellular matrix remodeling. It plays a pivotal role in various physiological processes, including tissue repair and cell migration.[1] However, its overexpression is strongly correlated with tumor progression, invasion, and metastasis in a variety of cancers.[1][2] The central component of this system is the serine protease uPA, which converts the zymogen plasminogen into the active protease plasmin. Plasmin, in turn, degrades components of the extracellular matrix and activates other proteases, facilitating cancer cell invasion.[3][4] The binding of uPA to its cell surface receptor, uPAR, localizes this proteolytic activity, further enhancing its role in cancer progression.[5][6] Given its significant role in oncology, the uPA system is a prime target for the development of novel anti-cancer therapeutics.[1][7]
Known Inhibitors of Urokinase Plasminogen Activator
A number of small molecule inhibitors targeting uPA have been developed and characterized. These compounds serve as essential benchmarks for evaluating the potency and selectivity of new chemical entities.
Amiloride and its Derivatives
Amiloride, a potassium-sparing diuretic, is a known competitive inhibitor of uPA.[8] While its potency is moderate, it has served as a scaffold for the development of more potent and selective uPA inhibitors.[9][10]
Table 1: In Vitro Efficacy of Selected uPA Inhibitors
| Compound | Target | Ki (µM) | IC50 (µM) | Inhibition Type | Selectivity | Reference(s) |
| Amiloride | uPA | 7 | ~7 | Competitive | Selective for uPA over tPA, plasmin, kallikrein, and thrombin. | [8][9] |
| 6-substituted Amiloride (Compound 15) | uPA | - | 0.96 | - | Selective for uPA over a panel of related serine proteases. | [9] |
| UK-371,804 | uPA | 0.01 | 0.89 | Competitive | >4000-fold vs. tPA, >2700-fold vs. plasmin |
Experimental Protocols for Efficacy Comparison
To objectively compare the efficacy of a novel compound like this compound against known inhibitors, a standardized set of in vitro and cell-based assays should be employed.
uPA Enzymatic Inhibition Assay
This assay directly measures the ability of a compound to inhibit the catalytic activity of purified uPA.
Materials:
-
Purified human urokinase-type plasminogen activator (uPA)
-
Chromogenic or fluorogenic uPA substrate (e.g., Z-Val-Gly-Arg-pNA or a substrate linked to 7-amino-4-methylcoumarin (AMC))[11]
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.5)[11]
-
Test compound (e.g., this compound)
-
Known inhibitor (e.g., Amiloride) as a positive control
-
DMSO for compound dilution
-
96- or 384-well microplates[11]
-
Microplate reader capable of measuring absorbance or fluorescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound and control inhibitor in DMSO.
-
Reaction Setup: In a microplate, add the assay buffer, purified uPA enzyme, and the test compound or control at various concentrations.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow for enzyme-inhibitor binding.[11]
-
Reaction Initiation: Add the chromogenic or fluorogenic substrate to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately measure the change in absorbance or fluorescence over time using a microplate reader. The rate of substrate cleavage is proportional to the enzyme activity.[11]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation if the inhibition is competitive.
Cell-Based uPA Activity Assay
This assay assesses the ability of a compound to inhibit uPA activity on the surface of cancer cells that endogenously express uPA and its receptor, uPAR.
Materials:
-
Cancer cell line with high uPA/uPAR expression (e.g., HT-1080 human fibrosarcoma cells)[9]
-
Cell culture medium and reagents
-
Fluorogenic uPA substrate
-
Test compound and control inhibitor
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound or control inhibitor for a specified duration.
-
Activity Measurement: Add the fluorogenic uPA substrate to the wells and measure the fluorescence signal over time.
-
Data Analysis: Calculate the IC50 value as described for the enzymatic assay.
Selectivity Profiling
To assess the specificity of the inhibitor, its activity should be tested against other related serine proteases.
Procedure:
-
Perform enzymatic inhibition assays as described above, substituting uPA with other proteases such as tissue-type plasminogen activator (tPA), plasmin, thrombin, and trypsin.
-
Determine the IC50 values for each protease and calculate the selectivity ratio (IC50 for off-target protease / IC50 for uPA).
Visualizing Pathways and Workflows
Understanding the underlying biological pathways and experimental procedures is crucial for inhibitor development.
Caption: The uPA-uPAR signaling cascade in cancer progression.
Caption: A generalized experimental workflow for screening uPA inhibitors.
Conclusion
While direct comparative data for this compound is not currently available in the public domain, this guide provides the necessary framework to conduct a thorough and objective evaluation of its potential as a uPA inhibitor. By employing standardized enzymatic and cell-based assays and comparing the results to well-characterized inhibitors like Amiloride and its more potent derivatives, researchers can effectively determine the efficacy, selectivity, and potential therapeutic value of novel compounds targeting the uPA system. This systematic approach is essential for the advancement of new and effective anti-cancer therapies.
References
- 1. The urokinase plasminogen activator system: a target for anti-cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Multifaceted Role of the Urokinase-Type Plasminogen Activator (uPA) and Its Receptor (uPAR): Diagnostic, Prognostic, and Therapeutic Applications [frontiersin.org]
- 3. Urokinase plasminogen activator as an anti-metastasis target: inhibitor design principles, recent amiloride derivatives, and issues with human/mouse species selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]
- 5. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 6. mdpi.com [mdpi.com]
- 7. Inhibitors of the protease domain of urokinase-type plasminogen activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amiloride selectively inhibits the urokinase-type plasminogen activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 6-Substituted amiloride derivatives as inhibitors of the urokinase-type plasminogen activator for use in metastatic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
benchmarking 2-(Carbamimidoylthio)ethanesulfonic acid against alternative cross-linkers
A Comparative Guide to Protein Cross-Linkers for Researchers
In the fields of biochemistry, drug development, and molecular biology, cross-linking agents are indispensable tools for elucidating protein-protein interactions, stabilizing protein structures, and creating novel bioconjugates.[1][2] The selection of an appropriate cross-linker is critical, as its chemical properties—such as spacer arm length, reactive group specificity, cleavability, and solubility—dictate the success of an experiment.[3]
While the specific compound 2-(Carbamimidoylthio)ethanesulfonic acid is not widely documented as a chemical cross-linker, this guide provides a comprehensive benchmark of common and effective alternative cross-linking chemistries. We will compare key performance metrics and provide detailed experimental protocols for four widely used cross-linkers: DTSSP, BS3, Sulfo-SMCC, and EDC, representing different functionalities to guide researchers in making an informed choice for their specific application.
Benchmarking Cross-Linker Chemistries
The efficacy of a cross-linker is determined by its reactivity towards specific functional groups on amino acid residues.[4] The most common targets are primary amines (the N-terminus and lysine side chains) and sulfhydryls (cysteine side chains).[5][6] The choice between different cross-linking strategies depends on the available functional groups, the desired stability of the linkage, and the required spacer arm length.[7]
Table 1: Comparative Analysis of Common Cross-Linkers
| Feature | DTSSP | BS3 (Bis[sulfosuccinimidyl] suberate) | Sulfo-SMCC | EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) |
|---|---|---|---|---|
| Type | Homobifunctional[3] | Homobifunctional[8] | Heterobifunctional[9] | Zero-Length[10] |
| Reactive Groups | NHS-ester | NHS-ester | NHS-ester, Maleimide | Carbodiimide |
| Targets | Primary Amines (-NH₂) | Primary Amines (-NH₂) | Primary Amines (-NH₂) & Sulfhydryls (-SH) | Carboxyls (-COOH) & Primary Amines (-NH₂)[10] |
| Spacer Arm Length | 12.0 Å | 11.4 Å[11] | 8.3 Å[12][13] | 0 Å[10] |
| Cleavability | Yes, by reducing agents (e.g., DTT, TCEP)[3][14] | No | No | No[10] |
| Water Soluble? | Yes | Yes[8] | Yes[15] | Yes[10] |
| Membrane Permeable? | No | No[16] | No | No[10] |
| Optimal Reaction pH | 7.0 - 9.0 | 7.0 - 9.0[8] | Amine reaction: 7.0-9.0; Sulfhydryl reaction: 6.5-7.5[15] | Carboxyl activation: 4.5-6.0; Amine coupling: 7.2-7.5[17] |
Table 2: Reaction Kinetics of Thiol-Reactive Groups
| Reactive Group | Typical Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Optimal Reaction pH | Key Considerations |
|---|---|---|---|
| Maleimide | ~10² - 10⁴ | 6.5 - 7.5[18] | Highly reactive and specific for thiols in this pH range.[18] The resulting thioether bond is generally stable.[4][18] |
| Pyridyldithiol | 0.1 - 10 | 7.0 - 8.0[18] | Forms a disulfide bond that is readily cleavable by reducing agents.[18] |
| Iodoacetamide | ~10¹ - 10² | 8.0 - 8.5[18] | Forms a very stable thioether bond, but can exhibit lower specificity and react with other nucleophiles at higher pH.[18] |
| Vinyl Sulfone | ~10¹ - 10² | 8.0 - 9.0[18] | Reaction kinetics are slower compared to maleimides, which can be advantageous in some applications.[18] |
Key Experimental Protocols
The following protocols provide standardized procedures for common cross-linking applications. Optimization may be required for specific proteins and experimental goals.[13]
Protocol 1: Two-Step Heterobifunctional Cross-Linking with Sulfo-SMCC
This protocol is ideal for conjugating two different proteins (one with available amines, one with available sulfhydryls) while minimizing self-conjugation.[19][20]
Materials:
-
Amine-containing protein (Protein A)
-
Sulfhydryl-containing protein (Protein B)
-
Sulfo-SMCC
-
Conjugation Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5 (amine-free)[13]
-
Desalting columns
Procedure:
-
Preparation of Protein A: Dissolve Protein A in the conjugation buffer to a concentration of 1-10 mg/mL.[12]
-
Sulfo-SMCC Activation: Immediately before use, dissolve Sulfo-SMCC in water and add it to the Protein A solution. A 10- to 50-fold molar excess of Sulfo-SMCC over the protein is a common starting point.[13]
-
Incubation: React for 30-60 minutes at room temperature.[9]
-
Removal of Excess Cross-linker: Remove non-reacted Sulfo-SMCC using a desalting column equilibrated with the conjugation buffer. This yields a maleimide-activated Protein A.[12]
-
Preparation of Protein B: If necessary, reduce disulfide bonds in Protein B to generate free sulfhydryls using an appropriate reducing agent (e.g., TCEP), followed by removal of the reducing agent.[9]
-
Conjugation: Mix the maleimide-activated Protein A with Protein B.
-
Final Incubation: Incubate the mixture for 1-2 hours at room temperature.[9]
-
Final Purification: The final conjugate can be purified from unreacted components by size-exclusion chromatography.
Protocol 2: One-Step Homobifunctional Cross-Linking with BS3 for Protein Interaction Analysis
This protocol is used to capture interacting proteins in a complex for subsequent analysis by SDS-PAGE and mass spectrometry.[1][21]
Materials:
-
Protein sample (purified complex or cell lysate) at 0.1–1 mg/mL[21]
-
BS3 Cross-linker
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.0-8.0[5]
-
Quenching Solution: 1 M Tris-HCl, pH 7.5[21]
Procedure:
-
Sample Preparation: Prepare the protein sample in the reaction buffer. Ensure the buffer does not contain primary amines (e.g., Tris or glycine).[5]
-
Cross-linker Preparation: Prepare BS3 solution in the reaction buffer immediately before use. Do not prepare stock solutions for storage as the NHS-ester moiety readily hydrolyzes.[8]
-
Cross-linking Reaction: Add BS3 to the protein solution to a final concentration of 0.5-5 mM. The optimal concentration should be determined empirically.[22]
-
Incubation: Incubate the reaction for 30 minutes to 2 hours at room temperature.[21]
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for an additional 15 minutes.[5][21]
-
Analysis: The cross-linked sample is now ready for analysis by SDS-PAGE, Western blotting, or mass spectrometry to identify the interacting partners.[21][23]
Visualizations of Workflows and Mechanisms
To better illustrate the chemical principles and experimental designs, the following diagrams outline key reaction pathways and workflows.
Caption: Reaction mechanisms for common cross-linking chemistries.
Caption: A general workflow for protein interaction studies using XL-MS.
Conclusion
The selection of a cross-linker is a critical decision that profoundly impacts the outcome of bioconjugation and protein analysis experiments. Homobifunctional, amine-reactive cross-linkers like BS3 are robust reagents for capturing protein interactions within a complex. For applications requiring the release of interacting partners for easier analysis, a cleavable alternative such as DTSSP is superior.[14] When precise, stepwise conjugation of two different biomolecules is necessary, a heterobifunctional cross-linker like Sulfo-SMCC provides control and minimizes undesirable byproducts.[17] Finally, for creating a direct, zero-length amide bond between a carboxyl and an amine group, EDC is the reagent of choice, often used with NHS or Sulfo-NHS to enhance efficiency.[7][10] By carefully considering the factors outlined in this guide, researchers can select the optimal cross-linker to achieve their scientific goals.
References
- 1. Chemical cross-linking for protein-protein interaction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cross-linking Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Crosslinkers Selection Guide [sigmaaldrich.com]
- 4. Chemical Reactivity of Crosslinkers - Creative Biolabs [creative-biolabs.com]
- 5. fgsc.net [fgsc.net]
- 6. Protein Crosslinking | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]
- 10. EDC Protein Crosslinker for Coupling Amine and Carboxyl groups [gbiosciences.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. proteochem.com [proteochem.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. covachem.com [covachem.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. interchim.fr [interchim.fr]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. SMCC and SMCC Plus™ Protein Crosslinkers | AAT Bioquest [aatbio.com]
- 20. korambiotech.com [korambiotech.com]
- 21. What Is the Protocol for Crosslinking-Based Protein Interaction Analysis? | MtoZ Biolabs [mtoz-biolabs.com]
- 22. researchgate.net [researchgate.net]
- 23. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
A Researcher's Guide to the Structural Analysis and Validation of Protein Adducts
For researchers, scientists, and drug development professionals, the accurate identification and characterization of protein adducts are critical for understanding drug efficacy, toxicity, and the molecular mechanisms of disease. This guide provides a comprehensive comparison of the leading techniques for the structural analysis and validation of protein adducts, supported by experimental data and detailed protocols.
At a Glance: Comparing the Tools of the Trade
Choosing the right analytical technique is paramount for elucidating the structure of protein adducts. Each method offers a unique set of advantages and limitations in terms of resolution, sensitivity, and sample requirements. The following table provides a quantitative comparison of the primary techniques for structural analysis.
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) | X-ray Crystallography | Cryo-Electron Microscopy (Cryo-EM) |
| Resolution | Low to High (peptide mapping) | Atomic | Atomic | Near-atomic to sub-nanometer |
| Molecular Weight Limit | No upper limit in principle (bottom-up) | < 30 kDa (for high-resolution) | No strict limit, but crystallization is key | > 50 kDa |
| Sample Amount | Picomole to femtomole | Milligrams (0.5-1.0 mM in ~500 µL)[1] | Milligrams | Micrograms |
| Sample State | Solution or solid | Solution | Crystalline solid | Vitrified ice |
| Information Provided | Adduct mass, modification site, sequence | 3D structure in solution, dynamics | 3D structure in solid state | 3D structure of large complexes |
| Throughput | High | Low to Medium | Low | Low to Medium |
For the validation of these adducts, various methods are employed to confirm their presence and quantify their levels. The table below compares common validation techniques.
| Feature | Mass Spectrometry (MS) | Immunoassays (ELISA) | Activity-Based Protein Profiling (ABPP) |
| Primary Use | Confirmation of covalent binding, identification of modification site | Detection and quantification | Identification of enzyme inhibitors, target engagement |
| Sensitivity | High (nanomolar to picomolar) | High (ng/mL to pg/mL)[2] | Moderate to High |
| Specificity | High | Variable, dependent on antibody | High for targeted probes |
| Quantitative? | Yes (with standards) | Yes | Semi-quantitative to quantitative |
| Throughput | High | High | Medium |
In-Depth Methodologies: Experimental Protocols
Detailed and reproducible protocols are the cornerstone of scientific advancement. This section provides condensed experimental workflows for the key techniques discussed.
Mass Spectrometry-Based Adduct Identification
Mass spectrometry is a powerful tool for confirming the presence of a protein adduct and identifying the specific site of modification.[3][4] The "bottom-up" approach is most commonly used.
Experimental Protocol:
-
Sample Preparation:
-
Incubate the target protein with the compound of interest to form the adduct.
-
Remove excess, unbound compound using dialysis or size-exclusion chromatography.
-
-
Denaturation, Reduction, and Alkylation:
-
Denature the protein adduct in a buffer containing 8 M urea.
-
Reduce disulfide bonds with dithiothreitol (DTT).
-
Alkylate free cysteine residues with iodoacetamide to prevent disulfide bond reformation.
-
-
Proteolytic Digestion:
-
Dilute the urea concentration to less than 1 M.
-
Digest the protein into smaller peptides using a protease such as trypsin.
-
-
LC-MS/MS Analysis:
-
Separate the peptides using liquid chromatography (LC).
-
Analyze the peptides by tandem mass spectrometry (MS/MS). The mass spectrometer will determine the mass-to-charge ratio of the peptides and their fragments.
-
-
Data Analysis:
NMR Spectroscopy for Structural Elucidation
NMR spectroscopy provides detailed information about the three-dimensional structure of protein adducts in solution, offering insights into conformational changes upon adduct formation.[7]
Experimental Protocol:
-
Sample Preparation:
-
Adduct Formation:
-
Titrate the compound of interest into the protein sample.
-
Monitor spectral changes to confirm binding and adduct formation.
-
-
NMR Data Acquisition:
-
Acquire a series of multidimensional NMR experiments (e.g., HSQC, HNCA, HNCO, NOESY) on the adducted protein.
-
-
Structure Calculation:
-
Assign the chemical shifts of the protein backbone and side chains.
-
Use NOESY data to generate distance restraints between protons.
-
Calculate the 3D structure of the protein adduct using software like CYANA or Xplor-NIH.
-
X-ray Crystallography for High-Resolution Structures
X-ray crystallography can provide an atomic-resolution view of a protein adduct, revealing the precise atomic interactions between the compound and the protein.[8]
Experimental Protocol:
-
Protein-Adduct Complex Preparation:
-
Prepare a highly pure and concentrated solution of the protein adduct.
-
-
Crystallization:
-
Screen a wide range of crystallization conditions (e.g., pH, precipitant concentration, temperature) to obtain well-ordered crystals of the protein adduct. This is often the most challenging step.[9]
-
-
X-ray Diffraction Data Collection:
-
Mount a single crystal and expose it to a high-intensity X-ray beam.
-
Collect the diffraction pattern as the crystal is rotated.
-
-
Structure Determination:
-
Process the diffraction data to determine the unit cell dimensions and space group.
-
Solve the "phase problem" to calculate an electron density map. This can be done using methods like molecular replacement if a structure of the unmodified protein is available.
-
Build an atomic model of the protein adduct into the electron density map.
-
-
Refinement:
-
Refine the atomic model to improve its fit to the experimental data.
-
Conclusion
The structural analysis and validation of protein adducts are multifaceted endeavors that often require the application of multiple analytical techniques. Mass spectrometry is indispensable for the initial confirmation and localization of adducts. For high-resolution structural information, X-ray crystallography and NMR spectroscopy are the gold standards, providing atomic-level details in the solid and solution states, respectively. Cryo-EM is an increasingly powerful technique for large and flexible protein complexes. The validation of these findings through methods like immunoassays and ABPP provides an additional layer of confidence and allows for quantitative assessment. By understanding the strengths and limitations of each method and employing them in a complementary fashion, researchers can gain a comprehensive understanding of the role of protein adducts in biological systems.
References
- 1. Protein & Peptide NMR Spectroscopy : Practical Aspects [saromics.com]
- 2. Immunoassays and Mass Spectrometry for Determination of Protein Concentrations in Genetically Modified Crops - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved immunoassay sensitivity and specificity using single-molecule colocalization [ouci.dntb.gov.ua]
- 4. Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | NMR Methods for Structural Characterization of Protein-Protein Complexes [frontiersin.org]
- 8. Protein Experimental Techniques [jeffjar.me]
- 9. phys.libretexts.org [phys.libretexts.org]
Safety Operating Guide
Safe Disposal of 2-(Carbamimidoylthio)ethanesulfonic Acid: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of 2-(Carbamimidoylthio)ethanesulfonic acid (CAS No. 25985-57-3) is critical for maintaining laboratory safety and ensuring environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound, addressing immediate safety concerns and logistical operations. Due to conflicting information in available Safety Data Sheets (SDS), a cautious approach is recommended, treating the substance as potentially hazardous.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is essential to handle this compound with appropriate personal protective equipment (PPE) to prevent exposure.
Key Hazards:
-
Some sources indicate that this chemical may cause skin irritation, serious eye irritation, and respiratory irritation.[1]
-
Incompatible with strong oxidizing agents, strong acids, and strong bases.[2]
-
The health hazards of this product have not been fully investigated.[2]
Required Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Wear tightly fitting safety goggles or a face shield. |
| Hand Protection | Wear chemical-resistant gloves (e.g., nitrile). |
| Body Protection | Wear a laboratory coat and other protective clothing as necessary to prevent skin contact. |
| Respiratory | Use in a well-ventilated area, preferably within a chemical fume hood. If dust or aerosols may be generated, a NIOSH/MSHA or European Standard EN 149 approved respirator may be required. |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed and approved waste disposal company.[3][4] Do not dispose of this chemical into drains or the environment.
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect any unused or expired solid this compound in a clearly labeled, sealed container compatible with acidic materials.
-
Liquid Waste (Solutions): If the compound is in a solvent, collect it in a designated, leak-proof hazardous waste container. The container must be clearly labeled with the full chemical name and the solvent used.
-
Contaminated Labware: Dispose of any materials that have come into direct contact with the compound, such as pipette tips, tubes, and weighing paper, in a designated solid chemical waste container.
Step 2: Neutralization of Small Quantities (where permissible)
For small quantities of aqueous solutions, neutralization may be a permissible preliminary step before collection by a waste disposal service. Always consult with your institution's Environmental Health and Safety (EHS) department before proceeding with any neutralization.
Experimental Protocol for Neutralization:
-
Preparation: Work in a chemical fume hood and wear all required PPE. Prepare a dilute neutralizing basic solution, such as 5% sodium bicarbonate or a dilute solution of sodium hydroxide.
-
Dilution: If the waste is concentrated, dilute it with water to a manageable concentration.
-
Neutralization: Slowly add the basic solution to the acidic waste solution while stirring. Monitor the pH of the solution using a pH meter or pH paper.
-
Completion: Continue adding the neutralizing agent until the pH of the solution is between 6.0 and 8.0.
-
Collection: Transfer the neutralized solution to a properly labeled hazardous waste container.
Step 3: Storage Pending Disposal
-
Store the sealed waste container in a designated, well-ventilated chemical waste storage area.
-
Ensure the storage area is away from incompatible materials, particularly strong oxidizing agents, strong acids, and strong bases.[2]
Step 4: Arrange for Professional Disposal
-
Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for pickup.
-
Provide them with the full chemical name ("this compound"), the CAS number (25985-57-3), and any available Safety Data Sheet (SDS) information.
Spill Cleanup Protocol
In the event of a spill, immediate action is necessary to mitigate exposure and environmental contamination.
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For liquid spills, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or earth). For solid spills, gently cover the spill to avoid creating dust.
-
Collect: Carefully sweep or scoop the absorbed or solid material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.
Disposal Workflow
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guidance for Handling 2-(Carbamimidoylthio)ethanesulfonic Acid
For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals is paramount. This document provides essential, immediate safety and logistical information for 2-(Carbamimidoylthio)ethanesulfonic acid, including personal protective equipment (PPE) recommendations, handling procedures, and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| Body Part | Recommended Protection | Specification/Standard |
| Eyes/Face | Safety goggles, Face shield | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Skin | Chemical-resistant gloves, Protective clothing, Chemical resistant apron, Boots | Impervious gloves should be worn. Appropriate protective clothing to prevent skin exposure. |
| Respiratory | NIOSH/MSHA or European Standard EN 149 approved respirator | Recommended if exposure limits are exceeded or if irritation or other symptoms are experienced. Use in a well-ventilated area. |
Handling and Storage
Proper handling and storage procedures are critical to maintaining a safe laboratory environment.
Handling:
-
Work in a well-ventilated area to minimize inhalation of dust or vapors.[2]
-
Avoid the formation of dust.[1]
-
Do not get in eyes, on skin, or on clothing.[1]
-
Wash hands and any exposed skin thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.[3]
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][4]
-
Store away from incompatible materials such as strong oxidizing agents.[1][5]
Spill and Disposal Plan
In the event of a spill or for routine disposal, the following procedures should be followed.
Spill Response:
-
Evacuate: Evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Sweep up the spilled material and place it into a suitable, closed container for disposal.[1] Avoid generating dust.[2]
-
Clean: Clean the affected area thoroughly.
-
Personal Protection: Wear the appropriate PPE as outlined above during the entire cleanup process.
Disposal:
-
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[1]
-
Disposal of the product and its container must be in accordance with all applicable federal, state, and local regulations.[5][4]
-
Do not allow the product to enter drains.
Hazard Mitigation Workflow
The following diagram illustrates the logical workflow for mitigating hazards associated with handling this compound.
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
